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  • Product: 4-Chloro-3,5-difluoro-DL-phenylalanine
  • CAS: 1706431-62-0

Core Science & Biosynthesis

Foundational

4-Chloro-3,5-difluoro-DL-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 4-Chloro-3,5-difluoro-DL-phenylalanine, a haloge...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-3,5-difluoro-DL-phenylalanine, a halogenated analog of the essential amino acid phenylalanine. For the purpose of this guide, it is important to note that a specific CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or non-standard research compound that likely requires custom synthesis.

The introduction of chlorine and fluorine atoms onto the phenyl ring of phenylalanine can significantly alter its physicochemical and biological properties. Such modifications are a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and the overall pharmacological profile of peptide-based therapeutics and other bioactive molecules.[1] This guide will delve into the calculated properties, a proposed synthetic pathway, potential applications in research and drug discovery, and essential safety protocols.

Core Compound Identification and Properties

The fundamental characteristics of 4-Chloro-3,5-difluoro-DL-phenylalanine are derived from its molecular structure.

PropertyValue
Molecular Formula C₉H₉ClF₂NO₂
Molecular Weight 235.62 g/mol
CAS Number Not readily available
Appearance (Predicted) White to off-white crystalline powder

The molecular weight is calculated based on the atomic weights of the constituent elements.

Predicted Physicochemical Characteristics:

The presence of two highly electronegative fluorine atoms at the meta positions and a chlorine atom at the para position of the phenyl ring is expected to have the following effects:

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can influence its ability to cross biological membranes.

  • Altered Acidity and Basicity: The electron-withdrawing nature of the halogen substituents can affect the pKa values of the amino and carboxylic acid groups.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of molecules incorporating this amino acid.[1]

  • Modified Binding Interactions: The altered electronic and steric profile of the phenyl ring can lead to unique binding interactions with target proteins and enzymes.

Synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine: A Proposed Pathway

A plausible and well-established method for the synthesis of novel α-amino acids is the Erlenmeyer-Plöchl synthesis. This approach can be adapted for the preparation of 4-Chloro-3,5-difluoro-DL-phenylalanine, starting from the corresponding benzaldehyde.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Ring Opening and Reduction A 4-Chloro-3,5-difluorobenzaldehyde C Acetic Anhydride, Sodium Acetate A->C B N-acetylglycine B->C D Azlactone Intermediate C->D E Azlactone Intermediate F Red Phosphorus, Hydroiodic Acid E->F G 4-Chloro-3,5-difluoro-DL-phenylalanine F->G

Caption: Proposed Erlenmeyer-Plöchl synthesis route for 4-Chloro-3,5-difluoro-DL-phenylalanine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of the Azlactone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Chloro-3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture at 100°C for 2 hours with constant stirring.

  • After cooling to room temperature, slowly add water to the mixture to precipitate the crude azlactone.

  • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from ethanol may be necessary for purification.

Step 2: Hydrolysis and Reduction to 4-Chloro-3,5-difluoro-DL-phenylalanine

  • Suspend the synthesized azlactone (1 equivalent) in a mixture of red phosphorus (2 equivalents) and hydroiodic acid (57%, 10 equivalents).

  • Reflux the mixture for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove excess phosphorus.

  • Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • Collect the precipitate by filtration, wash with cold water and then with a small amount of ethanol.

  • Further purification can be achieved by recrystallization from a water/ethanol mixture.

This protocol is based on established methodologies for the synthesis of similar fluorinated phenylalanine analogs and should be adapted and optimized for the specific substrate.[1]

Applications in Drug Discovery and Chemical Biology

The unique properties of 4-Chloro-3,5-difluoro-DL-phenylalanine make it a valuable building block for several research applications:

  • Peptide and Protein Engineering: Incorporation of this analog into peptides can enhance their resistance to proteolytic degradation, improve their conformational stability, and modulate their binding affinity to biological targets.[1]

  • Enzyme Inhibitor Development: As an analog of phenylalanine, it can act as a competitive inhibitor for enzymes that process this natural amino acid.

  • Probes for Mechanistic Studies: The fluorine atoms can serve as sensitive probes for ¹⁹F-NMR studies, allowing for the investigation of protein-ligand interactions and protein folding.

  • Development of Novel Therapeutics: The introduction of multiple halogens can lead to the development of new drug candidates with improved pharmacokinetic and pharmacodynamic properties, particularly in areas such as oncology and neuroscience where phenylalanine analogs have shown promise.

Logical Flow of Application in Drug Development:

G A Synthesis of 4-Chloro-3,5-difluoro- DL-phenylalanine B Incorporation into Peptides or Small Molecules A->B C In Vitro Screening (Binding Assays, Enzyme Kinetics) B->C D In Vivo Studies (Pharmacokinetics, Efficacy) C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Workflow for utilizing 4-Chloro-3,5-difluoro-DL-phenylalanine in a drug discovery pipeline.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-3,5-difluoro-DL-phenylalanine is not available, precautions for handling similar halogenated aromatic amino acids should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-3,5-difluoro-DL-phenylalanine represents a potentially valuable tool for researchers in medicinal chemistry and chemical biology. Its unique combination of halogen substituents offers opportunities to fine-tune the properties of peptides and small molecule drugs. While its synthesis requires a multi-step process, the potential benefits in terms of enhanced stability and modified biological activity make it an attractive candidate for further investigation in various therapeutic areas.

References

  • D. O’Hagan, "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Beilstein Journal of Organic Chemistry, vol. 16, pp. 91-108, 2020. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-Chloro-3,5-difluoro-DL-phenylalanine

Executive Summary Introduction to 4-Chloro-3,5-difluoro-DL-phenylalanine 4-Chloro-3,5-difluoro-DL-phenylalanine is a synthetic amino acid analog. Its structure, which incorporates a phenyl ring substituted with a chlorin...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction to 4-Chloro-3,5-difluoro-DL-phenylalanine

4-Chloro-3,5-difluoro-DL-phenylalanine is a synthetic amino acid analog. Its structure, which incorporates a phenyl ring substituted with a chlorine atom and two fluorine atoms, makes it a subject of interest in biochemical research and pharmaceutical development.[1] Halogenation of amino acids can significantly alter their physicochemical properties, influencing protein structure, enzyme inhibition, and metabolic pathways.[2][3] Understanding the solubility of this compound is a critical first step in any experimental design, from in vitro assays to preclinical formulation development.[4]

Key Physicochemical Properties:

To understand the solubility of 4-Chloro-3,5-difluoro-DL-phenylalanine, we must first consider its key molecular characteristics. Direct experimental data for this specific molecule is limited, so we will draw inferences from the well-documented properties of the closely related compound, 4-Chloro-DL-phenylalanine.[5][6][7]

PropertyValue / ObservationSource
Molecular Formula C₉H₉ClF₂NO₂Inferred
Molecular Weight ~235.62 g/mol Inferred
Appearance Expected to be a white to off-white powder or crystalline solid.[1][6]
Melting Point Expected to be high, likely >230 °C with decomposition, typical for amino acids.[1][7]
pKa Values As an amino acid, it will have at least two pKa values: one for the carboxylic acid group (~pH 2-3) and one for the amino group (~pH 9-10). The exact values will be influenced by the electron-withdrawing halogen substituents.General Amino Acid Chemistry

The presence of the zwitterionic amino and carboxyl groups imparts a high degree of polarity, while the halogenated phenyl ring introduces significant hydrophobicity. This dual nature is the primary determinant of its solubility behavior.

Theoretical Principles of Solubility

The solubility of a compound like 4-Chloro-3,5-difluoro-DL-phenylalanine is governed by the interplay of several factors:

  • "Like Dissolves Like": This fundamental principle suggests that polar, zwitterionic compounds are most soluble in polar solvents, while nonpolar compounds dissolve best in nonpolar solvents. The subject compound's structure suggests it will require polar solvents to overcome the strong intermolecular forces (crystal lattice energy) in its solid state.

  • Impact of Halogenation: The chlorine and fluorine atoms are highly electronegative, creating strong dipoles on the phenyl ring. This can enhance interactions with polar aprotic solvents. However, the overall increase in molecular surface area and hydrophobicity from the halogenated ring will likely decrease solubility in water compared to unsubstituted phenylalanine.

  • pH-Dependent Solubility: As an amino acid, its charge state is highly dependent on the pH of the aqueous medium.[8] At its isoelectric point (pI), the net charge is zero, and solubility is at a minimum. At pH values significantly above or below the pI, the molecule will carry a net negative or positive charge, respectively, enhancing its interaction with water and increasing solubility.[9][10]

  • Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts.[11][12]

    • Thermodynamic solubility is the true equilibrium solubility, measured when a solution is saturated with an excess of the solid compound over a long period (e.g., 24 hours).[13]

    • Kinetic solubility is often measured in high-throughput screening. It involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[14] This can lead to supersaturated, metastable solutions and often yields higher, but less reproducible, solubility values.[11][12] For formulation and pre-clinical work, thermodynamic solubility is the more relevant and reliable measure.[4][13]

Below is a conceptual diagram illustrating the key factors that influence the solubility of 4-Chloro-3,5-difluoro-DL-phenylalanine.

G Solubility Solubility of 4-Chloro-3,5-difluoro-DL-phenylalanine Compound Compound Properties Compound->Solubility determines Zwitterion Zwitterionic Nature (Amino & Carboxyl Groups) Compound->Zwitterion Halogenation Halogenated Phenyl Ring (Cl, F, F) Compound->Halogenation CrystalLattice Crystal Lattice Energy Compound->CrystalLattice Solvent Solvent Properties Solvent->Solubility determines Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity Hbonding Hydrogen Bonding (Donor/Acceptor) Solvent->Hbonding Conditions System Conditions Conditions->Solubility influences pH pH of Medium Conditions->pH Temp Temperature Conditions->Temp

Caption: Factors influencing the solubility of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative solubility profile can be predicted based on chemical principles and data from similar compounds like 4-Chloro-DL-phenylalanine and 4-Fluoro-DL-phenylalanine.[5][15][16]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate The zwitterionic nature allows for hydrogen bonding. However, the hydrophobic halogenated ring will limit solubility. Solubility in water will be highly pH-dependent.[8][17] For the related 4-Chloro-DL-phenylalanine, solubility in water is noted as ~5 mM with gentle warming.[5] The structurally similar 4-Fluoro-DL-phenylalanine is described as having low water solubility (<1 mg/mL).[15][16]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents can effectively solvate the zwitterionic portion of the molecule without the competing hydrogen bond network of protic solvents. DMSO is often a good solvent for such compounds in initial kinetic solubility studies.[14]
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / Insoluble These solvents lack the polarity needed to overcome the strong intermolecular forces of the amino acid's crystal lattice.
Aqueous Buffers PBS, Tris, Acidic/Basic BuffersVariable (pH-Dependent) Solubility will be lowest near the isoelectric point (pI). At low pH (e.g., pH 1-2), the amino group is protonated (-NH₃⁺), leading to higher solubility. At high pH (e.g., pH 10-12), the carboxyl group is deprotonated (-COO⁻), also leading to higher solubility.[9] The related 4-Chloro-DL-phenylalanine is soluble to 10 mM in 1 equivalent of NaOH.[5]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, a standardized protocol such as the OECD Guideline 105 shake-flask method is strongly recommended.[18][19][20] This method determines the saturation mass concentration of a substance in a solvent at a given temperature.[18]

Workflow for Shake-Flask Solubility Determination

G start Start: Prepare Materials step1 1. Add excess solid compound to a known volume of solvent in a flask. start->step1 step2 2. Seal flask and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 3. Let solution equilibrate. Check for undissolved solid. step2->step3 step4 4. Separate solid from liquid (Centrifuge or filter with 0.22 µm syringe filter). step3->step4 step5 5. Prepare dilutions of the clear supernatant. step4->step5 step6 6. Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). step5->step6 end End: Report Solubility (e.g., in mg/mL or mM) step6->end

Caption: Standardized shake-flask method workflow for thermodynamic solubility.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 4-Chloro-3,5-difluoro-DL-phenylalanine in a selected solvent at 25 °C.

Materials:

  • 4-Chloro-3,5-difluoro-DL-phenylalanine (≥98% purity)

  • Selected solvent (HPLC-grade or higher)[21]

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a flask. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10 mg of the compound to 1 mL of the solvent.

  • Equilibration: Seal the flask securely and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).[13]

  • Phase Separation: After agitation, allow the flasks to stand undisturbed at the test temperature to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent suspended microparticles from artificially inflating the measured concentration.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The method should be specific for 4-Chloro-3,5-difluoro-DL-phenylalanine and demonstrate good linearity, accuracy, and precision.

  • Calculation: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final solubility in standard units such as mg/mL, g/L, or molarity (M).

Practical Recommendations and Conclusion

  • For Aqueous Solutions, Control the pH: The solubility of this compound in aqueous media is highly pH-dependent.[8][22] Always use a buffered system and report the pH when stating aqueous solubility values. To dissolve the compound, consider preparing solutions at a pH well below its acidic pKa or well above its basic pKa.[9]

  • Use Co-solvents for Stock Solutions: For creating concentrated stock solutions for in vitro assays, polar aprotic solvents like DMSO are often the best choice. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.

  • Verify Purity: Impurities can significantly alter the measured solubility of a compound.[20] Ensure you are using a high-purity batch (≥98%) for definitive solubility studies.[1]

  • Temperature Effects: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[17] All experiments should be conducted at a controlled and reported temperature.

References

  • Thermo Fisher Scientific. (n.d.). 4-Chloro-DL-phenylalanine, 98+%. Retrieved from thermofisher.com.[5][6]

  • Phytosafe. (n.d.). OECD 105. Retrieved from phytosafe.com.[18]

  • Chem-Impex International. (n.d.). 4-Chloro-DL-phenylalanine. Retrieved from chemimpex.com.[1]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from enamine.net.[13]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-FLUORO-D,L-PHENYLALANINE. CAMEO Chemicals. Retrieved from cameo.noaa.gov.[15]

  • Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine. Retrieved from sigmaaldrich.com.[7]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-L-phenylalanine. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[23]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[11]

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[16]

  • Zhang, C., et al. (2009). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan.[17]

  • Grosse Daldrup, J., et al. (2010). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.[8]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from wuxiapptec.com.[14]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[21]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.[12]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.[22]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from filab.fr.[19]

  • Jäschke, S., & Böttcher, C. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.[2]

  • Martin, R. W., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications.[3]

  • Various Authors. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? ResearchGate.[9]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from sygnaturediscovery.com.[4]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.[10]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[24]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from situbiosciences.com.[20]

  • Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science.[25]

Sources

Foundational

An In-depth Technical Guide on the Potential Biological Activities of Halogenated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of halogen atoms into the structure of amino acids, particularly phenylalanine, has emerged as a powerful tool in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into the structure of amino acids, particularly phenylalanine, has emerged as a powerful tool in medicinal chemistry and chemical biology.[1] Halogenation, the substitution of a hydrogen atom with fluorine, chlorine, bromine, or iodine, can dramatically alter the physicochemical properties of phenylalanine.[1] These modifications provide a means to fine-tune properties such as lipophilicity, electronic interactions, and steric bulk, which in turn can modulate the biological activity of peptides and small molecules containing these derivatives.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and applications of halogenated phenylalanine derivatives, offering insights for researchers and professionals in drug discovery and development.

The Impact of Halogenation on Phenylalanine's Physicochemical Properties

The introduction of a halogen atom onto the phenyl ring of phenylalanine instigates significant changes in its molecular properties, which are the foundation of its altered biological activities. The nature of the halogen atom (F, Cl, Br, I) and its position on the aromatic ring (ortho, meta, para) are critical determinants of these changes.

Steric and Electronic Effects

Halogen atoms introduce unique steric and electronic effects that can influence how a molecule interacts with its biological target, such as an enzyme or receptor.[2] For instance, the electron-withdrawing nature of halogens can influence the acidity of nearby protons and the overall electronic distribution of the molecule.[2] This can lead to altered binding affinities and specificities.

Lipophilicity

Increased lipophilicity is a common consequence of halogenation, particularly with bromine and iodine.[2] This property can impact a drug's ability to cross cell membranes, potentially enhancing its bioavailability and cellular uptake.[1][2]

Halogen Bonding

A key interaction that arises from halogenation is the halogen bond, a non-covalent interaction between a halogen atom in one molecule and a Lewis base in another.[1] This interaction can play a crucial role in ligand-receptor binding, contributing to enhanced affinity and selectivity.

Synthesis of Halogenated Phenylalanine Derivatives

The synthesis of halogenated phenylalanine derivatives is a critical first step in their application. Various synthetic methodologies have been developed to introduce halogen atoms at specific positions on the phenyl ring.

General Synthetic Strategies

Several methods are employed for the synthesis of these derivatives, including:

  • Negishi Cross-Coupling: This palladium-catalyzed reaction is a convenient method for preparing protected fluorinated phenylalanine analogues.[3]

  • Knoevenagel Condensation: This method can be used to synthesize fluorinated phenylalanines from corresponding fluorinated benzaldehyde derivatives.[3]

  • Enzymatic Synthesis: Enzymes can be used for the synthesis of labeled halogenated derivatives of L-phenylalanine.[4]

Once synthesized, protected forms of halogenated phenylalanine, such as Fmoc-L-4-bromophenylalanine, can be incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).[5][6]

Experimental Protocol: Generalized Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating 4-fluorophenylalanine.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (in this case, Fmoc-L-4-fluorophenylalanine-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activation mixture to the deprotected resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_repeat cluster_final Final Steps Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-4-F-Phe-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Deprotection_n Fmoc Deprotection Cleavage Cleavage & Side-Chain Deprotection Deprotection2->Cleavage Wash_n1 Washing Deprotection_n->Wash_n1 Coupling_n Next Amino Acid Coupling Wash_n1->Coupling_n Wash_n2 Washing Coupling_n->Wash_n2 Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activities and Applications

Halogenated phenylalanine derivatives exhibit a wide range of biological activities, making them valuable tools in drug discovery and chemical biology.[1][7]

Enzyme Inhibition

One of the most significant applications of halogenated phenylalanine derivatives is in the design of enzyme inhibitors.

  • p-Chlorophenylalanine (PCPA): This derivative is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[8][9][10][11][12] It acts as a competitive inhibitor in vitro and an irreversible inhibitor in vivo, leading to the depletion of serotonin levels.[10][11] This property has made PCPA a valuable research tool for studying the role of the serotonergic system in various physiological and pathological processes, including depression, reward learning, and pain.[10]

Anticancer Activity

The incorporation of halogenated phenylalanine into peptides and other molecules has shown promise in the development of anticancer agents.

  • Monomethyl Auristatin F (MMAF) Analogs: Halogenation of the phenylalanine residue in MMAF, a potent cytotoxic agent, can lead to a more favorable equilibrium between its active and inactive isomers.[13] Computational studies predicted that para-halogenation could significantly increase the population of the biologically active trans isomer.[13] Experimental results confirmed this shift and, importantly, demonstrated that the cytotoxicity of the parent drug was retained, with a fluorinated derivative showing a marginal increase in potency against certain cancer cell lines.[13]

Neurological Applications

Halogenated phenylalanine derivatives have been investigated for their potential in treating neurological disorders.

  • Neuroprotection: Endogenous halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have demonstrated neuroprotective effects.[14][15] They attenuate excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine itself.[14][15] In a rat model of stroke, DBrT significantly reduced brain infarct volume and improved neurological outcomes.[14][15]

  • Neurotransmitter Pathway Modulation: 4-Bromo-L-phenylalanine is used in the development of treatments for neurological disorders due to its ability to influence neurotransmitter pathways.[7]

Protein Engineering and Structural Biology

Halogenated phenylalanine derivatives are valuable probes for studying protein structure and function.[16]

  • 19F-NMR Spectroscopy: The fluorine atom in 4-fluoro-L-phenylalanine serves as a sensitive probe for 19F-NMR studies.[17] This allows for the determination of site-specific solvent accessibility in polypeptides and provides insights into protein-protein and protein-ligand interactions.[3][17]

  • Modulating Protein Stability: Halogenation can be used to enhance the structural stability of proteins, which is highly desirable for protein therapeutics.[16] By incrementally altering the steric size of side chains, halogenation allows for a precise perturbation of protein structures on a sub-angstrom scale.[16]

Antimicrobial Peptides

The introduction of halogen atoms into antimicrobial peptides (AMPs) is a strategy to enhance their activity.[18] Halogenation can influence the physicochemical and structural properties of these peptides, potentially leading to improved efficacy against antibiotic-resistant pathogens.[18][19]

Modulation of Amyloid Formation

Halogenation of phenylalanine has been used as a tool to study the mechanisms of amyloid formation, which is associated with neurodegenerative diseases.[20][21][22]

  • NFGAIL Amyloid Formation: A study on the amyloidogenic hexapeptide NFGAIL, a core sequence of the human islet amyloid polypeptide (hIAPP), used a library of variants containing fluorinated and iodinated phenylalanine analogues.[20][21][22] The results showed a correlation between the hydrophobicity of the halogenated phenylalanine residue and the kinetics of amyloid formation, with increased hydrophobicity leading to accelerated aggregation.[21][22]

Structure-Activity Relationships: A Comparative Look

The specific halogen and its position on the phenyl ring significantly influence the biological activity.

DerivativeKey Biological Activity/ApplicationMechanism of Action/Key Findings
4-Fluorophenylalanine Enhanced receptor affinity, protein engineering probeAlters electronic properties, minimal steric change.[23] Used in 19F-NMR to study protein structure.[17]
4-Chlorophenylalanine Tryptophan hydroxylase inhibitorIrreversibly inhibits the enzyme, leading to serotonin depletion.[8][10][11]
4-Bromophenylalanine Enhancing peptide stability and potencyIncreases lipophilicity and can improve resistance to enzymatic degradation.[2][24]
4-Iodophenylalanine Protein engineering, drug designCan be used for labeling and tracking in biological studies.[25][26] Enhances LAT1 transporter affinity.[27][28]
Impact of Halogen Position on Transporter Selectivity

The position of the halogen on the phenyl ring can dramatically affect the interaction of the derivative with amino acid transporters like L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers.

A study on the interaction of halogenated phenylalanines with LAT1 and LAT2 revealed the following:

  • Ortho-position (2-iodo-L-phenylalanine): Markedly improved LAT1 affinity and selectivity compared to the parent phenylalanine, although with a reduced transport velocity.[27][28]

  • Meta-position: Enhanced LAT1 affinity in proportion to the size of the halogen atom.[27][28]

  • Para-position: The effect on LAT1 affinity was less pronounced compared to the ortho and meta positions.

LAT1_Selectivity cluster_phenylalanine Halogenated Phenylalanine Derivatives Ortho Ortho-substituted (e.g., 2-I-Phe) LAT1 LAT1 Transporter Ortho->LAT1 High Affinity High Selectivity Low Transport Velocity Meta Meta-substituted Meta->LAT1 Affinity increases with halogen size Para Para-substituted Para->LAT1 Moderate Effect

Caption: Impact of halogen position on LAT1 transporter interaction.

Conclusion

Halogenated phenylalanine derivatives represent a versatile and powerful class of molecules with a broad spectrum of potential biological activities. The ability to precisely tune their physicochemical properties through the strategic introduction of different halogens at various positions on the phenyl ring offers immense opportunities for the rational design of novel therapeutics, research tools, and engineered proteins. From inhibiting key enzymes and combating cancer to protecting neurons and unraveling the complexities of protein structure, the applications of these modified amino acids are continually expanding. As our understanding of their structure-activity relationships deepens, halogenated phenylalanine derivatives are poised to play an increasingly important role in advancing drug discovery and biomedical research.

References

  • The Role of Brominated Phenylalanine Deriv
  • 4-Bromo-L-phenylalanine - Chem-Impex. (URL: )
  • The Significance of Halogenated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PubMed Central. (URL: [Link])

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PubMed Central. (URL: [Link])

  • Boc-α-methyl-L-4-bromophenylalanine. (URL: )
  • 4-Iodo-L-phenylalanine - Chem-Impex. (URL: )
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (URL: [Link])

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC - NIH. (URL: [Link])

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - NIH. (URL: [Link])

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  • Natural and Synthetic Halogenated Amino Acids | Encyclopedia MDPI. (URL: [Link])

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. (URL: )
  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PubMed Central. (URL: [Link])

  • Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed. (URL: [Link])

  • Halogen Containing Amino Acids - NAGASE Group. (URL: [Link])

  • Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Exploring the Synthetic Utility of Brominated Phenylalanine Deriv
  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (URL: [Link])

  • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed. (URL: [Link])

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine | Stroke. (URL: [Link])

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging | Organic Letters - ACS Publications. (URL: [Link])

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1 - ResearchGate. (URL: [Link])

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (URL: [Link])

  • Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (URL: [Link])

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. (URL: [Link])

  • The growth effect and toxicity of some halogen derivatives of the isomeric monohydroxyphenylalanines - PMC - NIH. (URL: [Link])

  • p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem - NIH. (URL: [Link])

  • 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem - NIH. (URL: [Link])

  • Fenclonine | C9H10ClNO2 | CID 4652 - PubChem. (URL: [Link])

  • Fenclonine - Wikipedia. (URL: [Link])

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Exploratory

The Enigmatic Probe: A Technical Guide to 4-Chloro-3,5-difluoro-DL-phenylalanine and its Analogs in Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for a Novel Amino Acid In the pursuit of novel tools for protein engineering and drug discovery, the non-can...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Novel Amino Acid

In the pursuit of novel tools for protein engineering and drug discovery, the non-canonical amino acid 4-Chloro-3,5-difluoro-DL-phenylalanine presents a compelling, albeit enigmatic, subject. A thorough review of the current scientific literature reveals a notable absence of specific data, including synthesis protocols, detailed physicochemical properties, and established applications for this particular molecule. This guide, therefore, takes a broader, more instructive approach. It will provide a comprehensive overview of the synthesis, properties, and applications of closely related and structurally significant analogs, namely 4-chlorophenylalanine and other difluorinated phenylalanine derivatives. By understanding the established roles of these analogs, researchers can infer the potential characteristics and applications of 4-Chloro-3,5-difluoro-DL-phenylalanine and be better equipped to pioneer its synthesis and characterization.

The Rationale for Halogenated Phenylalanine Analogs

The introduction of halogens, particularly chlorine and fluorine, into the phenyl ring of phenylalanine is a well-established strategy in medicinal chemistry and protein engineering.[1] This modification can profoundly influence the amino acid's properties and, consequently, the behavior of the peptides and proteins into which it is incorporated.

Key Physicochemical Consequences of Halogenation:

  • Increased Hydrophobicity: The bulky and lipophilic nature of chlorine can enhance hydrophobic interactions.

  • Altered Electrostatics: The high electronegativity of fluorine can modulate the electrostatic potential of the aromatic ring, influencing cation-π and other non-covalent interactions.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering fluorinated compounds more resistant to metabolic degradation.[1]

  • Conformational Constraints: The steric bulk of halogen atoms can restrict the rotational freedom of the phenyl ring, influencing peptide and protein folding.

  • Bioorthogonal Handle: The unique spectroscopic signatures of halogens (e.g., ¹⁹F NMR) provide a powerful tool for probing protein structure and function without perturbing the biological system.[3]

These alterations make halogenated phenylalanines valuable tools for a range of applications, from developing more stable peptide therapeutics to creating sensitive probes for studying protein dynamics.[1]

Synthesis Strategies: A Roadmap to Novel Phenylalanines

Hypothetical Synthesis Pathway for 4-Chloro-3,5-difluoro-DL-phenylalanine:

Synthesis_Pathway A 4-Chloro-3,5-difluorobenzaldehyde C Azlactone Intermediate A->C Acetic Anhydride, Sodium Acetate B N-acetylglycine B->C D α-acetamido-4-chloro-3,5-difluorocinnamic acid C->D Mild Base (e.g., Na2CO3) E 4-Chloro-3,5-difluoro-DL-phenylalanine D->E Reduction (e.g., Red P / HI)

Figure 1. A plausible synthetic route to 4-Chloro-3,5-difluoro-DL-phenylalanine.

Detailed Protocol for a Related Analog: Synthesis of 3,5-Difluoro-DL-phenylalanine

This protocol, adapted from established methods, illustrates the key steps that could be modified for the synthesis of the target compound.

Step 1: Azlactone Formation

  • In a round-bottom flask, combine 3,5-difluorobenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the azlactone product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Ring Opening to the Cinnamic Acid Derivative

  • Dissolve the dried azlactone in a suitable solvent such as acetone.

  • Add a mild aqueous base (e.g., 10% sodium carbonate solution) and stir at room temperature until the azlactone is fully dissolved and the ring has opened.

  • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the α-acetamido-3,5-difluorocinnamic acid.

  • Filter the product, wash with water, and dry.

Step 3: Reduction to the Final Amino Acid

  • To a solution of the cinnamic acid derivative in acetic acid, add red phosphorus and hydriodic acid.

  • Heat the mixture under reflux for several hours.

  • After cooling, filter the reaction mixture to remove excess red phosphorus.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Physicochemical Properties: Insights from Analogs

The physicochemical properties of 4-Chloro-3,5-difluoro-DL-phenylalanine can be predicted by examining the known data for its constituent analogs.

Table 1: Physicochemical Properties of Related Phenylalanine Analogs

Property4-Chloro-DL-phenylalanine4-Fluoro-DL-phenylalanine3,5-Difluoro-L-phenylalanine (N-BOC protected)
Molecular Formula C₉H₁₀ClNO₂[4]C₉H₁₀FNO₂[5]C₁₄H₁₇F₂NO₄[6]
Molecular Weight 199.63 g/mol [7]183.18 g/mol 301.29 g/mol [6]
Appearance White to off-white powder[4]White powder or shiny flakes[5]Not specified
Melting Point >231 °C[4]253-255 °C (decomposes)Not specified
Solubility Soluble to 5 mM in water with gentle warming[8]Sparingly soluble in waterNot specified

Based on this data, 4-Chloro-3,5-difluoro-DL-phenylalanine is expected to be a white crystalline solid with a molecular weight of approximately 235.6 g/mol . Its solubility in water is likely to be low, similar to other halogenated phenylalanines.

Spectroscopic Characterization:

  • ¹⁹F NMR: The two fluorine atoms at the 3 and 5 positions would give rise to a distinct signal in the ¹⁹F NMR spectrum, making it an excellent probe for studying protein environments.[3]

  • ¹H and ¹³C NMR: The aromatic region of the proton and carbon NMR spectra would show characteristic splitting patterns due to the chloro and fluoro substituents.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl).

Applications in Research and Drug Development

The unique properties of halogenated phenylalanines have led to their use in a variety of research and therapeutic applications.

As a Tryptophan Hydroxylase Inhibitor (Insights from 4-Chlorophenylalanine):

4-Chloro-L-phenylalanine is a well-known selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[9] This property has made it an invaluable tool in neurobiology for studying the roles of serotonin in various physiological and pathological processes.[9] It is plausible that 4-Chloro-3,5-difluoro-DL-phenylalanine could exhibit similar or modulated inhibitory activity, offering a new tool for neuropharmacological research.

Incorporation into Peptides and Proteins:

The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique for creating novel biomolecules with enhanced properties.[10]

ncAA_Incorporation cluster_0 Cellular Machinery A Orthogonal Aminoacyl-tRNA Synthetase E Aminoacylated tRNA A->E B Orthogonal tRNA B->E C Ribosome G Protein with ncAA C->G D 4-Chloro-3,5-difluoro- DL-phenylalanine D->A E->C F mRNA with Amber Codon (TAG) F->C

Figure 2. Workflow for the site-specific incorporation of a non-canonical amino acid.

Experimental Protocol for Site-Specific Incorporation (General Workflow):

  • Plasmid Preparation: Two plasmids are required: one encoding the gene of interest with an amber (TAG) stop codon at the desired incorporation site, and a second plasmid expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-canonical amino acid.

  • Cell Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.

  • Culture Growth: Grow the transformed cells in a minimal medium supplemented with the non-canonical amino acid (e.g., 1 mM 4-Chloro-3,5-difluoro-DL-phenylalanine).

  • Protein Expression: Induce protein expression at mid-log phase with an appropriate inducer (e.g., IPTG).

  • Purification and Analysis: Purify the target protein using standard chromatography techniques. Confirm the incorporation of the non-canonical amino acid by mass spectrometry.[2]

Potential Applications in Drug Design:

The incorporation of halogenated phenylalanines into peptide-based drugs can enhance their therapeutic properties. For example, fluorinated amino acids have been used to increase the metabolic stability of peptides and to modulate their receptor binding affinity and selectivity.[1] The unique combination of a chloro and two fluoro substituents in 4-Chloro-3,5-difluoro-DL-phenylalanine could offer novel opportunities for fine-tuning the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.

Future Directions and Conclusion

While 4-Chloro-3,5-difluoro-DL-phenylalanine remains a molecule of theoretical interest rather than established application, the extensive research on its analogs provides a solid foundation for its future exploration. The synthesis of this novel amino acid appears feasible using established chemical methods. Once synthesized, its incorporation into proteins would offer a unique probe for biophysical studies, particularly ¹⁹F NMR, and could lead to the development of novel peptide therapeutics with enhanced properties. This guide serves as a starting point for researchers inspired to bridge the gap between the hypothetical and the tangible, and to unlock the potential of this promising, yet uncharted, non-canonical amino acid.

References

  • D. O’Hagan, "Fluorine in Health Care: An Introduction to the Organofluorine World," Journal of Fluorine Chemistry, vol. 131, no. 11, pp. 1071-1081, 2010.
  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC. Available: [Link].

  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC - NIH. Available: [Link].

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available: [Link].

  • Galles, J. L., et al.
  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central. Available: [Link].

  • Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC - NIH. Available: [Link].

  • Cellular uptake mechanism of an inorganic nanovehicle and its drug conjugates: Enhanced efficacy due to clathrin-mediated endocytosis - PubMed. Available: [Link].

  • Molecular design strategies of multifunctional probe for simultaneous monitoring of Cu2+, Al3+, Ca2+ and endogenous l-phenylalanine (LPA) recognition in living cells and zebrafishes - PubMed. Available: [Link].

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... - ResearchGate. Available: [Link].

  • 3,5-Difluoro-L-phenylalanine, N-BOC protected | C14H17F2NO4 - PubChem. Available: [Link].

  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids - UCLA. Available: [Link].

  • (PDF) Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro - ResearchGate. Available: [Link].

  • Fluorine labeling of proteins for NMR studies. Available: [Link].

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. Available: [Link].

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Available: [Link].

  • (PDF) Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR - ResearchGate. Available: [Link].

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available: [Link].

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available: [Link].

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups - ResearchGate. Available: [Link].

  • p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem - NIH. Available: [Link].

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Foundational

An In-Depth Technical Guide to the Structural Impact of 4-Chloro-3,5-difluoro-DL-phenylalanine in Peptides

Abstract The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Halogenated amino acids, in particular, offer a sophisticated toolkit for modulating peptide conform...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Halogenated amino acids, in particular, offer a sophisticated toolkit for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive technical overview of 4-Chloro-3,5-difluoro-DL-phenylalanine, a unique synthetic amino acid. We will explore its intrinsic physicochemical properties, detail its incorporation into peptide scaffolds using solid-phase synthesis, and analyze its profound structural impact. This document serves as a resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols for leveraging this analogue in peptide engineering and therapeutic development.

Introduction: The Role of Halogenated Phenylalanine Analogues in Peptide Chemistry

The substitution of hydrogen atoms with halogens on the side chains of amino acids is a powerful strategy for fine-tuning the physicochemical and structural properties of peptides.[1] Halogenation, particularly with fluorine and chlorine, can introduce a range of subtle yet significant effects. These include altering the electronic character of the peptide, which can influence non-covalent interactions, and enhancing proteolytic stability.[1] Fluorinated amino acids, for instance, are known to modulate hydrophobicity, conformation, and bioavailability.[2] The introduction of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can stabilize specific peptide conformations, such as β-hairpins, with a strength comparable to hydrogen bonds.[3][4] This conformational control is critical in designing peptides with specific receptor binding affinities and therapeutic functions.

4-Chloro-3,5-difluoro-DL-phenylalanine stands out due to its unique substitution pattern. The two fluorine atoms flanking a chlorine atom on the phenyl ring create a distinct electronic and steric profile, offering novel opportunities for peptide design. This guide will delve into the specific attributes of this analogue and its application in creating structurally defined and functionally optimized peptides.

Physicochemical Properties of 4-Chloro-3,5-difluoro-DL-phenylalanine

The utility of 4-Chloro-3,5-difluoro-DL-phenylalanine in peptide design stems from its unique combination of steric and electronic properties. Understanding these characteristics is fundamental to predicting its influence on peptide structure.

Electronic Profile

The phenyl ring of this amino acid is electron-deficient due to the high electronegativity of the three halogen substituents. This electron withdrawal has several important consequences:

  • Modified Aromatic Interactions: The electron-poor nature of the aromatic ring alters its capacity for π-π stacking interactions.[5][6] This can either strengthen or weaken interactions with other aromatic residues, depending on their electronic character.[7]

  • Halogen Bonding Potential: The chlorine atom can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen in the peptide backbone or side chains.[8][9][10] This directional interaction can impose significant conformational constraints.[3]

  • Dipole Moment: The asymmetric substitution pattern creates a significant local dipole moment, which can influence the overall electrostatic surface of the peptide and its interaction with biological targets.

Steric and Hydrophobic Effects

The van der Waals radii of fluorine and chlorine are larger than that of hydrogen, leading to increased steric bulk. This can restrict the rotational freedom (χ angles) of the side chain, thereby limiting the accessible conformational space of the peptide. Furthermore, halogenation generally increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, aggregation, and membrane interactions.[11]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Phenylalanine and its Halogenated Analogues

Amino AcidMolecular Weight ( g/mol )Key Features
DL-Phenylalanine165.19Natural aromatic amino acid.
4-Chloro-DL-phenylalanine199.63Increased hydrophobicity and potential for halogen bonding.[12][13]
3,5-Difluoro-DL-phenylalanine201.18Electron-deficient ring, potential for fluorine-specific interactions.
4-Chloro-3,5-difluoro-DL-phenylalanine235.62Highly electron-deficient ring, significant steric bulk, and strong potential for halogen bonding and other non-covalent interactions.

Incorporation into Peptides: Synthetic Considerations

The integration of 4-Chloro-3,5-difluoro-DL-phenylalanine into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). However, due to its unique structure, certain modifications to standard protocols are recommended to ensure efficient coupling.

Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanine into a growing peptide chain on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanine and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours. Rationale: The increased steric bulk of the halogenated phenylalanine may require a longer coupling time or a double coupling strategy to ensure complete reaction.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes Cleave 6. Cleave & Deprotect (TFA/TIS/H2O) Repeat->Cleave No Purify 7. Purify (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: Non-covalent interactions involving the modified residue.

Experimental Workflows for Structural Elucidation

A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for fully characterizing the structural impact of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide structure and dynamics in solution. The presence of fluorine provides a unique advantage.

  • ¹⁹F NMR: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion. [14][15][16]The ¹⁹F chemical shift is exquisitely sensitive to the local environment, making it a powerful reporter on peptide conformation, folding, and binding events. [15][17]* 2D NMR: Standard 2D NMR experiments (TOCSY, NOESY, HSQC) are used to assign the proton, carbon, and nitrogen resonances and to identify through-space correlations (NOEs) that provide distance restraints for structure calculation.

Protocol: 2D NMR for Peptide Structure Determination

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., H₂O/D₂O 90/10, or a buffer solution) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz):

    • ¹H-¹H TOCSY: To identify spin systems of individual amino acid residues.

    • ¹H-¹H NOESY: To identify spatial proximities between protons (< 5 Å).

    • ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.

    • ¹H-¹⁵N HSQC: To correlate backbone amide protons with their nitrogens.

    • ¹⁹F-¹H HOESY: To identify spatial proximities between fluorine and proton nuclei.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Sequentially assign all proton, carbon, and nitrogen resonances.

  • Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints from chemical shifts (using programs like TALOS), to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state. [18][19]Obtaining a crystal structure of a peptide containing 4-Chloro-3,5-difluoro-DL-phenylalanine can definitively reveal its influence on the peptide backbone and side-chain packing. The chlorine atom can also be useful for phasing, although it is a relatively light heavy atom.

Protocol: Peptide Crystallization and Structure Determination

  • Crystallization Screening: Use commercially available sparse-matrix screens to identify initial crystallization conditions. Set up sitting or hanging drop vapor diffusion experiments with a peptide concentration of 5-20 mg/mL.

  • Optimization: Optimize promising crystallization hits by varying the precipitant concentration, pH, and temperature.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using methods like molecular replacement (if a homologous structure exists) or experimental phasing. Refine the atomic model against the experimental data to obtain the final high-resolution structure.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing insights into the dynamics and energetics of the system. [9]

  • MD Simulations: Can be used to explore the conformational landscape of the peptide and assess its stability over time.

  • QM Calculations: Are essential for accurately modeling the electronic properties of the halogenated ring and the nature of halogen bonds. [8]

Conclusion & Future Outlook

4-Chloro-3,5-difluoro-DL-phenylalanine is a powerful and versatile tool for peptide chemists and drug designers. Its unique electronic and steric properties enable precise control over peptide conformation and stability through mechanisms such as halogen bonding and modified hydrophobic interactions. The experimental workflows detailed in this guide provide a robust framework for incorporating this non-canonical amino acid and thoroughly characterizing its structural impact. Future research will likely focus on leveraging this and other multi-halogenated amino acids to design peptides with enhanced therapeutic properties, including improved cell permeability, receptor selectivity, and in vivo stability. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will undoubtedly unlock new frontiers in rational peptide design.

References

  • Biondi, B., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260.
  • Böhm, H. J., et al. (2004). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem, 5(5), 637-643.
  • Cavallo, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(38), 5026-5033. [Link]

  • Dong, W., et al. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. [Link]

  • Dong, W., et al. (2024).
  • Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. [Link]

  • Gerig, J. T. (2010). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 43(11), 1534-1544. [Link]

  • Bar-On, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1464-1473. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance.
  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.
  • Melandri, S., et al. (2019). NON-COVALENT INTERACTIONS IN COMPLEXES OF FLUORINATED AROMATIC RINGS INVESTIGATED BY ROTATIONAL SPECTROSCOPY. ResearchGate. [Link]

  • Nie, Y., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 21(23), 3376-3382. [Link]

  • De Vleeschouwer, F. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing. [Link]

  • Van der Verren, A., et al. (2023). Representation of previously studied halogenated peptide hydrogelators: Fmoc-Phe(X).
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  • D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

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  • Ghorai, P., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]

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  • BenchChem. (2025). Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS). BenchChem.
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  • Liu, S., et al. (2001). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Organic Letters, 3(10), 1571-1574. [Link]

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Exploratory

An In-depth Technical Guide to Fluorinated Amino Acids in Protein Engineering

Foreword: Beyond the Canonical Twenty In the landscape of protein engineering and drug development, the ability to move beyond the canonical 20 amino acids opens a new frontier of molecular design. The introduction of no...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Twenty

In the landscape of protein engineering and drug development, the ability to move beyond the canonical 20 amino acids opens a new frontier of molecular design. The introduction of non-canonical amino acids allows for the precise installation of novel chemical functionalities, enabling the creation of proteins with enhanced stability, unique spectroscopic probes, and tailored therapeutic properties. Among the myriad of available building blocks, fluorinated amino acids (FAAs) have emerged as a uniquely powerful tool.[1][2]

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound and often predictable changes to the physicochemical properties of an amino acid side chain without significant steric perturbation.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, methodologies, and applications of incorporating fluorinated amino acids into proteins. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore how this technology is shaping the future of biologics and therapeutic design.

The Fluorine Advantage: Unique Properties for Protein Design

The strategic replacement of hydrogen with fluorine offers a suite of desirable properties that can be exploited in protein engineering. Understanding these fundamental effects is key to rationally designing fluorinated proteins.

  • Enhanced Hydrophobicity and the "Fluorous Effect": Fluorocarbons are simultaneously hydrophobic and lipophobic, a property that drives their self-association and phase segregation from both aqueous and hydrocarbon environments.[4] Incorporating highly fluorinated amino acids, such as hexafluoroleucine (Hfl), into the hydrophobic core of a protein can significantly enhance its stability.[4][5] This "fluorous effect" is a major driving force in the folding and stabilization of fluorinated proteins.[4]

  • Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups and influence the electronic environment of aromatic rings, impacting cation-pi interactions and overall protein structure.[6]

  • Increased Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), contributing to the increased thermal and chemical stability of fluorinated proteins.[2] This makes them more resistant to denaturation and degradation.[4]

  • A Non-Perturbing Spectroscopic Probe for ¹⁹F NMR: Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance and high NMR sensitivity (83% of ¹H).[7][8] Since fluorine is virtually absent in natural biological systems, ¹⁹F NMR provides a background-free window to probe the local environment, conformation, and dynamics of specific residues within a protein without perturbing its structure.[4][7][9]

Table 1: Comparison of Physicochemical Properties of Canonical vs. Fluorinated Amino Acids
Amino AcidFluorinated AnalogKey Property ChangeImpact on Protein Stability
Leucine (Leu)Hexafluoroleucine (Hfl)Increased hydrophobicitySignificant stabilization of hydrophobic core[4][10]
Leucine (Leu)5,5,5,5',5',5'-tetrafluoroleucine (Qfl)Moderately increased hydrophobicityModerate stabilization[5][10]
Phenylalanine (Phe)Pentafluorophenylalanine (Pff)Altered aromatic electronics, increased hydrophobicityContext-dependent; can stabilize β-sheets[5][10][11]
Tryptophan (Trp)5-Fluoro-tryptophan (5FW)Minimal steric change, adds ¹⁹F NMR probeGenerally well-tolerated, enables NMR studies[12][13]

Methodologies for Incorporating Fluorinated Amino Acids

The successful introduction of FAAs into a protein requires careful selection of the incorporation strategy. The choice depends on whether global (residue-specific) or targeted (site-specific) incorporation is desired, as well as the specific FAA and the expression system.

Diagram 1: Major Strategies for FAA Incorporation

G Figure 1: Overview of FAA Incorporation Methods cluster_0 Biosynthetic Methods cluster_1 Chemical Synthesis Residue-Specific Residue-Specific Target Protein Target Protein Residue-Specific->Target Protein Global Substitution Site-Specific Site-Specific Site-Specific->Target Protein Single Position Cell-Free Cell-Free Cell-Free->Target Protein Versatile (Residue or Site) SPPS Solid-Phase Peptide Synthesis SPPS->Target Protein Small Proteins/ Peptides Analysis Analysis Target Protein->Analysis

Caption: High-level overview of methods to produce fluorinated proteins.

Residue-Specific (Global) Incorporation

This approach replaces all instances of a specific canonical amino acid with its fluorinated analog.[14]

Causality: The most common method relies on amino acid auxotrophic host strains (e.g., E. coli) that cannot synthesize a particular amino acid.[7][15] When grown in a minimal medium depleted of the natural amino acid but supplemented with the FAA, the host's translational machinery is forced to incorporate the analog at every corresponding codon. The success of this method hinges on the ability of the native aminoacyl-tRNA synthetase (aaRS) to recognize and charge the FAA. While effective for analogs like trifluoroleucine, highly fluorinated analogs such as hexafluoroleucine are often poor substrates for native synthetases, leading to lower incorporation efficiencies.[4][7]

Advantages:

  • Requires no genetic engineering of the target protein.

  • Can lead to substantial global changes in protein properties (e.g., hyper-stabilization).[14]

Limitations:

  • Incorporation efficiency can be variable (typically 70-90%).[4]

  • Global substitution can sometimes be detrimental to protein folding or function.

  • Not all FAAs are accepted by native cellular machinery.[4]

Site-Specific Incorporation via Genetic Code Expansion

For precise control, site-specific incorporation allows the insertion of a single FAA at a predetermined position.[16][17]

Causality: This powerful technique expands the genetic code by reassigning a codon, typically the amber stop codon (UAG), to encode the FAA.[17][18] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression host.[17][19] This pair must meet two criteria:

  • The orthogonal synthetase must charge its cognate tRNA with the desired FAA but not with any of the 20 canonical amino acids.

  • The orthogonal tRNA (now an amber suppressor tRNA) must not be recognized by any of the host's native synthetases.

When the target gene containing a UAG codon at the desired position is co-expressed with this orthogonal pair in media containing the FAA, the ribosome inserts the FAA at the UAG codon instead of terminating translation.[17]

Diagram 2: Mechanism of Site-Specific FAA Incorporation

G Figure 2: Amber Codon Suppression Workflow FAA Fluorinated Amino Acid (FAA) charged_tRNA FAA-tRNA FAA->charged_tRNA o_aaRS Orthogonal aaRS o_aaRS->charged_tRNA charges o_tRNA Orthogonal Suppressor tRNA (anticodon=CUA) o_tRNA->charged_tRNA Ribosome Ribosome charged_tRNA->Ribosome delivers FAA Protein Fluorinated Protein Ribosome->Protein synthesizes mRNA mRNA ...AUG...UAG...UAA... mRNA->Ribosome translates RF1 Release Factor 1 RF1->Ribosome competes at UAG

Caption: Site-specific incorporation via an orthogonal synthetase/tRNA pair.

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open, controllable environment for protein production without the constraints of a living cell.[20][21]

Causality: Because the system is "open," the chemical environment can be directly manipulated.[20] FAAs can be added directly to the reaction mixture at high concentrations, eliminating competition from endogenous amino acid pools and bypassing issues of cellular uptake and toxicity. This makes CFPS highly efficient for both residue-specific and site-specific incorporation, often achieving near-quantitative labeling.[22][23] For site-specific incorporation, the system is simply supplemented with the orthogonal pair and the FAA.[23][24]

Advantages:

  • High incorporation efficiency.[22]

  • Rapid production of protein (hours vs. days).[21]

  • Ability to incorporate FAAs that may be toxic to cells.

  • Direct control over reaction conditions (pH, redox potential).[20]

Experimental Protocols & Validation

Scientific integrity demands that the successful incorporation of an FAA is rigorously validated. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose.[25]

Protocol: Site-Specific Incorporation in E. coli

This protocol outlines a general workflow for expressing a target protein with a site-specifically incorporated fluorinated amino acid using an amber suppression-based system.

Step 1: Plasmid Preparation

  • Obtain or construct two plasmids:

    • Expression Plasmid: Encodes the target protein with a UAG (amber) codon at the desired incorporation site. Ensure it is under the control of an inducible promoter (e.g., T7).

    • Orthogonal Pair Plasmid: Encodes the engineered orthogonal aaRS and suppressor tRNA specific for the desired FAA.

  • Verify both plasmids by sequencing.

Step 2: Host Cell Transformation

  • Transform a suitable E. coli expression host (e.g., BL21(DE3)) with both plasmids.

  • Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.

Step 3: Starter Culture

  • Inoculate a single colony into 5-10 mL of LB medium with antibiotics.

  • Grow overnight at 37°C with shaking.

Step 4: Expression Culture

  • Inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics, glucose (0.4%), and all 20 canonical amino acids (~0.5 mM each) except for the amino acid being replaced by the FAA analog.

  • Add the fluorinated amino acid to a final concentration of 1-2 mM.

  • Inoculate with the overnight starter culture (1:100 dilution).

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Step 5: Induction and Expression

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Simultaneously, induce the expression of the orthogonal pair if it is under a separate inducible promoter (e.g., with arabinose).

  • Reduce the temperature to 18-25°C and continue shaking for 12-18 hours.

Step 6: Harvest and Lysis

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

Step 7: Purification and Validation

  • Purify the target protein from the soluble lysate using appropriate chromatography methods (e.g., Ni-NTA for His-tagged proteins).

  • Proceed immediately to validation by mass spectrometry (Protocol 3.2).

Protocol: Validation by Mass Spectrometry

Causality: Mass spectrometry provides direct evidence of FAA incorporation by measuring the precise molecular weight of the protein.[25] A successful incorporation will result in a mass shift corresponding to the difference between the FAA and the canonical amino acid it replaced.

Step 1: Sample Preparation

  • Prepare a ~10-20 µM solution of the purified protein in a suitable buffer (e.g., 20 mM ammonium acetate).

  • For intact mass analysis, ensure the sample is well-desalted.

Step 2: Intact Mass Analysis (LC-MS)

  • Inject the sample onto a reverse-phase liquid chromatography column (e.g., C4) coupled to an electrospray ionization (ESI) mass spectrometer.

  • Acquire data over the expected mass range of the protein.

  • Deconvolute the resulting charge state envelope to determine the average molecular mass of the protein.

  • Self-Validation Check: Compare the experimentally determined mass to the theoretical masses for the unlabeled protein, the fully labeled protein, and potential mis-incorporations. A peak matching the expected fluorinated mass confirms incorporation. The absence of a peak at the unlabeled mass confirms high efficiency.

Step 3: Peptide Mass Fingerprinting (for confirmation)

  • Digest the purified protein with a protease of known specificity (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, defining the FAA as a variable modification.

  • Self-Validation Check: Identification of the specific peptide containing the FAA with the correct mass shift provides definitive proof of site-specific incorporation.

Applications in Research and Drug Development

The ability to engineer fluorinated proteins has unlocked new avenues in basic science and therapeutics.

  • Probing Protein Structure and Dynamics: As mentioned, ¹⁹F NMR is a powerful tool for studying protein folding, conformational changes, and dynamics in a native-like state.[4][7][26] The sensitivity of the ¹⁹F chemical shift to its local environment allows researchers to monitor ligand binding, protein-protein interactions, and allosteric transitions from the perspective of a single, non-perturbing label.[8][9][19]

  • Enhancing Protein Stability: The incorporation of highly fluorinated amino acids into the hydrophobic core is a general and effective strategy to enhance the thermal and chemical stability of proteins.[4][10][11] This is particularly valuable for creating more robust enzymes for industrial applications and for increasing the shelf-life of protein therapeutics.

  • Modulating Protein-Protein Interactions: Fluorinated amino acids can be used to fine-tune or engineer novel protein-protein interactions.[1][6][27] The unique properties of fluorinated side chains can be used to design highly specific binding interfaces or to disrupt pathological protein aggregation.

  • Drug Design and Development: Fluorine is a common element in modern pharmaceuticals, used to improve metabolic stability, binding affinity, and membrane permeability.[28][29][30] Incorporating FAAs into peptide drugs can enhance their half-life and efficacy.[31][32] For example, introducing FAAs can protect peptides from proteolytic degradation.

Conclusion and Future Outlook

The incorporation of fluorinated amino acids has transitioned from a niche academic pursuit to a robust and accessible tool in protein engineering. The synergy between synthetic biology, chemical synthesis, and advanced analytical techniques continues to expand the possibilities. Future developments will likely focus on creating novel orthogonal pairs for an even wider array of FAAs, optimizing expression systems for higher yields, and applying these powerful building blocks to increasingly complex biological problems, from designing novel enzymes to developing the next generation of protein-based therapeutics.[2][33]

References

  • Barth, P., Daniels, M., & Cohen, B. E. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-29.
  • Lee, H. Y., & Lee, K. H. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Illinois Urbana-Champaign.
  • Marsh, E. N. G. (2009). Fluorine: A new element in protein design. Protein Science, 18(7), 1378-1388.
  • Carver, J. A., & Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1149-1157.
  • Koksch, B., & Huhmann, S. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5755-5764.
  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-41.
  • Lee, H. Y., & Lee, K. H. (2010). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society, 132(4), 1313-1315.
  • Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. RSC Medicinal Chemistry, 11(1), 14-35.
  • Lee, H. Y., & Lee, K. H. (2010). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society, 132(4), 1313-1315.
  • Kiick, K. L., & Tirrell, D. A. (2000). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 4(6), 724-731.
  • Mykhailiuk, P. K. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1457-1471.
  • Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Methods in Molecular Biology, 1179, 13-25.
  • Wang, Y., et al. (2014).
  • Lopatnaya, S. V., & Kireeva, M. L. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(23), 5963.
  • Mykhailiuk, P. K. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1457-1471.
  • Italia, J. S., et al. (2024). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews, 124(18), 10577-10617.
  • Berger, A. A., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering.
  • Huhmann, S., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5755-5764.
  • Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 130(29), 9268-9281.
  • Mykhailiuk, P. K. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1457-1471.
  • Mykhailiuk, P. K. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 15(10), 1187-1201.
  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Semantic Scholar.
  • Pham, T. Q., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1083-1093.
  • Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4895.
  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341.
  • Kurauskas, V., et al. (2016). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1519-1526.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Proposed Synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine

Introduction: The Significance of Fluorinated Phenylalanine Analogs The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry and drug development. Fluorine's u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenylalanine Analogs

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluorinated amino acids, particularly derivatives of phenylalanine, are valuable building blocks for creating novel peptides, enzyme inhibitors, and therapeutic agents with enhanced pharmacological profiles.[1][2] 4-Chloro-3,5-difluoro-DL-phenylalanine is a synthetic amino acid of significant interest, combining the electronic effects of both chlorine and fluorine substituents to probe and modulate biological systems. This document provides a comprehensive, step-by-step protocol for its proposed synthesis, designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Overall Synthetic Strategy

The synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine can be efficiently achieved through a multi-step sequence commencing with the appropriately substituted benzaldehyde. The core of this strategy is the classic Erlenmeyer-Plöchl azlactone synthesis , a robust method for converting an aromatic aldehyde into an α,β-dehydroamino acid derivative.[3][4] This intermediate is then reduced and hydrolyzed to afford the target racemic amino acid.

The proposed four-step synthesis is as follows:

  • Step 1: Synthesis of 4-Chloro-3,5-difluorobenzaldehyde. The crucial starting material, which can be synthesized via formylation of a suitable precursor like 1-chloro-2,6-difluorobenzene.

  • Step 2: Erlenmeyer-Plöchl Azlactone Formation. Condensation of 4-Chloro-3,5-difluorobenzaldehyde with N-acetylglycine to yield the corresponding α,β-unsaturated azlactone.

  • Step 3: Reduction via Catalytic Transfer Hydrogenation. Reduction of the exocyclic double bond of the azlactone intermediate using a palladium catalyst with formic acid as a hydrogen donor.

  • Step 4: Acidic Hydrolysis. Final deprotection of the N-acetyl group and hydrolysis of the ester (if formed during the reduction step) to yield the final product, 4-Chloro-3,5-difluoro-DL-phenylalanine.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Azlactone Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrolysis A 1-Chloro-2,6-difluorobenzene B 4-Chloro-3,5-difluorobenzaldehyde A->B Formylation (e.g., n-BuLi, DMF) D 4-(4-Chloro-3,5-difluorobenzylidene) -2-methyloxazol-5(4H)-one B->D C N-Acetylglycine C->D Ac₂O, NaOAc E N-Acetyl-4-chloro-3,5-difluoro-DL-phenylalanine D->E Pd/C, HCOOH F 4-Chloro-3,5-difluoro-DL-phenylalanine E->F aq. HCl, Heat

Caption: Proposed four-step synthetic workflow for 4-Chloro-3,5-difluoro-DL-phenylalanine.

PART 1: Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical literature for analogous transformations. Researchers should perform their own optimization and safety assessments. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Chloro-3,5-difluorobenzaldehyde (Starting Material)

Causality and Rationale: The synthesis of the target amino acid begins with the corresponding aldehyde. While 4-Chloro-3,5-difluorobenzaldehyde is commercially available from some suppliers[5], its synthesis may be required. A reliable method for the formylation of halogenated aromatic rings is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6] The starting material for this would be 1-chloro-2,6-difluorobenzene.[7] The lithiation is directed to the position between the two fluorine atoms due to their ortho-directing and acidifying effects, followed by quenching with DMF to install the aldehyde group.

Materials:

  • 1-Chloro-2,6-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-2,6-difluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise via syringe, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-3,5-difluorobenzaldehyde as a solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Step 2: Erlenmeyer-Plöchl Azlactone Synthesis

Causality and Rationale: This reaction is a classic method for the synthesis of α,β-dehydroamino acid precursors.[3][4] It involves the condensation of an aldehyde with an N-acylglycine, typically N-acetylglycine, in the presence of acetic anhydride and a weak base like sodium acetate. Acetic anhydride serves both as a dehydrating agent and a reactant to form a mixed anhydride with N-acetylglycine, which then cyclizes to an oxazolone intermediate. This intermediate is deprotonated by sodium acetate at the C4 position, and the resulting anion attacks the aldehyde. Subsequent elimination of water yields the brightly colored, crystalline azlactone product.

Materials:

  • 4-Chloro-3,5-difluorobenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.1 eq)

  • Anhydrous sodium acetate (0.8 eq)

  • Acetic anhydride (3.0 eq)

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Chloro-3,5-difluorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

  • Reaction: Add acetic anhydride to the mixture. Heat the flask in an oil bath at 100 °C with vigorous stirring for 2 hours. The mixture should become a clear, often yellow or orange, solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes. A crystalline solid should precipitate.

  • Isolation: Add cold ethanol to the flask and stir to break up the solid mass. Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol, followed by cold water, to remove residual acetic anhydride and sodium acetate.

  • Drying: Dry the product, 4-(4-chloro-3,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one, under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol or ethyl acetate if necessary.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Core Reaction: Azlactone Formation

G Aldehyde R-CHO Azlactone Product (Azlactone) Aldehyde->Azlactone + Oxazolone Intermediate Oxazolone Oxazolone->Azlactone NaOAc, Δ Water H₂O Azlactone->Water -

Caption: Condensation of an aldehyde and an oxazolone to form the azlactone.

Step 3: Catalytic Transfer Hydrogenation of the Azlactone

Causality and Rationale: The α,β-unsaturated double bond in the azlactone is readily reduced to a single bond. While traditional catalytic hydrogenation with H₂ gas is effective, catalytic transfer hydrogenation offers a safer and more convenient alternative.[8][9] In this protocol, formic acid serves as the in-situ source of hydrogen, decomposing on the surface of the palladium catalyst to produce H₂ and CO₂.[9][10] This method avoids the need for high-pressure hydrogenation equipment. The reaction may also induce the opening of the azlactone ring to form the N-acetylated amino acid directly.

Materials:

  • 4-(4-Chloro-3,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (1.0 eq)

  • Palladium on activated carbon (Pd/C, 10 wt%, ~5 mol% Pd)

  • Formic acid (reagent grade, ~10-20 volumes)

  • Methanol or Ethyl Acetate

  • Celite®

Protocol:

  • Reaction Setup: To a round-bottom flask, add the azlactone intermediate and palladium on carbon.

  • Reaction: Add formic acid to the flask. The amount should be sufficient to act as both the hydrogen donor and the solvent. Heat the mixture to a gentle reflux (around 80-100 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: After cooling to room temperature, dilute the reaction mixture with methanol or ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the same solvent.

  • Isolation: Combine the filtrates and remove the solvent and excess formic acid under reduced pressure. The resulting crude product is N-acetyl-4-chloro-3,5-difluoro-DL-phenylalanine. This material may be used directly in the next step or purified by recrystallization if necessary.

  • Characterization: Analyze the intermediate product by ¹H NMR and mass spectrometry to confirm the reduction of the double bond.

Step 4: Acidic Hydrolysis to 4-Chloro-3,5-difluoro-DL-phenylalanine

Causality and Rationale: The final step is the removal of the N-acetyl protecting group to yield the free amino acid. Acid-catalyzed hydrolysis is a standard and effective method for cleaving amide bonds.[3][11][12] Refluxing the N-acetylated amino acid in moderately concentrated hydrochloric acid provides the hydrochloride salt of the final product, which can then be neutralized to isolate the zwitterionic amino acid.

Materials:

  • N-Acetyl-4-chloro-3,5-difluoro-DL-phenylalanine (1.0 eq)

  • Hydrochloric acid (6 M aqueous solution)

  • Sodium hydroxide solution (e.g., 2 M) or ammonium hydroxide

  • Ethanol

Protocol:

  • Hydrolysis: Place the crude N-acetyl-4-chloro-3,5-difluoro-DL-phenylalanine in a round-bottom flask. Add 6 M HCl (approx. 10-20 volumes) and heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the HCl and water. The crude product will be the hydrochloride salt.

  • Neutralization: Redissolve the residue in a minimum amount of water. Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) by the careful dropwise addition of a base like sodium hydroxide or ammonium hydroxide solution. The free amino acid should precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water, followed by a small amount of cold ethanol. Dry the final product, 4-Chloro-3,5-difluoro-DL-phenylalanine, under vacuum.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

PART 2: Data Summary

StepReactantsReagents/ConditionsProduct
1 1-Chloro-2,6-difluorobenzene1) n-BuLi, THF, -78 °C2) DMF, -78 °C to RT4-Chloro-3,5-difluorobenzaldehyde
2 4-Chloro-3,5-difluorobenzaldehyde, N-AcetylglycineNaOAc, Ac₂O, 100 °C4-(4-Chloro-3,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one
3 Azlactone intermediate10% Pd/C, HCOOH, 80-100 °CN-Acetyl-4-chloro-3,5-difluoro-DL-phenylalanine
4 N-Acetyl-4-chloro-3,5-difluoro-DL-phenylalanine6 M HCl, 110 °C4-Chloro-3,5-difluoro-DL-phenylalanine

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]

  • Gillespie, H. B., & Snyder, H. R. (1934). dl-β-Phenylalanine. Organic Syntheses, 14, 80. Coll. Vol. 2, p.489 (1943). Available from: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Formylation of Aromatic Compounds. Available from: [Link]

  • Humphrey, C. E., et al. (2007). Optimized Synthesis of L-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069–1075. Available from: [Link]

  • Shiley, R. H., Dickerson, D. R., & Finger, G. C. (1972). Reaction of 1,2,4-trichlorobenzene with potassium fluoride in dimethylsulphone. Journal of Fluorine Chemistry, 2(1), 19-26. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Heravi, M. M., et al. (2012). A fast and facile procedure for one flask synthesis of (Z)-2-substituted-4-arylmethylene-2-oxazolin-5-ones. Synthetic Communications, 42(19), 2859-2865. Available from: [Link]

  • Heravi, M. M., et al. (2011). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. Synthetic Communications, 41(23), 3513-3520. Available from: [Link]

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. Available from: [Link]

  • Cooper, C., Packer, N., & Williams, K. (Eds.). (2001). Amino Acid Analysis Protocols. Humana Press. Available from: [Link]

  • Degussa AG. (1998). Process for preparing N-acetyl-D, L-alpha-aminocarboxylic acids. European Patent EP0842918A1.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available from: [Link]

  • Bayer AG. (1996). Process for preparing 1,3-difluorobenzene. U.S. Patent 5,504,264.
  • ResearchGate. (2017). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Discussion thread]. Available from: [Link]

  • Enthaler, S., von Langermann, J., & Schmidt, T. (2010). Carbon dioxide and formic acid—the couple for environmental-friendly hydrogenation and dehydrogenation. Energy & Environmental Science, 3(9), 1207-1217. Available from: [Link]

  • Chemistry LibreTexts. (2021). Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Grasemann, M., & Laurenczy, G. (2012). Formic acid as a hydrogen source–recent developments and future trends. Energy & Environmental Science, 5(9), 8171-8181. Available from: [Link]

Sources

Application

Application Note: Probing Peptide Structure and Interactions using 19F NMR with 4-Chloro-3,5-difluoro-DL-phenylalanine

Abstract This guide provides a comprehensive overview and detailed protocols for the use of 4-Chloro-3,5-difluoro-DL-phenylalanine (CDF-Phe) as a nuclear magnetic resonance (NMR) probe for studying peptide structure, dyn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of 4-Chloro-3,5-difluoro-DL-phenylalanine (CDF-Phe) as a nuclear magnetic resonance (NMR) probe for studying peptide structure, dynamics, and molecular interactions. The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high sensitivity, and expansive chemical shift range—make it an exceptional reporter for subtle changes in the local chemical environment.[1][2][3] By incorporating CDF-Phe into a peptide sequence, researchers can leverage the power of ¹⁹F NMR to gain high-resolution insights into conformational states, ligand binding, and environmental polarity, often with simpler, background-free spectra compared to traditional ¹H NMR.[1][4] This document details the principles of the technique, protocols for peptide synthesis and ¹⁹F NMR analysis, and guidance on data interpretation for researchers in biochemistry, drug discovery, and materials science.

Introduction: The Power of a Silent Reporter

In the complex world of peptide and protein science, observing the subtle conformational shifts that dictate function is a paramount challenge. While ¹H NMR is a cornerstone of structural biology, its application can be limited by spectral crowding, especially in larger systems. ¹⁹F NMR spectroscopy emerges as a powerful alternative by introducing a "silent" reporter—the fluorine nucleus—into the biological system. Since fluorine is virtually absent in nature, ¹⁹F NMR spectra are free from endogenous background signals, providing a clean window to observe the labeled site.[5][6]

The ¹⁹F nucleus is an ideal NMR probe: it is a spin-1/2 nucleus with 100% natural abundance and a gyromagnetic ratio that affords 83% of the sensitivity of a proton.[1][3] Its most significant advantage, however, is the extreme sensitivity of its chemical shift to the local electronic environment.[1][3][4] The large cloud of lone-pair electrons around the fluorine atom makes its resonance frequency highly responsive to van der Waals interactions, electrostatic fields, and changes in solvent exposure.[3][4] This can result in a chemical shift dispersion of over 15 ppm for a ¹⁹F label in a protein, allowing it to serve as an exquisite sensor of its surroundings.[4][7]

Why 4-Chloro-3,5-difluoro-DL-phenylalanine (CDF-Phe)?

The choice of the fluorinated amino acid is critical. CDF-Phe offers several distinct advantages:

  • Spectral Simplicity: Due to the C2 symmetry of the phenyl ring, the two fluorine atoms at positions 3 and 5 are chemically equivalent. This results in a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying analysis and interpretation.

  • Enhanced Sensitivity: The electron-withdrawing properties of the chlorine atom at the 4-position modulate the electronic character of the phenyl ring, potentially enhancing the sensitivity of the ¹⁹F chemical shift to external perturbations.

  • Minimal Perturbation: The size of fluorine is similar to that of a hydrogen atom, and its incorporation into a phenylalanine side chain is often well-tolerated, causing minimal structural and functional perturbation to the peptide.[8][9]

This application note will guide you through the entire workflow, from incorporating this powerful probe into your peptide of interest to acquiring and interpreting high-quality ¹⁹F NMR data.

Principles and Theory

The utility of ¹⁹F NMR in peptide analysis hinges on the relationship between the ¹⁹F chemical shift (δ) and the probe's local environment. In an unfolded or unstructured peptide, all incorporated CDF-Phe residues will experience a similar, solvent-averaged environment, resulting in a single, narrow peak in the ¹⁹F spectrum.[4] Upon folding into a defined three-dimensional structure, each CDF-Phe residue occupies a unique microenvironment.

The local packing of atoms, nearby charged or polar residues, and the degree of solvent exposure all perturb the electron density around the fluorine nuclei differently.[4] This breaks the degeneracy of their chemical shifts, leading to a spectrum with multiple, well-resolved peaks—one for each unique CDF-Phe position. The dispersion of these peaks provides a direct readout of the peptide's folded state and tertiary structure.[4][10]

Any event that alters this local environment, such as:

  • Conformational Change: A shift in the peptide's secondary or tertiary structure.

  • Ligand Binding: The interaction of a small molecule, metal ion, or another protein near the probe.

  • Membrane Insertion: The transition of the probe from an aqueous to a lipid environment.[1]

  • Change in pH or Ionic Strength: Alteration of the protonation states of nearby acidic or basic residues.

will result in a predictable and measurable change in the ¹⁹F chemical shift, line width, or intensity, providing both qualitative and quantitative information about the molecular event.[1][3]

Experimental Workflow and Protocols

The successful application of this technique relies on a systematic and carefully executed workflow, from peptide synthesis to NMR data analysis.

G cluster_0 Phase 1: Peptide Preparation cluster_1 Phase 2: NMR Analysis A 1. Acquire Fmoc-L-CDF-Phe B 2. Solid-Phase Peptide Synthesis (SPPS) A->B C 3. Cleavage & Deprotection B->C D 4. HPLC Purification C->D E 5. Purity & Mass Verification (LC-MS) D->E F 6. NMR Sample Preparation E->F Lyophilized Peptide G 7. 1D 19F NMR Data Acquisition F->G H 8. Data Processing (FT, Phasing, Baseline) G->H I 9. Spectral Analysis & Interpretation H->I

Figure 1. Overall experimental workflow from synthesis to analysis.
Protocol 1: Peptide Synthesis with CDF-Phe

Incorporating CDF-Phe into a peptide is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The key is to treat the protected Fmoc-L-4-Chloro-3,5-difluoro-phenylalanine as a specialized, yet straightforward, building block.

Materials:

  • Fmoc-L-4-Chloro-3,5-difluoro-phenylalanine

  • Rink Amide or other suitable SPPS resin

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.

  • CDF-Phe Coupling:

    • In a separate vial, pre-activate Fmoc-L-CDF-Phe (1.5-3 eq. relative to resin capacity) with your chosen coupling reagent (e.g., HBTU, 0.95 eq.) and DIPEA (2 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test. Causality: Steric hindrance from the di-fluoro substitutions is minimal, but using a powerful coupling agent like HATU can be beneficial if slow kinetics are observed.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in your peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Verification: Dry the crude peptide pellet. Purify the peptide using reverse-phase HPLC and verify its identity and purity via LC-MS. Lyophilize the pure fractions to obtain a fluffy white powder.

Protocol 2: NMR Sample Preparation and Data Acquisition

Proper sample preparation and careful setup of acquisition parameters are essential for high-quality data.

Materials:

  • Lyophilized CDF-Phe-labeled peptide

  • NMR Buffer (e.g., 20 mM Phosphate or HEPES, 100 mM NaCl, pH 7.4)

  • Deuterium Oxide (D₂O) for lock signal

  • Internal or External ¹⁹F Reference Standard (e.g., trifluoroacetic acid, TFA)

  • High-resolution NMR spectrometer with a ¹⁹F-capable probe.

Methodology: Sample Preparation

  • Peptide Dissolution: Accurately weigh the lyophilized peptide and dissolve it in the desired NMR buffer to a final concentration of 100 µM to 1 mM. Insight: While ¹⁹F is sensitive, higher concentrations reduce acquisition time. Start with ~250 µM if material is not limiting.

  • Add Lock Signal: Add D₂O to the sample to a final concentration of 5-10% (v/v).

  • Referencing: Add a reference standard. For an external standard, place a sealed capillary containing a known concentration of TFA in D₂O inside the NMR tube. For an internal standard, a small, known amount of a non-interacting fluorinated compound can be added directly, but this must be validated to ensure it does not bind to the peptide.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).

Methodology: Data Acquisition (1D ¹⁹F Experiment)

  • Instrument Setup: Tune and match the probe for the ¹⁹F frequency. Lock the spectrometer using the D₂O signal.

  • Parameter Optimization: Load a standard 1D ¹⁹F pulse sequence.

    • Spectral Width (sw): The ¹⁹F chemical shift range is vast.[13][14] For aromatic fluorines, a starting width of 50-100 ppm is often sufficient. Center the spectral window around the expected chemical shift (approx. -105 to -115 ppm for CDF-Phe, but this is highly environment-dependent).

    • Transmitter Offset (o1p): Set this to the center of your spectral window.

    • Acquisition Time (at): Set to 0.5 - 1.0 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

    • Number of Scans (ns): This depends on concentration. For a ~250 µM sample, 1024-4096 scans may be required to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire the spectrum. A ¹H-decoupled experiment is often unnecessary for simple 1D spectra but can be used to remove long-range ¹H-¹⁹F couplings and sharpen the signals if needed.

ParameterRecommended Starting ValueRationale
Spectrometer Frequency≥ 400 MHz (¹H)Higher fields provide better sensitivity and resolution.
Peptide Concentration100 µM - 1 mMBalances material consumption with acquisition time.
Spectral Width (sw)50 - 100 ppmCovers the typical range for aromatic fluorines.[10]
Acquisition Time (at)0.5 - 1.0 sEnsures adequate digital resolution to resolve peaks.
Relaxation Delay (d1)1.5 sAllows for sufficient relaxation between pulses.
Number of Scans (ns)1024 - 8192Dependent on concentration; adjust to achieve S/N > 20.

Data Processing and Interpretation

Interpreting the ¹⁹F NMR spectrum involves analyzing the chemical shifts (δ), line widths (Δν₁/₂), and intensities of the resonances.

G cluster_0 Observed Spectral Change cluster_1 Potential Biological Cause A Chemical Shift Perturbation (CSP) D Change in local environment (e.g., ligand binding, pH change) A->D Reports on static change B Line Broadening E Change in dynamics (µs-ms timescale) (e.g., binding/dissociation) B->E Reports on dynamics C Appearance of New Peak(s) F Slow exchange between distinct conformational states C->F Reports on multiple states

Figure 2. Correlating spectral changes to biological phenomena.

Case Study: Monitoring Peptide-Ligand Binding

Imagine a peptide with a single CDF-Phe residue.

  • Apo (Unbound) State: The initial 1D ¹⁹F NMR spectrum shows a single sharp peak at a specific chemical shift (e.g., δ = -110.2 ppm). This represents the probe in its native, unbound environment.

  • Titration with Ligand: A small molecule ligand, known to bind the peptide, is titrated into the NMR sample in stoichiometric amounts (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).

  • Spectral Changes: With each addition of the ligand, the ¹⁹F resonance shifts.

    • Fast Exchange: If the peak progressively moves to a new position (e.g., -110.2 ppm → -110.5 ppm → -110.8 ppm), this indicates that the binding and dissociation (k_on, k_off) are fast on the NMR timescale. The observed peak is a population-weighted average of the free and bound states.[3]

    • Slow Exchange: If the original peak at -110.2 ppm decreases in intensity while a new peak appears and grows at -110.8 ppm, this signifies slow exchange. The binding is tight, and the exchange rate is slow compared to the chemical shift difference between the two states.

    • Intermediate Exchange: If the peak broadens significantly and may also shift, this points to an exchange rate on the microsecond-to-millisecond timescale, which can be used to extract kinetic information.[15]

By plotting the chemical shift perturbation (CSP) against the ligand concentration, a binding isotherm can be generated to calculate the dissociation constant (K_d) of the interaction.

ObservationInterpretationInformation Gained
Single sharp peakUnfolded peptide or single conformationBaseline state
Multiple sharp peaksFolded peptide with multiple unique sitesStructural heterogeneity
Peak shift upon titrationLigand binding (fast exchange)Binding site proximity, K_d
Peak broadeningDynamic process (intermediate exchange)Binding kinetics (k_on, k_off)
Appearance of new peakLigand binding (slow exchange) or new conformerStoichiometry, K_d, conformational selection

Conclusion

The site-specific incorporation of 4-Chloro-3,5-difluoro-phenylalanine provides a powerful and robust tool for investigating the nuanced world of peptide biophysics. The simplicity of the resulting ¹⁹F NMR spectra, combined with the high sensitivity of the fluorine nucleus to its environment, allows researchers to monitor conformational changes, quantify binding affinities, and probe molecular dynamics with high precision.[1][5] The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and academic researchers to confidently apply this technique to their systems of interest, unlocking new insights into the relationship between peptide structure and function.

References

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • UC Santa Barbara Chemistry & Biochemistry. (n.d.). F19 detection. NMR Facility. [Link]

  • Jones, D. H., et al. (2008). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols. [Link]

  • Cala, O., et al. (2021). 19F NMR as a tool in chemical biology. Biochemical Society Transactions. [Link]

  • Takeuchi, K., & Wagner, G. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR. [Link]

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]

  • Pomerantz, W. C., et al. (2013). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Current Opinion in Chemical Biology. [Link]

  • Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society. [Link]

  • Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

  • Suzuki, Y., & Marsh, E. N. G. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • An, Y., & Zweckstetter, M. (2019). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. [Link]

  • Sal-Man, N., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]

  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Lashkari, M., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Avicenna Journal of Medical Biochemistry. [Link]

  • Katoh, T., & Suga, H. (2013). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Cell Chemical Biology. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Amino Acids. [Link]

  • McKay, G., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Dziedgola, A., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules. [Link]

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Method

Application Note: A Robust LC-MS/MS Method for the Characterization and Quantification of 4-Chloro-3,5-difluoro-DL-phenylalanine

Abstract This document provides a comprehensive guide for the characterization and quantification of 4-Chloro-3,5-difluoro-DL-phenylalanine, a halogenated synthetic amino acid, using Liquid Chromatography coupled with Ta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization and quantification of 4-Chloro-3,5-difluoro-DL-phenylalanine, a halogenated synthetic amino acid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Given the increasing use of halogenated amino acids in drug development and metabolic research, establishing a robust and reliable analytical method is paramount. This guide details a proposed methodology, developed from foundational principles of mass spectrometry and chromatography for analogous compounds. It covers theoretical fragmentation patterns, detailed protocols for sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis considerations. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction and Scientific Context

4-Chloro-3,5-difluoro-DL-phenylalanine is a non-proteinogenic amino acid characterized by the presence of three halogen substituents on the phenyl ring. Halogenation can significantly alter the physicochemical properties of amino acids, influencing their metabolic stability, protein incorporation, and overall biological activity. As such, they are valuable tools in peptide synthesis, drug discovery, and as metabolic probes.

Accurate characterization and quantification by mass spectrometry are critical for understanding the compound's behavior in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for this task, even in complex matrices like plasma.[1] This application note outlines a method leveraging the separation power of Hydrophilic Interaction Liquid Chromatography (HILIC) and the specificity of Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

Theoretical Foundation: Predicting Molecular Behavior

A key aspect of developing a robust mass spectrometry method is understanding the analyte's expected behavior during ionization and fragmentation.

Ionization and Molecular Ion

In positive electrospray ionization (ESI+), 4-Chloro-3,5-difluoro-DL-phenylalanine (Molecular Formula: C₉H₈ClF₂NO₂) is expected to readily protonate at the primary amine group, forming a protonated molecule [M+H]⁺.

  • Monoisotopic Mass: 235.02 g/mol

  • Expected [M+H]⁺: m/z 236.03

A characteristic isotopic pattern will be observed due to the presence of chlorine. The M+2 peak ([M+2+H]⁺ at m/z 238.03) will have a relative intensity of approximately 32% of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial first step in confirming the identity of the analyte.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is predicted to yield several characteristic product ions. The fragmentation pathways for amino acids are well-understood and typically involve neutral losses from the carboxylic acid group and cleavage of the side chain.[2]

  • Loss of Formic Acid (HCOOH): A common fragmentation pathway for protonated amino acids is the neutral loss of the elements of formic acid (46 Da), resulting from the cleavage of the carboxylic acid group.

    • Predicted Product Ion: m/z 190.0

  • Decarboxylation followed by loss of Ammonia (CO₂ + NH₃): Cleavage of the bond between the alpha-carbon and the phenyl side chain is also highly probable. This benzylic cleavage is favored due to the stability of the resulting cation.

    • Predicted Product Ion (Benzylic Cation): m/z 163.0

  • Loss of Chlorine from Side Chain: Halogenated aromatic compounds can lose the halogen atom.[3] Loss of a chlorine radical from the benzylic cation fragment is a plausible secondary fragmentation.

    • Predicted Product Ion: m/z 128.0

These predicted transitions form the basis for developing a highly selective Selected Reaction Monitoring (SRM) method.

Experimental Design and Workflow

The overall analytical workflow is designed for robustness and reproducibility, from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample Dilute->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Ionization HILIC->ESI MS1 MS1: Isolate Precursor (m/z 236.0) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Products (m/z 190.0, 163.0) CID->MS2 Integrate Peak Integration MS2->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Overall workflow from sample preparation to final quantification.

Detailed Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is designed to efficiently remove proteins and other interfering macromolecules from plasma samples.[4][5]

Materials:

  • Blank human plasma (K₂EDTA)

  • 4-Chloro-3,5-difluoro-DL-phenylalanine analytical standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 4-Chloro-3,5-difluoro-DL-phenylalanine-¹³C₉,¹⁵N (if available) or a structurally similar labeled amino acid.

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

Procedure:

  • Thaw Samples: Thaw plasma samples and analytical standards on ice.

  • Prepare Spiking Solutions: Prepare a working solution of the internal standard (e.g., 1 µg/mL) in 50:50 acetonitrile:water.

  • Sample Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to all tubes (except for double-blanks).

  • Protein Precipitation: Add 400 µL of chilled acetonitrile to each tube. This 4:1 ratio of organic solvent to plasma is effective for protein precipitation.[6]

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Dilution: Dilute the supernatant 1:1 with LC-MS grade water to ensure compatibility with the initial mobile phase conditions.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This method uses Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining and separating polar compounds like underivatized amino acids.[7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or UHPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

LC Parameters:

ParameterRecommended ValueRationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similarAmide-based stationary phase provides excellent retention for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidVolatile buffer compatible with MS; acid improves peak shape and ionization efficiency.[10]
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic AcidHigh organic content for HILIC retention.
Gradient 0-1 min (95% B), 1-8 min (95% to 50% B), 8-9 min (50% B), 9-9.1 min (50% to 95% B), 9.1-12 min (95% B)Gradient allows for elution of polar compounds while maintaining separation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.

MS Parameters:

ParameterRecommended ValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmine group is readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 150°CMinimizes thermal degradation.
Desolvation Temp. 450°CEfficiently removes solvent.
Desolvation Gas Nitrogen, 800 L/hrTypical flow for robust desolvation.
Collision Gas ArgonStandard inert gas for CID.
Scan Mode Selected Reaction Monitoring (SRM)Provides maximum sensitivity and selectivity.

SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Chloro-3,5-difluoro-Phe 236.0190.0 (Quantifier)50Optimize (start at 15 eV)
4-Chloro-3,5-difluoro-Phe 236.0163.0 (Qualifier)50Optimize (start at 25 eV)
Internal Standard (SIL-IS) e.g., 246.0e.g., 199.050Optimize to match analyte

Note: Collision energies must be empirically optimized for the specific instrument being used to maximize product ion intensity.

Data Analysis and Validation

Quantification: Quantification is achieved by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Method Validation: For use in regulated environments, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key parameters to assess include:

  • Selectivity: Absence of interfering peaks in blank matrix.

  • Linearity and Range: Typically 8-10 non-zero standards.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at multiple levels (LOD, LLOQ, LQC, MQC, HQC).

  • Matrix Effect: Post-extraction spike analysis to assess ion suppression or enhancement.

  • Recovery: Comparison of analyte response in pre-extraction vs. post-extraction spiked samples.

  • Stability: Freeze-thaw, bench-top, and long-term storage stability.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric characterization of 4-Chloro-3,5-difluoro-DL-phenylalanine. By combining a theoretical understanding of the molecule's fragmentation with robust, field-proven protocols for sample preparation and LC-MS/MS analysis, researchers can achieve reliable and accurate quantification of this compound in complex biological matrices. The proposed HILIC-based method avoids cumbersome derivatization steps and offers excellent sensitivity and selectivity, making it a valuable tool for drug development and metabolic research professionals.

References

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Prinsen, H. C. M. T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543–551. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (2018).
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
  • Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). Plasma Amino Acid LC-MS Analysis.
  • Creative Proteomics. (n.d.).
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
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  • University of Arizona. (n.d.).
  • Meesters, R. J. W., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of Chromatography B, 877(1-2), 43-49. [Link]

Sources

Application

Application Notes and Protocols: 4-Chloro-3,5-difluoro-DL-phenylalanine as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 4-Chloro-3,5-difluor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 4-Chloro-3,5-difluoro-DL-phenylalanine, a novel unnatural amino acid, as a versatile molecular probe. The unique substitution pattern of a chlorine atom and two fluorine atoms on the phenyl ring imparts distinct physicochemical properties, making it an invaluable tool for in-depth biophysical and pharmacological studies. These notes offer detailed protocols for its chemical synthesis, incorporation into peptides, and its application as a sensitive ¹⁹F NMR probe for investigating peptide-protein interactions. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Power of Halogenation in Amino Acid Probes

The strategic placement of halogen atoms on amino acid side chains has emerged as a powerful tool in chemical biology and drug discovery. The introduction of fluorine, in particular, can significantly modulate the electronic properties, hydrophobicity, and metabolic stability of peptides and proteins without introducing significant steric bulk.[1][2] The carbon-fluorine bond is exceptionally strong, enhancing resistance to enzymatic degradation.[1] Furthermore, the ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift dispersion that is exquisitely sensitive to the local molecular environment.[3]

4-Chloro-3,5-difluoro-DL-phenylalanine combines the benefits of fluorine with the presence of a chlorine atom, which can further modulate electronic properties and provide an additional site for potential interactions or further chemical modification. This guide provides the foundational knowledge and detailed protocols to leverage the unique characteristics of this molecular probe in your research.

Physicochemical Properties and Handling

While experimental data for 4-Chloro-3,5-difluoro-DL-phenylalanine is not extensively published, its properties can be reliably inferred from related halogenated phenylalanine derivatives.[4][5][6]

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular Formula C₉H₈ClF₂NO₂-
Molecular Weight 235.62 g/mol -
Appearance White to off-white solidSimilar to other crystalline amino acids.
Solubility Sparingly soluble in water; soluble in acidic and basic aqueous solutions and some organic solvents (e.g., DMSO, DMF).The zwitterionic nature dictates pH-dependent aqueous solubility. Fluorination generally increases hydrophobicity.
pKa (α-COOH) ~2.0 - 2.5Electron-withdrawing halogens will lower the pKa compared to phenylalanine.
pKa (α-NH₃⁺) ~9.0 - 9.5Halogen substitution on the phenyl ring has a minor effect on the amino group's pKa.
¹⁹F NMR Chemical Shift Expected to be in the range of other fluorophenylalanines.The precise chemical shift will be highly sensitive to the local environment and provides the basis for its use as a probe.

Handling and Safety:

4-Chloro-3,5-difluoro-DL-phenylalanine should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of structurally related compounds.

Synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine

A plausible and efficient method for the synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine is the Strecker amino acid synthesis, a well-established method for preparing racemic α-amino acids.[7][8][9][10][11] The proposed synthetic pathway starts from the commercially available 4-chloro-3,5-difluorobenzaldehyde.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Hydrolysis 4-Chloro-3,5-difluorobenzaldehyde 4-Chloro-3,5-difluorobenzaldehyde Iminium Ion Iminium Ion 4-Chloro-3,5-difluorobenzaldehyde->Iminium Ion NH₄Cl Ammonium Chloride Ammonium Chloride Sodium Cyanide Sodium Cyanide Aminonitrile Aminonitrile Iminium Ion->Aminonitrile NaCN 4-Chloro-3,5-difluoro-DL-phenylalanine 4-Chloro-3,5-difluoro-DL-phenylalanine Aminonitrile->4-Chloro-3,5-difluoro-DL-phenylalanine Acid Hydrolysis (e.g., HCl)

Caption: Proposed Strecker synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Protocol for Synthesis:

Step 1 & 2: Formation of α-Aminonitrile

  • In a sealed reaction vessel, dissolve 4-chloro-3,5-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of ammonium chloride (NH₄Cl, 1.5 equivalents) and sodium cyanide (NaCN, 1.2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 3: Hydrolysis to the Amino Acid

  • To the crude α-aminonitrile, add a strong acid such as 6M hydrochloric acid (HCl).

  • Heat the mixture to reflux for 12-24 hours. This step hydrolyzes the nitrile group to a carboxylic acid.

  • After cooling to room temperature, the amino acid may precipitate. If not, neutralize the solution carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-Chloro-3,5-difluoro-DL-phenylalanine.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14][15] The amino acid must first be protected with an Fmoc group on the α-amino group.

Diagram of the SPPS Cycle for Unnatural Amino Acid Incorporation:

G Resin Resin Fmoc-Deprotection Fmoc-Deprotection Resin->Fmoc-Deprotection 1. Piperidine/DMF Washing Washing Fmoc-Deprotection->Washing 2. DMF Wash Coupling Coupling Washing->Coupling 3. Fmoc-AA-OH, Activator Final_Washing Final_Washing Coupling->Final_Washing 4. DMF Wash Repeat_Cycle Repeat for next amino acid Final_Washing->Repeat_Cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for SPPS Incorporation:

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for a C-terminally amidated peptide.

Materials:

  • Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanine-OH

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

  • Coupling of Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanine-OH:

    • In a separate vial, dissolve Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanine-OH (3 equivalents), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. Due to the potential for steric hindrance from the halogenated ring, a longer coupling time or a double coupling may be necessary. A Kaiser test can be performed to check for complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Application as a ¹⁹F NMR Probe for Peptide-Protein Interactions

The ¹⁹F nucleus in 4-Chloro-3,5-difluoro-DL-phenylalanine provides a highly sensitive reporter for studying the binding of the peptide to a target protein. Changes in the chemical environment of the fluorinated phenyl ring upon binding will result in perturbations of the ¹⁹F NMR signal.[1][3][16][17][18][19][20][21]

Diagram of the ¹⁹F NMR Binding Study Workflow:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Peptide Fluorinated Peptide NMR_Tube NMR_Tube Peptide->NMR_Tube Constant Concentration Protein Target Protein Protein->NMR_Tube Titration Buffer Buffer Buffer->NMR_Tube NMR_Spectrometer NMR_Spectrometer NMR_Tube->NMR_Spectrometer 1D_19F_Spectra Acquire 1D ¹⁹F Spectra NMR_Spectrometer->1D_19F_Spectra Chemical_Shift_Perturbation Analyze Chemical Shift Perturbations 1D_19F_Spectra->Chemical_Shift_Perturbation Binding_Curve Generate Binding Curve Chemical_Shift_Perturbation->Binding_Curve Kd_Determination Determine Dissociation Constant (Kd) Binding_Curve->Kd_Determination

Caption: Workflow for a ¹⁹F NMR titration experiment to study peptide-protein interactions.

Protocol for ¹⁹F NMR Titration Experiment:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide containing 4-Chloro-3,5-difluoro-DL-phenylalanine in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O 90/10, pH 7.4). The peptide concentration should be chosen to give a good signal-to-noise ratio in a reasonable acquisition time (typically 10-100 µM).

    • Prepare a highly concentrated stock solution of the target protein in the same NMR buffer.

    • Prepare an initial NMR sample containing only the fluorinated peptide.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the peptide-only sample. This will serve as the reference (unbound state).

    • Use an appropriate ¹⁹F reference standard for chemical shift calibration.

  • Titration:

    • Add small aliquots of the concentrated protein stock solution to the NMR tube containing the peptide.

    • After each addition, gently mix the sample and allow it to equilibrate.

    • Acquire a 1D ¹⁹F NMR spectrum.

    • Continue this process until the chemical shift of the ¹⁹F signal stops changing, indicating saturation of the binding site.

  • Data Analysis:

    • Process the ¹⁹F NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Measure the chemical shift of the ¹⁹F signal at each protein concentration.

    • Plot the change in chemical shift (Δδ) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Conclusion

4-Chloro-3,5-difluoro-DL-phenylalanine is a promising molecular probe with significant potential for advancing our understanding of biological systems. Its unique halogenation pattern offers a blend of properties that are highly advantageous for biophysical studies, particularly using ¹⁹F NMR spectroscopy. The protocols outlined in this guide provide a solid foundation for the synthesis, incorporation, and application of this novel unnatural amino acid. By understanding the principles behind these methodologies, researchers can confidently employ 4-Chloro-3,5-difluoro-DL-phenylalanine to probe the intricacies of molecular recognition and to aid in the rational design of new therapeutic agents.

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  • Uchida, T., et al. (2021). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 11(1), 1-11. Available at: [Link]

  • Suresh, E., & Pradeep, T. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Journal of Mass Spectrometry, 43(11), 1546-1552. Available at: [Link]

  • Vesely, J., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Neuroscience Research, 86(11), 2497–2505. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of Phenylalanine (CAS 63-91-2). Cheméo. Available at: [Link]

Sources

Method

Topic: Protocol for Assessing the Metabolic Stability of Peptides with 4-Chloro-3,5-difluoro-DL-phenylalanine

An Application Note and Protocol from the Senior Scientist's Desk Foundational Principles: The Quest for Peptide Stability Therapeutic peptides offer remarkable specificity and potency, positioning them as elite candidat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Foundational Principles: The Quest for Peptide Stability

Therapeutic peptides offer remarkable specificity and potency, positioning them as elite candidates for targeted drug development.[1][2] However, their journey from bench to bedside is frequently cut short by a critical vulnerability: rapid degradation by endogenous proteases.[3][4][5][6] The inherent susceptibility of the peptide backbone to enzymatic cleavage results in a short biological half-life, severely limiting therapeutic efficacy.[1][7]

To surmount this obstacle, medicinal chemists have developed numerous strategies, with the site-specific incorporation of unnatural amino acids emerging as a particularly powerful approach.[8][9][10][11] This application note focuses on peptides containing 4-Chloro-3,5-difluoro-DL-phenylalanine , a halogenated analog designed to confer enhanced metabolic resilience. The rationale is twofold:

  • Steric Hindrance: The bulky chlorine and fluorine atoms on the phenyl ring act as a physical shield, impeding the access of proteolytic enzymes to the adjacent peptide bonds.

  • Electronic Modulation: The high electronegativity of fluorine atoms alters the electronic distribution of the peptide backbone, which can disfavor the enzymatic hydrolysis mechanism.[12] The incorporation of halogenated phenylalanines can thus profoundly influence a molecule's interaction with biological targets and its metabolic stability.[13][14]

This document provides a robust, field-tested protocol to quantify the metabolic stability of these modified peptides, enabling researchers to validate the efficacy of their chemical designs.

Experimental Design: A Two-Pronged Approach to In Vitro Metabolism

To generate a comprehensive stability profile, we must challenge the peptide in two distinct, physiologically relevant environments: the liver and the systemic circulation.

  • Liver Microsomal Assay: This system evaluates metabolic susceptibility to the Cytochrome P450 (CYP450) enzyme superfamily, the primary engine of Phase I metabolism in the liver.[6] While proteolysis is the main concern for most peptides, certain structural modifications can introduce unforeseen liabilities to CYP-mediated oxidation. This assay serves as a crucial check for such off-target metabolic pathways.

  • Plasma Stability Assay: This assay directly measures the peptide's resistance to the diverse array of proteases present in blood plasma.[3][6][15] It is the most direct in vitro measure of a peptide's ability to survive in the circulatory system. It is important to note that the choice of anticoagulant (e.g., heparin vs. EDTA) can influence the activity of certain proteases, and consistency is key.[3][4]

In both assays, the core principle is to incubate the test peptide with the biological matrix and quantify its disappearance over time using the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

Diagram of the Experimental Workflow

Metabolic Stability Workflow cluster_assays cluster_microsomal Microsomal Stability Assay cluster_plasma Plasma Stability Assay prep Peptide & Control Stock Preparation M_setup Incubate Peptide with Liver Microsomes + NADPH at 37°C prep->M_setup P_setup Incubate Peptide with Plasma at 37°C prep->P_setup M_sample Sample at Time Points (0, 5, 15, 30, 60 min) M_setup->M_sample M_quench Quench with ACN (Protein Precipitation) M_sample->M_quench analysis LC-MS/MS Analysis (Quantify Parent Peptide) M_quench->analysis P_sample Sample at Time Points (0, 30, 60, 120, 240 min) P_setup->P_sample P_quench Quench with ACN (Protein Precipitation) P_sample->P_quench P_quench->analysis data Data Analysis (Plot ln[% Remaining] vs. Time) analysis->data results Calculate Half-Life (t½) & Intrinsic Clearance (CLint) data->results

Caption: Structure of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Conclusion

This protocol provides a validated, systematic framework for quantifying the metabolic stability of peptides modified with 4-Chloro-3,5-difluoro-DL-phenylalanine. By employing both liver microsomal and plasma-based assays, researchers can gain critical insights into a peptide's resilience against both oxidative and proteolytic degradation pathways. The resulting half-life data is a key parameter in the lead optimization process, enabling the selection of candidates with enhanced pharmacokinetic profiles and a greater probability of success in subsequent in vivo studies. Understanding and engineering metabolic stability is not merely an academic exercise; it is a cornerstone of modern peptide drug discovery. [6][8]

References

  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Source: National Center for Biotechnology Information (PubMed). URL: [Link]

  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Source: PLOS One. URL: [Link]

  • Title: Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Source: ResearchGate. URL: [Link]

  • Title: Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Source: OAText. URL: [Link]

  • Title: Strategies to Enhance Metabolic Stabilities. Source: National Center for Biotechnology Information (PubMed). URL: [Link]

  • Title: Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Source: bioRxiv. URL: [Link]

  • Title: Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Source: LabRulez LCMS. URL: [Link]

  • Title: Proteolytic degradation of peptide products in the blood is considered... Source: ResearchGate. URL: [Link]

  • Title: The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Source: Agilent Technologies. URL: [Link]

  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Source: BioIVT. URL: [Link]

  • Title: A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Source: Royal Society of Chemistry Publishing. URL: [Link]

  • Title: Serum Stability of Peptides. Source: Springer Nature Experiments. URL: [Link]

  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: MDPI. URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: ACS Publications. URL: [Link]

  • Title: Peptide synthesis with halophenylalanines by thermolysin. Source: National Center for Biotechnology Information (PubMed). URL: [Link]

  • Title: Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Source: Anapharm Bioanalytics. URL: [Link]

  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Source: National Center for Biotechnology Information (PubMed Central). URL: [Link]

Sources

Application

enzymatic ligation of peptides containing 4-Chloro-3,5-difluoro-DL-phenylalanine

Application Note & Protocol Enzymatic Ligation of Peptides Containing 4-Chloro-3,5-difluoro-DL-phenylalanine Using Sortase A Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Ligation of Peptides Containing 4-Chloro-3,5-difluoro-DL-phenylalanine Using Sortase A

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy for enhancing therapeutic properties, including metabolic stability and binding affinity.[1][2][3] This document provides a detailed guide for the enzymatic ligation of peptides containing the novel UAA 4-Chloro-3,5-difluoro-DL-phenylalanine (CdfF). We focus on the application of Sortase A (SrtA), a robust transpeptidase from Staphylococcus aureus, which offers high specificity and operates under mild, aqueous conditions, making it an excellent alternative to purely chemical ligation methods.[4][5][6] This protocol outlines the synthesis of peptide substrates, the step-by-step enzymatic ligation procedure, and methods for purification and characterization of the final product.

Introduction and Core Principles

The introduction of halogenated amino acids like CdfF can significantly alter a peptide's electronic properties, hydrophobicity, and potential for halogen bonding, leading to improved biological activity.[3][7] While chemical methods like solid-phase peptide synthesis (SPPS) are standard for incorporating UAAs, they can be challenging for large peptides.[1][8] Enzymatic ligation provides a powerful complementary approach, offering exceptional chemoselectivity and regioselectivity under biocompatible conditions.[6][9]

Why Sortase A?

Sortase A (SrtA) is a well-characterized transpeptidase that recognizes a specific C-terminal sorting motif, LPXTG (where X can be any natural L-amino acid), cleaves the peptide bond between threonine (T) and glycine (G), and ligates the C-terminus of the threonine to an N-terminal oligoglycine nucleophile.[10][11][12]

  • Specificity and Mild Conditions: SrtA's high specificity for its recognition sequence allows for targeted ligation without the need for side-chain protecting groups, proceeding efficiently at neutral pH and room temperature.[4][10]

  • Substrate Tolerance: SrtA exhibits a degree of promiscuity, particularly at the 'X' position of the LPXTG motif, which can be exploited to accommodate unnatural amino acids.[13] While direct incorporation of CdfF into the recognition motif is not recommended due to potential steric hindrance, its placement elsewhere in the peptide backbone is generally well-tolerated.

  • Chiral Selectivity: A key advantage when using a racemic (DL) UAA is the stereospecificity of the enzyme. SrtA will selectively recognize and ligate the peptide containing the L-enantiomer of CdfF, effectively allowing for chiral resolution of the synthetic precursor.

This guide will utilize a standard, commercially available heptamutant of SrtA (e.g., SrtA 7M), which has been engineered for enhanced activity and stability.

Ligation Strategy and Workflow

The overall strategy involves synthesizing two peptide fragments:

  • Acyl Donor Peptide: This peptide contains the UAA (CdfF) at a desired position and terminates with the SrtA recognition motif, LPXTG.

  • Acyl Acceptor (Nucleophile) Peptide: This peptide features an N-terminal tag of one to five glycine residues (G-G-G).

The enzyme catalyzes the formation of a native peptide bond between these two fragments.

G cluster_prep Peptide Preparation cluster_reaction Enzymatic Ligation cluster_analysis Analysis & Purification Peptide1 Peptide 1 Synthesis (SPPS) [Acyl Donor with CdfF & LPETG tag] Purify1 HPLC Purification & MS Verification Peptide1->Purify1 Peptide2 Peptide 2 Synthesis (SPPS) [Acyl Acceptor with (Gly)n tag] Purify2 HPLC Purification & MS Verification Peptide2->Purify2 Ligation Sortase A-Mediated Ligation (Peptide 1 + Peptide 2 + SrtA) Purify1->Ligation Purify2->Ligation Monitor Reaction Monitoring (Analytical HPLC/LC-MS) Ligation->Monitor Purify_Final Final Product Purification (Preparative HPLC) Monitor->Purify_Final Characterize Characterization (High-Res Mass Spectrometry) Purify_Final->Characterize

Caption: Overall workflow for enzymatic ligation.

Materials and Reagents

ReagentRecommended SupplierNotes
Fmoc-4-Chloro-3,5-difluoro-DL-phenylalanineSpecialty ChemicalThe core unnatural amino acid.
Standard Fmoc-protected Amino AcidsVariousFor SPPS.
Rink Amide ResinVariousFor C-terminally amidated peptides.
HCTU, HATU, or HBTU/HOBtVariousCoupling reagents for SPPS. Use stronger reagents for coupling the bulky CdfF residue.[1]
Recombinant Sortase A (Heptamutant)Commercial VendorStore at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
Trifluoroacetic Acid (TFA), Reagent GradeVariousFor peptide cleavage from resin.[14]
Acetonitrile (ACN), HPLC GradeVariousFor HPLC purification.
Tris(hydroxymethyl)aminomethane (Tris)VariousBuffer component.
Calcium Chloride (CaCl₂)VariousEssential cofactor for SrtA activity.
Dithiothreitol (DTT) or TCEPVariousReducing agent to maintain SrtA activity.

Experimental Protocols

Protocol 1: Synthesis and Purification of Peptide Substrates

This protocol assumes familiarity with Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][15]

  • Peptide Synthesis:

    • Synthesize the Acyl Donor peptide (e.g., Ac-X-X-CdfF-X-LPETG-NH₂) and the Acyl Acceptor peptide (e.g., GGG-X-X-X-NH₂) on a suitable scale (typically 0.1 mmol) using a standard automated or manual peptide synthesizer.

    • Expert Tip: For the coupling of Fmoc-CdfF-OH, use a stronger coupling reagent like HATU and extend the coupling time to 2 hours to overcome potential steric hindrance from the bulky, halogenated side chain.[1] Double coupling may be necessary.

  • Cleavage and Deprotection:

    • Cleave the synthesized peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours at room temperature.[14]

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[1]

    • Purify the crude peptides via reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[14][15]

  • Characterization:

    • Collect fractions containing the pure peptide and verify the mass of each substrate using ESI-MS or MALDI-TOF mass spectrometry.[16] Lyophilize the pure fractions to obtain a white powder.

Protocol 2: Sortase A-Mediated Ligation
  • Reagent Preparation:

    • SrtA Ligation Buffer (10x): 500 mM Tris, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5. Store at 4°C.

    • Peptide Stock Solutions: Prepare 10 mM stock solutions of the lyophilized Acyl Donor and Acyl Acceptor peptides in sterile water or a minimal amount of DMSO if solubility is an issue.

    • SrtA Stock: Thaw an aliquot of recombinant SrtA on ice. Dilute to a working concentration of 1 mM (or as recommended by the manufacturer) with 1x SrtA Ligation Buffer.

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine the following components in order:

      Component Volume (for 100 µL total) Final Concentration
      Sterile Water 55 µL -
      10x SrtA Ligation Buffer 10 µL 1x
      Acyl Donor (10 mM) 10 µL 1 mM
      Acyl Acceptor (10 mM) 20 µL 2 mM

      | SrtA Enzyme (1 mM) | 5 µL | 50 µM |

    • Causality: A slight excess of the nucleophile (Acyl Acceptor) is used to drive the reaction equilibrium towards the ligated product, as the SrtA reaction is reversible.[17][18]

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction at room temperature (25°C) or 37°C for 2-6 hours. The optimal time may vary and should be determined by monitoring the reaction progress.

Protocol 3: Reaction Monitoring and Characterization
  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw a small aliquot (e.g., 2 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot into 20 µL of 0.1% TFA.

    • Analyze the sample using analytical RP-HPLC or LC-MS.[19] You should observe the consumption of the two starting peptides and the appearance of a new, more retained (typically) peak corresponding to the ligated product.

  • Mass Verification:

    • Confirm the identity of the product peak by ESI-MS. The observed mass should correspond to the calculated mass of the ligated peptide minus one molecule of water.[16][19]

G cluster_mech Sortase A Ligation Mechanism Donor Acyl Donor Peptide (...-CdfF-...-LPETG) Intermediate Acyl-Enzyme Intermediate (...-CdfF-...-LPET-S-Enzyme) Donor->Intermediate + SrtA Acceptor Acyl Acceptor Peptide (GGG-...) Product Ligated Product (...-CdfF-...-LPET-GGG-...) Acceptor->Product SrtA Sortase A (Cys-SH) SrtA->Intermediate Intermediate->Product + Acceptor LeavingGroup Leaving Group (G-NH2) Intermediate->LeavingGroup

Caption: Simplified mechanism of Sortase A ligation.

Protocol 4: Purification of the Ligated Product
  • Quenching: Once the reaction has reached the desired conversion, quench the entire reaction by adding TFA to a final concentration of 0.1%.

  • Purification: Purify the ligated peptide using preparative RP-HPLC with the same gradient conditions used for the substrate peptides.[14][20]

  • Final Steps: Pool the fractions containing the pure product, confirm purity by analytical HPLC and high-resolution mass spectrometry, and lyophilize.

Troubleshooting and Key Considerations

  • Low Ligation Efficiency:

    • Check Enzyme Activity: Ensure the SrtA enzyme has not undergone multiple freeze-thaw cycles. Include a positive control with known substrates if possible.

    • Increase Nucleophile Concentration: Increase the molar excess of the oligoglycine peptide to 5-10 equivalents.

    • Check Peptide Purity: Impurities in the peptide substrates can inhibit the enzyme. Ensure starting materials are >95% pure.

  • Peptide Solubility: If peptides containing CdfF show poor aqueous solubility, add a small percentage of a co-solvent like DMSO (up to 10%) to the ligation buffer.

  • Hydrolysis: If a significant product corresponding to the hydrolysis of the acyl donor (...LPET-OH) is observed, it indicates that water is outcompeting the oligoglycine nucleophile. Increase the concentration of the nucleophile to favor the ligation reaction.[10]

References

  • Recent advances in enzyme-mediated peptide lig
  • Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. Current Protocols in Protein Science.
  • Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society.
  • Engineered peptide ligases for cell signaling and bioconjugation. Current Opinion in Chemical Biology.
  • Employing unnatural promiscuity of sortase to construct peptide macrocycle libraries for ligand discovery.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)
  • Traceless enzymatic protein synthesis without ligation sites constraint.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology.
  • Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Mutagenesis Studies of Substrate Recognition and Catalysis in the Sortase A Transpeptidase from Staphylococcus aureus. Journal of Biological Chemistry.
  • The Sortase A Enzyme That Attaches Proteins to the Cell Wall of Bacillus anthracis Contains an Unusual Active Site Architecture. Journal of Biological Chemistry.
  • Challenges in the use of sortase and other peptide ligases for site-specific protein modific
  • Depsipeptide substrates for sortase-mediated N-terminal protein ligation.
  • Protein and Peptide Ligation Using Peptide Ligases. Chemical Reviews.
  • Chromatography and Detection Methods for Peptide Purific
  • Natural Occurring and Engineered Enzymes for Peptide Ligation and Cycliz
  • Staphylococcus aureus Sortase A-Mediated Incorporation of Peptides: Effect of Peptide Modification on Incorpor
  • Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. RSC Medicinal Chemistry.
  • Characterization of Peptides Bound to the Class I MHC Molecule HLA-A2.1 by Mass Spectrometry. Science.

Sources

Method

cell-based assays to evaluate the bioactivity of 4-Chloro-3,5-difluoro-DL-phenylalanine

Application Notes & Protocols Topic: Cell-Based Assays to Evaluate the Bioactivity of 4-Chloro-3,5-difluoro-DL-phenylalanine For: Researchers, scientists, and drug development professionals. An Integrated Strategy for Ch...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-Based Assays to Evaluate the Bioactivity of 4-Chloro-3,5-difluoro-DL-phenylalanine

For: Researchers, scientists, and drug development professionals.

An Integrated Strategy for Characterizing the Bioactivity of 4-Chloro-3,5-difluoro-DL-phenylalanine

As a Senior Application Scientist, my objective is to provide a robust, logic-driven framework for interrogating the biological effects of novel chemical entities. This guide outlines a multi-tiered strategy for evaluating 4-Chloro-3,5-difluoro-DL-phenylalanine, a halogenated, non-canonical amino acid. The structure of this molecule—a phenylalanine backbone with chloro and difluoro substitutions—suggests several potential biological activities, including cytotoxicity, enzyme inhibition, and interference with protein synthesis.[1][2][3]

This document eschews a rigid template in favor of a progressive, hypothesis-driven workflow. We will begin with foundational cytotoxicity screening to establish effective concentration ranges, proceed to specific mechanistic assays targeting the most probable cellular functions, and conclude with advanced methods for deeper characterization. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of trustworthy and interpretable data.

Tier 1: Foundational Bioactivity & Cytotoxicity Profiling

Before investigating specific mechanisms, it is imperative to determine the concentration-dependent effect of the compound on cell health and viability. This initial screen establishes the therapeutic or toxic window and informs the concentrations used in subsequent, more sensitive assays. We will employ two orthogonal assays to measure metabolic activity and membrane integrity, respectively.

Cell Viability via Metabolic Activity (XTT Assay)

Expertise & Experience: The core principle of tetrazolium salt-based assays is that the metabolic activity of viable cells, primarily through mitochondrial dehydrogenases, reduces the salt to a colored formazan product.[4] We recommend the XTT assay over the classic MTT assay because the resulting formazan is water-soluble, which eliminates a solubilization step, thereby streamlining the protocol and reducing potential errors.[4][5] This assay provides a quantitative measure of cell viability and proliferation.

Experimental Workflow: XTT Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Readout & Analysis P1 Seed cells in 96-well plate P2 Allow cells to adhere (24h) P1->P2 T2 Add compound to wells (Include Vehicle Control) P2->T2 T1 Prepare serial dilutions of 4-Chloro-3,5-difluoro-DL-phenylalanine T1->T2 T3 Incubate for desired duration (e.g., 24-72h) T2->T3 A2 Add XTT solution to each well T3->A2 A1 Prepare activated XTT solution A1->A2 A3 Incubate (2-4h) until color develops A2->A3 R1 Measure absorbance (450-500 nm) A3->R1 R2 Calculate % Viability and plot dose-response R1->R2 R3 Determine IC50 value R2->R3 G Phe Natural Phenylalanine (Phe) aaRS Phenylalanyl-tRNA Synthetase (PheRS) Phe->aaRS Binds UAA 4-Chloro-3,5-difluoro-DL-phenylalanine UAA->aaRS Competes with Phe (Inhibition) tRNA tRNA-Phe UAA->tRNA Potential mis-charging (Incorporation) aaRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers Phe tRNA->Ribosome Delivers UAA Protein Functional Protein Ribosome->Protein Translates BadProtein Misfolded or Truncated Protein (Cell Stress / Apoptosis) Ribosome->BadProtein

Caption: Potential interference points in the protein synthesis pathway.

Detailed Protocol: Nascent Protein Synthesis Assay (Click-iT® Chemistry)

  • Cell Culture: Seed cells in a format suitable for the desired readout (e.g., 96-well clear-bottom black plate for imaging or standard plates for lysate-based analysis).

  • Pre-treatment: Incubate cells with various sub-lethal concentrations of 4-Chloro-3,5-difluoro-DL-phenylalanine for a chosen time (e.g., 1-4 hours). Include a vehicle control and a positive control for inhibition (e.g., cycloheximide).

  • Labeling: Remove the treatment medium and replace it with methionine-free medium containing L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP), along with the test compound concentrations. Incubate for 30-60 minutes. [6]4. Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with 0.25% Triton™ X-100 in PBS.

  • Click Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent alkyne (e.g., Alexa Fluor® 488 alkyne) according to the manufacturer's protocol. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells. If using microscopy, counterstain nuclei with a DNA dye like Hoechst 33342.

  • Data Acquisition:

    • Microscopy: Acquire images using a high-content imager or fluorescence microscope. Quantify the mean fluorescence intensity per cell.

    • Plate Reader: Lyse the cells and measure the total fluorescence in a microplate reader.

  • Data Interpretation: A dose-dependent decrease in fluorescence intensity in compound-treated cells compared to the vehicle control indicates inhibition of global protein synthesis.

Evaluation of Specific Enzyme Inhibition

Authoritative Grounding: The structurally related compound, 4-Chloro-DL-phenylalanine (PCPA), is a well-known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. [7][8]It is plausible that 4-Chloro-3,5-difluoro-DL-phenylalanine could inhibit TPH or phenylalanine hydroxylase (PAH), another key enzyme in aromatic amino acid metabolism. [9]A cell-free enzymatic assay is the most direct way to test this hypothesis.

Detailed Protocol: General Framework for an in vitro Enzyme Inhibition Assay

This protocol provides a general structure that must be adapted to the specific enzyme (e.g., TPH or PAH) and its substrate. [10]

  • Reagents and Materials:

    • Purified recombinant enzyme (e.g., human TPH1, TPH2, or PAH).

    • Enzyme-specific substrate (e.g., L-Tryptophan for TPH, L-Phenylalanine for PAH).

    • Required cofactors (e.g., tetrahydrobiopterin (BH4)).

    • Assay buffer optimized for enzyme activity.

    • 4-Chloro-3,5-difluoro-DL-phenylalanine stock solution.

    • Detection reagents to quantify product formation (e.g., HPLC for 5-HTP or Tyrosine, or a coupled colorimetric/fluorometric assay).

  • Assay Procedure (IC50 Determination):

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer, enzyme, and cofactors.

    • Add serial dilutions of 4-Chloro-3,5-difluoro-DL-phenylalanine or a known inhibitor (positive control). Include a vehicle control.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature to allow for binding. [10] * Initiate the reaction by adding the substrate.

    • Incubate for a fixed time within the linear range of the reaction.

    • Stop the reaction (e.g., by adding acid or heating).

    • Quantify the product formed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

  • Kinetic Studies (Determining Mode of Inhibition): To determine if the inhibition is competitive, non-competitive, or otherwise, the assay is repeated with multiple fixed concentrations of the inhibitor while varying the substrate concentration. [11]The resulting data on reaction velocities are then plotted using methods like Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and mode of action.

Assay TypeKey QuestionExpected OutcomeNext Steps
Nascent Protein Synthesis Does it inhibit protein production?Dose-dependent decrease in fluorescence.Investigate if it's due to competitive inhibition or incorporation (Tier 3).
Enzyme Inhibition Does it inhibit a specific enzyme like TPH or PAH?Low IC50 value against the target enzyme.Determine mode of inhibition (e.g., competitive) and test in cell-based models.

Tier 3: Advanced Mechanistic & Off-Target Profiling

For a comprehensive understanding, advanced techniques can be employed to confirm hypotheses from Tier 2 and explore broader cellular effects.

Proteomic Analysis for UAA Incorporation

Expertise & Experience: If the compound inhibits protein synthesis, it is critical to determine if this is due to competitive inhibition of translation machinery or if the UAA itself is being incorporated into proteins. Mass spectrometry-based proteomics is the definitive method for this. []The workflow involves treating cells, isolating total protein, digesting it into peptides, and analyzing the peptides by LC-MS/MS. The presence of peptides with a mass shift corresponding to the replacement of a phenylalanine residue with 4-Chloro-3,5-difluoro-DL-phenylalanine provides direct evidence of incorporation. This is a specialized technique requiring collaboration with a proteomics core facility.

Off-Target Effects and Cellular Thermal Shift Assay (CETSA)

Trustworthiness: Any small molecule can have unintended "off-target" effects. [9][13]CETSA is a powerful, unbiased method to identify the direct protein targets of a compound in a cellular environment. The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein against heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, one can identify stabilized proteins (i.e., the targets) by quantifying their remaining soluble fraction via Western blot or mass spectrometry. [14]This can reveal unexpected targets and provide a more complete picture of the compound's bioactivity.

Conclusion

This structured, multi-tiered approach provides a comprehensive framework for characterizing the bioactivity of 4-Chloro-3,5-difluoro-DL-phenylalanine. By systematically progressing from broad cytotoxicity profiling to specific, hypothesis-driven mechanistic assays and advanced target identification, researchers can generate high-quality, reliable data. This strategy not only elucidates the compound's primary mechanism of action but also builds a robust dataset essential for further development in pharmaceutical or chemical biology applications.

References

Sources

Application

Application Notes and Protocols for the Comprehensive Purity Assessment of Synthetic 4-Chloro-3,5-difluoro-DL-phenylalanine

Introduction 4-Chloro-3,5-difluoro-DL-phenylalanine is a synthetic amino acid analog of significant interest in pharmaceutical research and drug development. Its unique halogenation pattern can impart desirable propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-difluoro-DL-phenylalanine is a synthetic amino acid analog of significant interest in pharmaceutical research and drug development. Its unique halogenation pattern can impart desirable properties to parent molecules, such as altered metabolic stability, enhanced binding affinity to target proteins, and novel pharmacological activities. As with any active pharmaceutical ingredient (API) or critical intermediate, rigorous assessment of its purity is a non-negotiable prerequisite to ensure safety, efficacy, and reproducibility in downstream applications. This document provides a comprehensive guide to the analytical methodologies required for a thorough purity evaluation of 4-Chloro-3,5-difluoro-DL-phenylalanine, tailored for researchers, scientists, and drug development professionals. The presented protocols are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure robust and reliable results.

Guiding Principles of Purity Assessment

A multifaceted approach is essential for the definitive purity assessment of a synthetic compound. No single analytical technique is sufficient to identify and quantify all potential impurities. Therefore, a combination of a primary quantitative method, typically high-performance liquid chromatography (HPLC), with orthogonal methods for confirmation and structural elucidation is a well-established and scientifically sound strategy. This guide will detail the application of HPLC for both achiral and chiral purity, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Achiral Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds like amino acids. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The percentage purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the detection wavelength.

Causality in Method Design: The choice of a C18 stationary phase provides a versatile platform for the separation of a broad range of organic molecules. The use of a gradient elution with an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is critical for protonating the carboxylic acid and amino groups of the phenylalanine analog, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good elution strength for such compounds.

Protocol 1: RP-HPLC for Achiral Purity
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 220 nm and 254 nm
    Injection Volume 10 µL

    | Diluent | Mobile Phase A |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-3,5-difluoro-DL-phenylalanine.

    • Dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates (plate count) should be ≥ 2000.

  • Data Analysis:

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Chiral Purity Assessment by Chiral HPLC

Principle: 4-Chloro-3,5-difluoro-DL-phenylalanine is a racemic mixture. For many pharmaceutical applications, the activity and toxicity of enantiomers can differ significantly. Therefore, it is crucial to separate and quantify the D- and L-enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.

Causality in Method Design: Zwitterionic CSPs, particularly those derived from cinchona alkaloids, have demonstrated excellent performance in separating underivatized amino acid enantiomers.[6][7] These CSPs possess both anion- and cation-exchange functionalities, enabling effective chiral recognition of zwitterionic molecules like phenylalanine analogs through a combination of ionic, hydrogen bonding, and π-π interactions.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrumentation:

    • HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    Parameter Condition
    Column CHIRALPAK® ZWIX(+) (150 mm x 3 mm, 3 µm) or equivalent zwitterionic CSP
    Mobile Phase Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50 mM Formic Acid and 25 mM Diethylamine
    Flow Rate 0.5 mL/min
    Column Temperature 25 °C
    Detection UV at 220 nm or Evaporative Light Scattering Detector (ELSD)
    Injection Volume 5 µL

    | Diluent | Mobile Phase |

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of 4-Chloro-3,5-difluoro-DL-phenylalanine in the mobile phase.

    • Filter through a 0.22 µm syringe filter.

  • System Suitability:

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Data Analysis:

    • Calculate the percentage of each enantiomer using the area percent method. For enantiomeric excess (e.e.) of a specific enantiomer (e.g., L-enantiomer if a chiral synthesis was performed), use the following formula: % e.e. = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100

Orthogonal Methods for Identity and Impurity Confirmation

Orthogonal methods provide an independent confirmation of the primary purity assessment and are invaluable for identifying unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is ideal for the separation and identification of volatile and semi-volatile impurities that may be present from the synthetic process, such as residual solvents or starting materials. Compounds are separated based on their boiling points and polarity in a capillary column and then identified by their mass spectra.

Causality in Method Design: Amino acids are non-volatile and require derivatization to be amenable to GC analysis. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

Protocol 3: GC-MS Analysis (with Derivatization)
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization:

    • To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    Parameter Condition
    Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
    Carrier Gas Helium at 1 mL/min
    Injector Temperature 250 °C
    Oven Program 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | m/z 40-550 |

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Semi-quantify impurities by comparing their peak areas to that of the derivatized main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle: NMR spectroscopy is a powerful tool for unambiguous structure confirmation. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom in the molecule. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[6][7][8][9]

Causality in Method Design: ¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which can help in identifying fluorine-containing impurities.[10] For qNMR, an internal standard with a known concentration and purity is added to the sample. The purity of the analyte can then be calculated from the integral ratios of the analyte and standard signals, their respective molar masses, and the number of protons giving rise to each signal.

Protocol 4: NMR Analysis
  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (for structural confirmation):

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Sample Preparation (for qNMR):

    • Accurately weigh approximately 10 mg of the sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Experiments:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Analysis:

    • Confirm the structure by assigning all signals in the ¹H, ¹³C, and ¹⁹F spectra.

    • For qNMR, calculate the purity using the following equation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) where: I = integral, N = number of protons, M = molar mass, m = mass, Purity = purity of the standard.

Elemental Analysis for Absolute Purity

Principle: Combustion analysis provides the elemental composition (C, H, N, Cl, F) of the compound. By comparing the experimentally determined weight percentages of these elements to the theoretical values calculated from the molecular formula (C₉H₉ClF₂NO₂), the absolute purity can be assessed.

Causality in Method Design: The sample is combusted in an oxygen-rich atmosphere, converting the elements into simple gases (CO₂, H₂O, N₂, HF, HCl). These gases are then separated and quantified by various detection methods. This technique is independent of the chromatographic or spectroscopic properties of the compound and its impurities, providing a truly orthogonal measure of purity.

Protocol 5: Elemental Analysis
  • Instrumentation:

    • CHN analyzer for carbon, hydrogen, and nitrogen.

    • Combustion system with subsequent ion chromatography or titration for halogens.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 1-3 mg) in a tin capsule for CHN analysis or a suitable container for halogen analysis.

    • Perform the combustion and analysis according to the instrument manufacturer's instructions.

  • Data Analysis:

    • Compare the experimental weight percentages with the theoretical values:

      • Theoretical Composition: C: 43.29%, H: 3.63%, Cl: 14.20%, F: 15.22%, N: 5.61%, O: 12.82%

    • Acceptance criteria are typically within ±0.4% of the theoretical value for each element.

Visualization of Analytical Workflows

Purity_Assessment_Workflow cluster_0 Primary Purity Assessment cluster_1 Orthogonal Methods & Identity RP_HPLC Achiral Purity (RP-HPLC) Purity_Report Purity_Report RP_HPLC->Purity_Report Chiral_HPLC Chiral Purity (Chiral HPLC) Chiral_HPLC->Purity_Report GC_MS Volatile Impurities (GC-MS) GC_MS->Purity_Report NMR Structural Confirmation & qNMR NMR->Purity_Report Elemental_Analysis Absolute Purity (Elemental Analysis) Elemental_Analysis->Purity_Report Sample Sample Sample->RP_HPLC Quantitative Sample->Chiral_HPLC Enantiomeric Ratio Sample->GC_MS Confirmatory Sample->NMR Identity & Quantitative Sample->Elemental_Analysis Compositional

Caption: Overall workflow for the comprehensive purity assessment of 4-Chloro-3,5-difluoro-DL-phenylalanine.

HPLC_Troubleshooting Problem Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Issue Peak_Tailing Peak Tailing/Broadening Problem->Peak_Tailing Issue Retention_Shift Retention Time Shift Problem->Retention_Shift Issue Adjust_Mobile_Phase Adjust Mobile Phase (Organic %, pH, Additives) Poor_Resolution->Adjust_Mobile_Phase Check_Column Check Column Health (Backflush/Replace) Poor_Resolution->Check_Column Peak_Tailing->Adjust_Mobile_Phase Peak_Tailing->Check_Column Retention_Shift->Adjust_Mobile_Phase Equilibrate_System Ensure System Equilibration Retention_Shift->Equilibrate_System

Caption: Troubleshooting logic for common HPLC separation issues.

Conclusion

The purity of 4-Chloro-3,5-difluoro-DL-phenylalanine must be meticulously established to ensure its suitability for research and drug development. The suite of analytical techniques detailed in this guide provides a robust framework for a comprehensive purity assessment. By combining a validated, high-resolution HPLC method for primary quantification with orthogonal techniques like GC-MS, NMR, and elemental analysis, researchers can have high confidence in the quality of their material. Adherence to these protocols and the principles of scientific integrity will ensure the generation of reliable and defensible data, which is fundamental to the advancement of pharmaceutical science.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • AMSbiopharma. (2022). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • International Conference on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kučerová, M., et al. (2013). Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis.
  • Boeszoermenyi, A., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F NMR study on the protein GB1. Magnetic Resonance, 1(1), 35-43.
  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
  • International Conference on Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis. [Link]

  • Wikipedia. (2023). Combustion analysis. [Link]

  • Al-Warhi, T., et al. (2020).
  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • Van der Verren, R., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9469-9482.
  • Reddy, G. H., et al. (2008).
  • Goverdhan, G., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 76(10), 1335-1345.
  • de Souza, J. D., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1367.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low coupling efficiency of 4-Chloro-3,5-difluoro-DL-phenylalanine in SPPS

A Guide to Overcoming Low Coupling Efficiency in SPPS Welcome to the technical support center for troubleshooting difficult couplings in Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Low Coupling Efficiency in SPPS

Welcome to the technical support center for troubleshooting difficult couplings in Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine. As a non-canonical amino acid with significant steric bulk and electron-deficient characteristics, its successful incorporation requires optimized strategies beyond standard protocols.

This document, structured in a question-and-answer format, provides in-depth explanations, validated protocols, and advanced troubleshooting logic to help you navigate and resolve low coupling efficiency, ensuring the integrity and yield of your target peptide.

Part 1: Understanding the Challenge

Q1: Why is 4-Chloro-3,5-difluoro-DL-phenylalanine so difficult to couple in SPPS?

A1: The difficulty arises from a combination of two primary factors: severe steric hindrance and adverse electronic effects.

  • Steric Hindrance: The presence of a large chlorine atom and two fluorine atoms on the phenyl ring ortho and para to the peptide backbone creates significant bulk. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide chain, slowing down the rate of peptide bond formation.[1][2][3]

  • Electronic Effects: Fluorine and chlorine are highly electronegative, making them strong electron-withdrawing groups. This effect decreases the electron density of the aromatic ring and, more critically, reduces the nucleophilicity of the carboxylate anion upon deprotonation by a base.[4] A less nucleophilic carboxylate is more difficult to activate, requiring more potent coupling reagents to form a sufficiently reactive species for acylation.

Troubleshooting_Workflow start Start: Low Coupling Efficiency (e.g., Positive Kaiser Test) reagent Q3: Change Coupling Reagent? Switch from Carbodiimides (DIC/DCC) to a Uronium/Phosphonium Salt. start->reagent Initial Step double_couple Q4: Implement Double Coupling? Perform the coupling step twice with fresh reagents. reagent->double_couple If still incomplete success Success: Negative Kaiser Test & High Purity by HPLC reagent->success Problem Solved conditions Q5: Modify Reaction Conditions? Increase coupling time (e.g., >4h). Use microwave heating. double_couple->conditions If still incomplete double_couple->success Problem Solved solvent Q6: Optimize Solvent? Switch from DMF to NMP or use a 'magic mixture' to reduce aggregation. conditions->solvent For very difficult sequences conditions->success Problem Solved solvent->success Problem Solved

Sources

Optimization

Technical Support Center: Purification of Peptides Containing 4-Chloro-3,5-difluoro-DL-phenylalanine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-Chloro-3,5-difluoro-DL-phenylalanine. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-Chloro-3,5-difluoro-DL-phenylalanine. The unique physicochemical properties imparted by this halogenated residue can significantly enhance a peptide's therapeutic potential but also introduce distinct challenges during purification. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.

Section 1: Understanding the Core Challenges

The incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine (let's denote it as Xaa*) presents two primary purification hurdles that differentiate it from standard peptides:

  • Extreme Hydrophobicity: The presence of three halogen atoms (one chlorine, two fluorine) on the phenyl ring dramatically increases the hydrophobicity of the amino acid side chain.[1][2] This causes peptides containing Xaa* to bind very strongly to reversed-phase (RP) HPLC media, often requiring higher concentrations of organic solvent for elution and leading to longer retention times. This can also increase the risk of peptide aggregation and decrease solubility in aqueous buffers.[3]

  • Diastereomer Formation: The use of the DL-racemic mixture in the synthesis results in the formation of two distinct diastereomeric peptides for each incorporation site. These diastereomers possess identical mass but differ in their three-dimensional structure. This subtle difference often leads to closely eluting or co-eluting peaks in standard RP-HPLC, making baseline separation a significant challenge.[4]

This guide will address these core issues through a series of practical troubleshooting questions and in-depth FAQs.

Section 2: Troubleshooting Guide - Resolving Common Purification Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during RP-HPLC purification.

Question 1: Why is my chromatogram showing a broad, poorly resolved, or split peak for my target peptide?

Primary Cause: This is the classic signature of co-eluting diastereomers resulting from the use of the DL-amino acid. While chemically identical in composition, the different spatial arrangement of the Xaa* side chain leads to slightly different interactions with the C18 stationary phase, causing them to elute at very similar times. Other causes can include column overload or sub-optimal mobile phase conditions.

Solutions & Experimental Protocol:

  • Step 1: Gradient Optimization (Sharpening the Focus): A standard, steep gradient is often insufficient to resolve diastereomers. The key is to run a very shallow gradient around the elution point of your target peptide.

    • Protocol:

      • Perform an initial "scouting" run with a broad gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your peptide.

      • Based on the scouting run, design a focused, shallow gradient. For example, if your peptide elutes at 40% Acetonitrile (ACN), create a new gradient:

        • 0-5 min: 30% ACN

        • 5-45 min: 30% to 50% ACN (a gradient slope of 0.5%/min)

        • 45-50 min: 50% to 95% ACN (column wash)

        • 50-55 min: 95% to 30% ACN (re-equilibration)

      • Monitor the chromatogram at 215-220 nm for the peptide bond.[5] This shallow gradient increases the residence time on the column under critical elution conditions, providing more opportunity for the stationary phase to differentiate between the diastereomers.

  • Step 2: Temperature Adjustment: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and sometimes enhance resolution. It reduces mobile phase viscosity, allowing for more efficient mass transfer. However, be mindful of peptide stability at elevated temperatures.

  • Step 3: Evaluate Different Organic Modifiers: While acetonitrile is the most common organic modifier, sometimes switching to or adding another solvent can alter selectivity.

    • Action: Try replacing Acetonitrile with Methanol. Methanol has different solvent characteristics and can change the nature of the interaction between the peptide and the stationary phase, potentially improving diastereomer separation. You can also try ternary gradients (e.g., Water/ACN/Methanol), though this significantly complicates method development.

  • Step 4: Reduce Sample Load: Overloading the column will cause peak broadening and loss of resolution for any compound, but it is particularly detrimental for closely eluting species.

    • Action: Reduce the amount of crude peptide injected by 50% and observe the effect on peak shape and resolution.

Below is a decision-making workflow for troubleshooting poor peak resolution.

G start Problem: Broad or Split Peak cause1 Possible Cause: Co-eluting Diastereomers start->cause1 cause2 Possible Cause: Sub-optimal Gradient start->cause2 cause3 Possible Cause: Column Overload start->cause3 solution1 Solution: Run Shallow Gradient (e.g., 0.5%/min) cause1->solution1 cause2->solution1 solution4 Solution: Reduce Injection Mass by 50% cause3->solution4 check1 Resolution Improved? solution1->check1 solution2 Solution: Increase Column Temp (40-60°C) solution3 Solution: Change Organic Modifier (e.g., Methanol) solution2->solution3 end Problem Solved solution3->end solution4->end check1->solution2 No check1->end Yes

Caption: Troubleshooting workflow for poor peak resolution.

Question 2: My peptide has a very long retention time and I'm struggling to elute it from the column, resulting in low recovery. Why?

Primary Cause: The high hydrophobicity of the 4-Chloro-3,5-difluoro-DL-phenylalanine residue is causing extremely strong binding to the C18 stationary phase.[2][6] In some cases, the peptide may even precipitate on the column if the aqueous mobile phase concentration is too high at the point of injection.

Solutions & Experimental Protocol:

  • Step 1: Increase Initial Organic Phase Concentration: Ensure the peptide remains soluble upon injection.

    • Protocol:

      • Dissolve the crude peptide in a solution that contains a small amount of organic solvent (e.g., 5-10% ACN) or a chaotropic agent like Guanidine HCl if solubility is extremely poor. Caution: Ensure your HPLC system and column can tolerate these conditions.

      • Modify your HPLC gradient to start with a higher percentage of the organic phase. Instead of starting at 5% ACN, begin at 20% or 30% ACN, depending on the peptide's overall hydrophobicity.

  • Step 2: Use a Less Retentive Stationary Phase: If a C18 column is too retentive, a column with a shorter alkyl chain can be used.

    • Action: Switch to a C8 or C4 column. These columns are less hydrophobic and will reduce the retention time of highly hydrophobic peptides, often leading to better peak shape and recovery. Wide-pore (300 Å) columns are generally recommended for peptides to ensure good access to the stationary phase.[7][8]

  • Step 3: Add a Stronger Ion-Pairing Agent (Use with Caution): While Trifluoroacetic acid (TFA) is standard, a stronger agent can sometimes help.

    • Action: In difficult cases, a small amount of an agent like Heptafluorobutyric acid (HFBA) can be used. HFBA provides stronger ion pairing, which can sometimes improve peak shape for basic peptides, but it is very difficult to remove from the final product and can suppress MS signals. This should be considered a last resort.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for purifying a peptide with 4-Chloro-3,5-difluoro-DL-phenylalanine?

A1: While every peptide is different, the table below provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale
Column Wide-Pore (300 Å) C18, 5 µm, 4.6 x 250 mmWide pores prevent size-exclusion effects and C18 provides high resolving power.[7][8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA is an excellent ion-pairing agent that sharpens peaks by masking residual silanols.[9]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a strong, low-viscosity solvent that provides good resolution for most peptides.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Scale accordingly for different column diameters.
Detection 215 nm or 220 nmWavelength for detecting the peptide backbone amide bond, ensuring all peptide fragments are seen.[5]
Scouting Gradient 10-70% B over 30 minutesA broader, higher-starting gradient to account for the increased hydrophobicity.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Q2: How can I confirm the identity of my purified fractions, especially with the diastereomer issue?

A2: Mass spectrometry is essential. After collecting your fractions from the HPLC, you must confirm the mass of the peptide in each fraction. Both diastereomers will have the exact same molecular weight. If you successfully separated the diastereomers, you will see two distinct peaks on your HPLC trace, but both will yield the same mass upon MS analysis (e.g., MALDI-TOF or ESI-MS). If they co-elute, you will see a single broad peak on the HPLC, which will also give the correct mass.

Q3: My final product needs to be used in cell culture, and TFA is toxic. What are my options?

A3: This is a common requirement. After purification with a TFA-based mobile phase, you must perform a salt exchange.

  • Protocol: TFA to Acetate Salt Exchange

    • Pool the pure, mass-verified fractions and lyophilize the peptide.

    • Re-dissolve the lyophilized peptide in a minimal amount of water.

    • Add a 10-fold molar excess of acetic acid.

    • Freeze the solution and re-lyophilize. Repeat this process 2-3 times to ensure the majority of the volatile TFA has been replaced by acetate. Alternatively, you can use a mobile phase with an MS-friendly, cell-compatible acid like formic acid from the start, but be aware that peak shapes may be broader compared to using TFA.[9]

Q4: Besides diastereomers, what other synthesis-related impurities should I be aware of?

A4: Standard Solid-Phase Peptide Synthesis (SPPS) can generate several common impurities that you must resolve during purification.[5] These include:

  • Truncated Sequences: Peptides that stopped growing prematurely due to incomplete coupling.

  • Deletion Sequences: Where a single amino acid was missed in the sequence, but synthesis continued.

  • Side-Chain Protecting Group Adducts: Impurities where protecting groups were not fully removed during the final cleavage step.

  • Products of Side Reactions: Depending on the sequence, side reactions like aspartimide formation or diketopiperazine formation can occur.[3][4][10] These impurities typically have different molecular weights and hydrophobicities from the target peptide and can usually be separated with a well-optimized HPLC gradient.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Janjua, M., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 2029-2038. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8. Retrieved from [Link]

  • Tenti, G., et al. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. Chemistry, 24(29), 7511-7517. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2013). Side Reactions on Amino Groups in Peptide Synthesis.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Miller, M. C., & Collier, J. H. (2020). Fluorinated peptide biomaterials. Peptide Science, 112(5), e24177. Retrieved from [Link]

  • Janjua, M., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 2029-2038. (Sourced via Semantic Scholar)
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Ortmann, M. A., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 18(25), 4749-4758. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-L-phenylalanine. PubChem Compound Summary for CID 736190. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17613–17643. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2734-2742. Retrieved from [Link]

Sources

Troubleshooting

preventing side reactions during the synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated amino acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine, while achievable through established methods, can present unique challenges due to the polyhalogenated aromatic ring. The following section addresses common problems in a question-and-answer format.

Problem 1: Low Yield of Azalactone in the Erlenmeyer-Plöchl Condensation

Question: I am attempting the Erlenmeyer-Plöchl synthesis starting from 4-chloro-3,5-difluorobenzaldehyde, N-acetylglycine, and acetic anhydride, but I am getting a very low yield of the intermediate azalactone. What could be the issue?

Answer: A low yield in the azalactone formation step is a frequent hurdle. Several factors can contribute to this, primarily related to reagent quality and reaction conditions.

  • Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. The presence of water in your reagents or glassware will consume the acetic anhydride, preventing the formation of the necessary mixed anhydride with N-acetylglycine and inhibiting the cyclization to the oxazolone.

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous acetic anhydride and sodium acetate. It is good practice to dry the sodium acetate in an oven before use.

  • Sub-optimal Reaction Temperature: The condensation reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition of the starting materials or product.

    • Solution: The reaction is typically heated to around 100-110 °C. Monitor the reaction temperature closely. If the reaction mixture solidifies and then re-liquefies, this is a good indication that the reaction is proceeding as expected[1].

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: A typical reaction time is 2-4 hours. You can monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time for your specific setup.

Problem 2: Formation of Side Products During Azalactone Hydrolysis

Question: During the hydrolysis of the azalactone to form the α-acetamidoacrylic acid derivative, I am observing significant amounts of unidentified impurities in my crude product. What are the likely side reactions, and how can I avoid them?

Answer: The hydrolysis step is critical, and the presence of a polyhalogenated aromatic ring introduces the possibility of nucleophilic aromatic substitution (SNAr) side reactions, especially under harsh basic conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two fluorine atoms and the chlorine atom makes the aromatic ring susceptible to attack by nucleophiles like the hydroxide ions used for hydrolysis. This can lead to the displacement of one of the fluorine atoms, resulting in a hydroxy-substituted impurity.

    • Causality: The fluorine atoms are generally more prone to SNAr than chlorine in activated aromatic systems. The para-chloro group further activates the ortho and meta positions to nucleophilic attack.

    • Solution: Employ milder hydrolysis conditions. Instead of strong bases like sodium hydroxide at high temperatures, consider using a weaker base like sodium carbonate or performing the reaction at a lower temperature for a longer duration. Careful monitoring of the reaction progress is crucial to stop the reaction once the desired product is formed, minimizing the formation of SNAr byproducts.

  • Decarboxylation: Prolonged heating under basic conditions can sometimes lead to decarboxylation of the desired product.

    • Solution: Again, milder reaction conditions (lower temperature, shorter reaction time) are key.

Problem 3: Incomplete Reduction or Dehalogenation During Hydrogenation

Question: I am reducing the α-acetamidoacrylic acid derivative to obtain the final 4-Chloro-3,5-difluoro-DL-phenylalanine, but I am either getting incomplete reduction or observing loss of one or more halogen atoms. How can I optimize this step?

Answer: The catalytic hydrogenation of the dehydroamino acid is a delicate step where both incomplete reaction and over-reduction (dehalogenation) can occur.

  • Incomplete Reduction: This is often due to catalyst deactivation or insufficient hydrogen pressure.

    • Solution: Ensure you are using a high-quality catalyst, such as Palladium on Carbon (Pd/C). The catalyst loading might need to be optimized. Increasing the hydrogen pressure can also drive the reaction to completion.

  • Dehalogenation: The C-Cl and C-F bonds can be susceptible to hydrogenolysis, especially the C-Cl bond, in the presence of a palladium catalyst.

    • Causality: The benzylic position of the newly formed C-H bond can facilitate the cleavage of the halogen atoms.

    • Solution:

      • Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel might offer different selectivity. However, Pd/C is generally preferred for its efficiency.

      • Reaction Conditions: Perform the hydrogenation at a lower temperature and pressure to minimize dehalogenation. The reaction should be carefully monitored by TLC or HPLC, and stopped as soon as the starting material is consumed.

      • pH Control: Maintaining a neutral or slightly acidic pH during the hydrogenation can sometimes suppress dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 4-Chloro-3,5-difluoro-DL-phenylalanine?

The Erlenmeyer-Plöchl synthesis is a robust and well-documented method for the preparation of α-amino acids and is a reliable choice for 4-Chloro-3,5-difluoro-DL-phenylalanine.[2][3] This multi-step process involves the condensation of 4-chloro-3,5-difluorobenzaldehyde with an N-acylglycine (typically N-acetylglycine or hippuric acid) to form an azalactone, followed by hydrolysis and reduction.

An alternative route is the alkylation of a glycine enolate equivalent .[4][5] This involves reacting a protected glycine derivative with 4-chloro-3,5-difluorobenzyl bromide. This method can also be effective but requires the synthesis of the corresponding benzyl bromide, which may have its own challenges.

Q2: How can I synthesize the starting material, 4-chloro-3,5-difluorobenzaldehyde?

The synthesis of 4-chloro-3,5-difluorobenzaldehyde is not trivial and often involves multi-step procedures. One potential route could involve the formylation of 1-chloro-2,4-difluorobenzene. Another approach could be the halogen exchange of a corresponding dichlorodifluorobenzaldehyde, though this can be challenging to control regioselectively. Given its specific substitution pattern, it is often more practical to source this starting material from a reliable chemical supplier if possible.

Q3: What are the key analytical techniques to monitor the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for quantifying the presence of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediates and the final product. ¹⁹F NMR is particularly valuable for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

Q4: What are the main safety precautions to consider during this synthesis?

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrogenation: Hydrogen gas is highly flammable. This step must be performed in a properly ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Halogenated Aromatic Compounds: Many halogenated organic compounds can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine

This protocol provides a general guideline. Optimization of reaction times, temperatures, and reagent quantities may be necessary.

Step 1: Synthesis of 2-Methyl-4-(4-chloro-3,5-difluorobenzylidene)-5(4H)-oxazolone (Azalactone)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C with stirring for 2-4 hours. The mixture may initially solidify before re-liquefying.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the azalactone.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with cold water.

  • Dry the product under vacuum.

Step 2: Synthesis of 2-Acetamido-3-(4-chloro-3,5-difluorophenyl)acrylic Acid
  • Suspend the crude azalactone (1 equivalent) in a solution of sodium carbonate (2 equivalents) in water.

  • Heat the mixture at 60-70 °C with vigorous stirring until the solid has dissolved and the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The product will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine
  • Dissolve the 2-acetamido-3-(4-chloro-3,5-difluorophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at a pressure of 1-3 atm.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).[6]

Visualizing the Synthesis and Potential Side Reactions

Main Synthetic Pathway

erlenmeyer_plochl A 4-Chloro-3,5-difluorobenzaldehyde C Azalactone Intermediate A->C Ac₂O, NaOAc Heat B N-Acetylglycine B->C D α-Acetamidoacrylic Acid Derivative C->D 1. Na₂CO₃, H₂O 2. HCl E 4-Chloro-3,5-difluoro-DL-phenylalanine D->E H₂, Pd/C

Caption: Erlenmeyer-Plöchl synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Potential Side Reactions

side_reactions cluster_hydrolysis During Hydrolysis cluster_reduction During Reduction Azalactone Azalactone Intermediate SNAr_Product Hydroxy-substituted byproduct Azalactone->SNAr_Product Excess OH⁻ High Temp Dehydroamino_Acid α-Acetamidoacrylic Acid Derivative Dehalogenated_Product Dehalogenated Phenylalanine Dehydroamino_Acid->Dehalogenated_Product Harsh H₂ conditions

Caption: Potential side reactions during the synthesis.

Data Summary

StepKey ReagentsTypical ConditionsPotential IssuesMitigation Strategies
Azalactone Formation 4-Chloro-3,5-difluorobenzaldehyde, N-acetylglycine, Ac₂O, NaOAc100-110 °C, 2-4 hLow yield due to moisture, side reactions from overheatingUse anhydrous reagents, control temperature carefully
Hydrolysis Azalactone, Na₂CO₃, HCl60-70 °CNucleophilic aromatic substitution (SNAr), decarboxylationUse mild base, lower temperature, monitor reaction closely
Reduction α-Acetamidoacrylic acid derivative, H₂, Pd/C1-3 atm H₂, room temp.Incomplete reduction, dehalogenationUse active catalyst, optimize H₂ pressure, mild conditions

References

  • Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). Beilstein Journal of Organic Chemistry, 16, 645-656. [Link]

  • Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1106. [Link]

  • Organic Syntheses. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. [Link]

  • Google Patents. (2003).
  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • Li, W., Wang, Z., Chen, X., & Zhao, S. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

  • Academe Research Journals. Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. [Link]

  • Ashnagar, A., Gharib, A., & Bikas, R. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5404.
  • University College Dublin. A simple and efficient method for the synthesis of Erlenmeyer azlactones. [Link]

  • PubMed. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

  • ChemEurope.com. Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]

  • Gotor-Fernández, V., Gotor, V., & Busto, E. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ChemCatChem, 7(8), 1236-1239. [Link]

  • ResearchGate. The Erlenmeyer synthesis with a thioazlactone. [Link]

  • Google Patents. (1986).
  • PubChem. 4-Chloro-L-phenylalanine. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • Zhang, W., Ni, Y., & Chen, Z. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8047–8061. [Link]

  • Google Patents. (1996).
  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Dąbrowska, E., & Albrecht, Ł. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2568. [Link]

  • ResearchGate. Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Peptides Incorporating 4-Chloro-3,5-difluoro-DL-phenylalanine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 4-Chloro-3,5-difluoro-DL-phenylalanine. The unique...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 4-Chloro-3,5-difluoro-DL-phenylalanine. The unique physicochemical properties of this halogenated amino acid can present significant challenges to peptide solubility, often leading to aggregation and hindering experimental progress.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to help you overcome these hurdles and ensure the successful application of your custom peptides.

Understanding the Challenge: The Impact of 4-Chloro-3,5-difluoro-DL-phenylalanine on Peptide Solubility

The incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine into a peptide sequence introduces a highly hydrophobic and bulky residue. The chloro and difluoro substitutions on the phenyl ring significantly increase the hydrophobicity compared to natural phenylalanine.[3][4][5] This increased hydrophobicity can disrupt the peptide's ability to favorably interact with aqueous solvents, leading to poor solubility and a higher propensity for aggregation.[6][7] Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures which can lead to loss of biological activity and difficulties in purification and analysis.[8]

This guide will walk you through a systematic approach to tackle these solubility issues, from initial characterization to advanced solubilization techniques.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Issue 1: My lyophilized peptide containing 4-Chloro-3,5-difluoro-DL-phenylalanine won't dissolve in aqueous buffers.

This is the most common issue encountered. The inherent hydrophobicity of the peptide is likely preventing its dissolution in polar solvents like water or standard biological buffers.

  • Hydrophobic Aggregation: The nonpolar 4-Chloro-3,5-difluoro-DL-phenylalanine residues are likely driving intermolecular hydrophobic interactions, causing the peptide chains to clump together and resist solvation by water molecules.[2]

  • Net Charge: At a pH close to the peptide's isoelectric point (pI), the net charge of the peptide is minimal, reducing electrostatic repulsion between molecules and favoring aggregation.[9][10]

G cluster_0 Initial Assessment cluster_1 pH Adjustment cluster_2 Co-Solvent Strategy cluster_3 Advanced Techniques Start Lyophilized Peptide Initial_Solubility_Test Test solubility in a small amount of water Start->Initial_Solubility_Test Calculate_pI Calculate Peptide pI Initial_Solubility_Test->Calculate_pI If insoluble Acidic_pH Try acidic buffer (pH < pI) Calculate_pI->Acidic_pH Basic_pH Try basic buffer (pH > pI) Calculate_pI->Basic_pH Organic_Solvent Use minimal organic co-solvent (e.g., DMSO, DMF) Acidic_pH->Organic_Solvent If still insoluble Basic_pH->Organic_Solvent If still insoluble Aqueous_Titration Slowly add aqueous buffer Organic_Solvent->Aqueous_Titration Chaotropes Use chaotropic agents (Urea, Guanidine HCl) Aqueous_Titration->Chaotropes If precipitation occurs Denaturing_Conditions Denaturing Conditions Chaotropes->Denaturing_Conditions Success Success Denaturing_Conditions->Success Followed by dialysis/purification

Caption: Troubleshooting workflow for peptide solubilization.

Protocol 1: Systematic Solubility Testing [11]

  • Initial Test: Begin by attempting to dissolve a small, accurately weighed amount of the peptide (e.g., 1 mg) in a small volume of sterile, deionized water (e.g., 100 µL). Vortex thoroughly.

  • pH Adjustment: If the peptide is insoluble in water, determine the peptide's net charge at neutral pH.

    • For acidic peptides (net negative charge): Add a small amount of a volatile basic solution, such as 0.1 M ammonium bicarbonate, dropwise while vortexing.

    • For basic peptides (net positive charge): Add a small amount of a volatile acidic solution, such as 10% acetic acid, dropwise while vortexing.[12]

  • Visual Inspection: A successfully dissolved peptide will result in a clear, particle-free solution.[13] If the solution remains cloudy or contains visible particulates, the peptide is not fully dissolved.

Protocol 2: Utilizing Organic Co-solvents [12]

  • Initial Dissolution: If pH adjustment fails, take a fresh, small aliquot of the lyophilized peptide. Add a minimal amount of a compatible organic solvent to dissolve the peptide completely.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[12]

    • Caution: Avoid DMSO for peptides containing cysteine (Cys) or methionine (Met) residues, as it can cause oxidation. Use DMF as an alternative.[9][12]

  • Aqueous Titration: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing. This gradual addition helps prevent the peptide from precipitating out of solution due to a sudden change in solvent polarity.

  • Observe for Precipitation: If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final solvent mixture.[12]

Issue 2: My peptide precipitates out of solution when I dilute it or change the buffer.

This indicates that the peptide is at or near its solubility limit in the final buffer conditions.

  • "Salting Out": High salt concentrations can compete for water molecules, reducing the amount of water available to solvate the peptide and leading to precipitation.[14][15]

  • pH Shift: Changing the buffer may shift the pH closer to the peptide's pI, reducing its net charge and solubility.[10]

StrategyDescriptionConsiderations
Reduce Final Concentration The target concentration may be too high for the given buffer system. Try preparing a more dilute stock solution.May require adjustments to downstream experimental protocols.
Slow Addition When diluting, add the aqueous buffer to the peptide stock very slowly with constant agitation to avoid localized high concentrations.[11]Requires careful handling to ensure homogeneity.
Optimize Co-solvent Percentage A slightly higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility.Be mindful of the tolerance of your biological assay to the organic solvent.[9]
Buffer Composition The type and concentration of salt in your buffer can significantly impact solubility. Consider screening different buffer systems.[14][16]The Hofmeister series can provide guidance on the "salting-in" and "salting-out" effects of different ions.[14]
Issue 3: My peptide solution is viscous or forms a gel.

This is a strong indication of peptide aggregation through the formation of intermolecular hydrogen bonds, often leading to the formation of β-sheet structures.[8][17]

  • Hydrogen Bonding Network: The peptide backbones are likely forming extensive hydrogen bonds, leading to the formation of a gel-like matrix.[18]

  • Hydrophobic Collapse: The hydrophobic 4-Chloro-3,5-difluoro-DL-phenylalanine residues may be driving the initial association of peptide chains, which is then stabilized by hydrogen bonding.[2]

G cluster_0 Initial Observation cluster_1 Chemical Disruption cluster_2 Preventative Measures Start Viscous/Gel-like Solution Physical_Disruption Sonication or Gentle Warming Start->Physical_Disruption Chaotropic_Agents Add Chaotropic Agents (Urea or Guanidine HCl) Physical_Disruption->Chaotropic_Agents If gel persists Solubilized_Peptide Solubilized_Peptide Chaotropic_Agents->Solubilized_Peptide If successful Sequence_Modification Consider Peptide Resynthesis with Modifications Chaotropic_Agents->Sequence_Modification If chaotropes are incompatible with assay Downstream_Processing Downstream_Processing Solubilized_Peptide->Downstream_Processing Requires subsequent removal of chaotropes (e.g., dialysis) PEGylation PEGylation Sequence_Modification->PEGylation Hydrophilic_Tags Addition of Hydrophilic Tags Sequence_Modification->Hydrophilic_Tags Success Success Downstream_Processing->Success

Caption: Workflow for addressing peptide gelation.

Protocol 3: Using Physical Disruption Methods [12]

  • Sonication: Place the vial containing the peptide solution in a bath sonicator for 5-10 minute intervals. Keep the sample on ice between sonications to prevent excessive heating.

  • Gentle Warming: Warm the solution to 30-40°C. Monitor the solution closely, as excessive heat can degrade the peptide.[19]

Protocol 4: Employing Chaotropic Agents [19]

  • Preparation: Prepare a stock solution of 6 M guanidine hydrochloride or 8 M urea in your desired buffer.

  • Dissolution: Add the chaotropic agent solution to the lyophilized peptide and vortex until dissolved.

  • Downstream Considerations: These denaturing agents will likely interfere with biological assays and may need to be removed by methods such as dialysis or size-exclusion chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for my peptide containing 4-Chloro-3,5-difluoro-DL-phenylalanine?

A1: Always start with sterile, deionized water as your initial solvent.[13] If this fails, proceed to a systematic approach of pH adjustment and then the use of minimal amounts of organic co-solvents like DMSO or DMF.[9][12]

Q2: Can I use sonication to dissolve my peptide?

A2: Yes, sonication can be a useful tool to break up small aggregates and aid in dissolution.[9] Use a bath sonicator and keep the sample cool to avoid degradation.

Q3: My peptide is intended for a cell-based assay. What is the maximum concentration of DMSO I can use?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1% (v/v), and ideally below 0.5%, to avoid cellular toxicity.[9] Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q4: I've tried everything and my peptide still won't dissolve. What are my options?

A4: If extensive troubleshooting fails, it may be necessary to consider resynthesis of the peptide with modifications to enhance solubility.[1][19] Strategies include:

  • Adding hydrophilic residues: Incorporating charged amino acids like lysine or arginine can improve aqueous solubility.[1]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can significantly increase the hydrodynamic radius and solubility of the peptide.[1][19]

  • N-terminal or C-terminal modifications: Adding hydrophilic tags can also improve solubility.[7]

Q5: How should I store my peptide solution once it is dissolved?

A5: To prevent degradation and repeated freeze-thaw cycles, it is recommended to aliquot the peptide stock solution into single-use volumes and store them at -20°C or -80°C.[13] For peptides containing Cys, Met, or Trp, use oxygen-free buffers for reconstitution and storage to prevent oxidation.[12]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Jiang, H., & Chen, J. (2009). Salt Effects on Surface Tethered Peptides in Solution. PMC - NIH. Retrieved from [Link]

  • Lou, D., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • Salwiczek, M., et al. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. Retrieved from [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Iris Biotech. (n.d.). How to dissolve peptides?. Retrieved from [Link]

  • Koksch, B. (2023, August 13). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. 26th Annual TIDES USA. Retrieved from [Link]

  • Jackson, C. J. (2014). Chlorinated amino acids in peptide production. Open Research Repository. Retrieved from [Link]

  • Liu, D., et al. (2012). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC - NIH. Retrieved from [Link]

  • Holden, M. T., et al. (2016). The role of sodium ions in the solubility of peptides. ResearchGate. Retrieved from [Link]

  • Doyle, M. P., et al. (2019). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Retrieved from [Link]

  • Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications. Retrieved from [Link]

  • Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC - PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Aggregation in Peptides with Multiple Fluorinated Residues

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated peptides. The unique physicochemical properties of fluorine can be a double-edged...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated peptides. The unique physicochemical properties of fluorine can be a double-edged sword. While offering enhanced stability, binding affinity, and bioavailability, the incorporation of multiple fluorinated residues often introduces significant challenges with peptide aggregation.[1][2][3][4] This guide is designed to provide you with both the foundational knowledge and the practical, field-proven troubleshooting strategies to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why do my peptides with multiple fluorinated residues aggregate so readily?

A1: The aggregation of fluorinated peptides is primarily driven by a combination of factors stemming from the unique nature of the carbon-fluorine bond and the overall increase in hydrophobicity.

  • The Fluorous Effect: Highly fluorinated segments of molecules have a strong tendency to associate with each other, segregating themselves from both aqueous and hydrocarbon environments.[5] This "fluorous effect" can drive intermolecular self-assembly, leading to aggregation.[3]

  • Increased Hydrophobicity: Fluorination, particularly with groups like trifluoromethyl (CF3), significantly increases the lipophilicity and hydrophobicity of amino acid side chains.[2][6] This can enhance hydrophobic collapse and promote the formation of aggregation-prone structures like β-sheets.[7][8]

  • Altered Secondary Structure Propensity: The incorporation of fluorinated amino acids can dramatically alter the conformational preferences of a peptide.[1][9] Depending on the position and degree of fluorination, it can either stabilize desired secondary structures or induce the formation of undesirable, aggregation-prone conformations.[10][11]

  • Dipole and Quadrupole Moments: The highly polarized C-F bond can lead to unique electrostatic interactions. For instance, the substitution of hydrogen with fluorine on an aromatic ring can invert its quadrupole moment, influencing π-π stacking interactions and potentially promoting self-assembly.[7]

Q2: What are the common signs of aggregation in my fluorinated peptide experiments?

A2: Aggregation can manifest at various stages of your workflow. Recognizing the signs early is crucial for effective troubleshooting.

  • During Synthesis: You may observe poor resin swelling, incomplete Fmoc deprotection, or failed coupling steps, often indicated by a positive Kaiser test after coupling.[12]

  • Post-Synthesis/Purification: The lyophilized peptide may be difficult to dissolve, forming a suspension or gel-like substance. During RP-HPLC analysis, you might see peak tailing, peak broadening, or the appearance of multiple, poorly resolved peaks. In some cases, the peptide may precipitate on the column, leading to low recovery.

  • In Solution: The peptide solution may appear cloudy or opalescent. Over time, you might observe the formation of visible precipitates. Dynamic Light Scattering (DLS) can reveal the presence of large hydrodynamic radii, indicative of aggregates.

  • In Biological Assays: You may experience inconsistent or lower-than-expected bioactivity, as aggregation can mask binding sites or reduce the effective concentration of the monomeric, active peptide.

Troubleshooting Guide: From Synthesis to Solution

This section provides a detailed, question-and-answer guide to troubleshoot specific problems you may encounter.

Category 1: Peptide Design & Synthesis

Q3: I am designing a new peptide with several trifluoromethyl-phenylalanine residues. How can I proactively minimize aggregation risk?

A3: Thoughtful sequence design is your first line of defense.

  • Strategic Placement of Charged Residues: Flank the hydrophobic, fluorinated core with charged residues (e.g., Lys, Arg, Asp, Glu). This increases the overall polarity of the peptide and can disrupt hydrophobic-driven aggregation through electrostatic repulsion.[13]

  • Incorporate "Gatekeeper" Residues: Placing a proline residue within or near the aggregating sequence can be highly effective. Proline's unique cyclic structure acts as a "helix breaker" and disrupts the formation of extended β-sheet structures, a common cause of aggregation.[14]

  • Use Pseudoproline Dipeptides: During solid-phase peptide synthesis (SPPS), incorporating pseudoproline dipeptides (derived from Ser or Thr) can significantly enhance solvation of the growing peptide chain and prevent inter-chain aggregation.[14]

  • Backbone Protection: Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues (e.g., Glycine) can physically block the hydrogen bonding responsible for β-sheet formation.[14]

Q4: My synthesis of a fluorinated peptide is failing, with signs of on-resin aggregation. What can I do?

A4: On-resin aggregation requires modifying your SPPS protocol.

  • Switch to a High-Swelling Resin: Resins like TentaGel or other PEG-based resins can improve the solvation of the growing peptide chains, making reactive sites more accessible.[14]

  • Elevated Temperature Coupling: Performing coupling reactions at a higher temperature (e.g., 50-75°C) can help disrupt secondary structures and improve reaction kinetics.[14]

  • Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt like lithium chloride (LiCl) in DMF. This can help break up aggregates. Ensure you wash thoroughly with DMF afterward to remove the salt before adding the activated amino acid.[12]

  • Use Stronger Coupling Reagents: Reagents like HATU or PyBOP are often more effective for hindered couplings caused by aggregation.

Category 2: Solubilization & Handling

Q5: My lyophilized fluorinated peptide won't dissolve in water or buffer. What should I do?

A5: This is a very common issue. A systematic approach to solubilization is required. Never use the entire batch of peptide for solubility testing.[15] Start with a small aliquot.

Troubleshooting Workflow for Solubilization

G

Key Considerations for Solubilization:

  • DMSO/DMF: When using organic solvents like DMSO or DMF, first dissolve the peptide in a minimal amount of the pure organic solvent to create a concentrated stock. Then, slowly add this stock solution to your aqueous buffer while vortexing.[16] This often prevents the peptide from crashing out of solution.

  • Avoid Basic pH for Cys-containing Peptides: If your peptide contains cysteine, avoid high pH as it can promote disulfide bond formation, leading to oligomerization.[15]

  • Storage: Once dissolved, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[16][17]

Category 3: Purification & Analysis

Q6: I'm purifying my fluorinated peptide using RP-HPLC, but I'm getting very broad, tailing peaks and poor recovery. Is this aggregation?

A6: Yes, these are classic signs of on-column aggregation or slow conformational changes. The highly hydrophobic nature of fluorinated peptides can lead to strong, non-ideal interactions with the stationary phase.

Strategies to Improve RP-HPLC Performance:

StrategyCausality and Explanation
Increase Column Temperature Elevating the column temperature (e.g., to 40-60°C) increases the kinetics of mass transfer and can disrupt on-column aggregation, leading to sharper peaks and better resolution.
Use Alternative Ion-Pairing Agents While trifluoroacetic acid (TFA) is standard, for very hydrophobic peptides, using a different ion-pairing agent like formic acid (FA) can sometimes alter selectivity and improve peak shape.
Lower the pH of Mobile Phases Reducing the pH (e.g., to pH 2) ensures all carboxyl groups are fully protonated, which can sometimes reduce secondary interactions with the silica backbone of the column.
Inject in a Stronger Solvent If the peptide is prone to precipitating upon injection, dissolving the sample in a solution containing a higher percentage of organic solvent (e.g., 5-10% more acetonitrile than the initial gradient conditions) can help. Be mindful that this may cause peak distortion if overdone.
Add Organic Modifiers For extremely difficult peptides, adding a small amount of a different organic solvent, like isopropanol, to the mobile phase can sometimes improve solubility and peak shape.

Detailed Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[17]

  • Aliquot: Weigh out approximately 1 mg of the peptide into a microcentrifuge tube.

  • Step 1 (Water): Add 50 µL of sterile, distilled water. Vortex for 30 seconds. If not dissolved, sonicate in a water bath for 2-5 minutes.[18] Observe for clarity.

  • Step 2 (pH Adjustment - if applicable):

    • For basic peptides: If insoluble in water, add 1-2 µL increments of 10% acetic acid, vortexing after each addition.

    • For acidic peptides: If insoluble in water, add 1-2 µL increments of 0.1% ammonium hydroxide.

  • Step 3 (Organic Solvent): If the peptide remains insoluble, use a fresh 1 mg aliquot. Add 10-20 µL of DMSO. Vortex until fully dissolved.

  • Step 4 (Dilution): Place 480 µL of your desired aqueous buffer in a separate tube. While vortexing the buffer, slowly add the 20 µL DMSO stock solution drop-by-drop. Observe for any signs of precipitation.

  • Documentation: Record the solvent system that successfully dissolved the peptide for future use.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Aggregation

This assay is used to detect the formation of amyloid-like β-sheet fibrils.

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter. Store protected from light at 4°C.

    • Prepare a working solution of 25 µM ThT in your assay buffer (e.g., PBS, pH 7.4).

  • Sample Preparation:

    • Dissolve your fluorinated peptide to the desired concentration in the assay buffer.

    • Include a positive control (e.g., Aβ42 peptide) and a negative control (buffer only).

  • Assay Execution:

    • In a 96-well black, clear-bottom plate, add 10 µL of your peptide sample (or control) to 190 µL of the 25 µM ThT working solution.

    • Measure fluorescence immediately using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Incubate the plate, often with shaking, at 37°C. Take fluorescence readings at regular time intervals (e.g., every 30 minutes) to monitor for an increase in signal, which indicates fibril formation.[19]

Visualizing the Troubleshooting Logic

G

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Fluorinated peptide biomaterials. PubMed Central. [Link]

  • Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

  • Fluorine can play diverse roles when located within amino acid side chains. ResearchGate. [Link]

  • Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Beilstein-Institut. [Link]

  • Schematic presentation of the aggregation behaviour of fluorinated peptides in a membrane environment. ResearchGate. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. MDPI. [Link]

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central. [Link]

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Royal Society of Chemistry. [Link]

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. Wiley Online Library. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Surface Effects on Aggregation Kinetics of Amyloidogenic Peptides. ACS Publications. [Link]

  • Fluorinated Peptides. CY BioCIS. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Fluorine-labelling of proteins to study conformation and aggregation. University of Edinburgh Research Explorer. [Link]

  • Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. PubMed Central. [Link]

  • Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues. PubMed. [Link]

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. ChemRxiv. [Link]

  • Peptides Handling. Bio-Peptide. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • (PDF) Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. ResearchGate. [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. [Link]

  • A novel approach for the purification of aggregation prone proteins. PubMed Central. [Link]

  • Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. Royal Society of Chemistry. [Link]

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Optimization

overcoming poor yield in the enzymatic incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine

Welcome to the technical support center for the enzymatic synthesis and incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis and incorporation of 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this unique non-canonical amino acid (ncAA). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges and optimize your experimental outcomes.

Section 1: Enzymatic Synthesis of L-4-Chloro-3,5-difluorophenylalanine

The starting material, 4-Chloro-3,5-difluoro-DL-phenylalanine, is a racemic mixture. For most biological applications, including protein incorporation, only the L-enantiomer is active. The most common and atom-economical method for synthesizing L-phenylalanine derivatives is the asymmetric hydroamination of the corresponding cinnamic acid, often catalyzed by Phenylalanine Ammonia Lyase (PAL).[1][2][3] PAL enzymes naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid but can be driven in the reverse direction under high ammonia concentrations.[3][4]

Frequently Asked Questions (FAQs) - Synthesis

Q1: Which enzyme is recommended for synthesizing the L-enantiomer from a precursor? A1: Phenylalanine Ammonia Lyase (PAL) is the enzyme of choice. It catalyzes the stereospecific addition of ammonia to the corresponding trans-4-chloro-3,5-difluorocinnamic acid to yield L-4-Chloro-3,5-difluorophenylalanine. PALs from various sources like Petroselinum crispum (PcPAL) or Anabaena variabilis (AvPAL) have been successfully engineered and optimized for non-natural substrates.[2][3]

Q2: Why does the PAL-catalyzed reaction have a low conversion rate? A2: The thermodynamic equilibrium of the PAL-catalyzed reaction naturally favors the elimination of ammonia (L-Phe → cinnamic acid + NH₃).[4] To drive the reaction toward synthesis, a high concentration of ammonia (e.g., ammonium carbonate or ammonium hydroxide) is required, often at concentrations of 1-5 M.[1] Even under these conditions, conversions may not reach 100% due to this unfavorable equilibrium.[4]

Q3: Can I use the DL-phenylalanine derivative directly with the enzyme? A3: Using the DL-racemate directly in a PAL-mediated deamination reaction is not productive for synthesis. For incorporation into proteins, you must either start with the cinnamic acid precursor to synthesize the L-isomer or use a different enzymatic method, such as one involving an L-amino acid deaminase in a deracemization cascade, to resolve the mixture.[1][2]

Troubleshooting Guide: Synthesis

Q: My reaction yield is poor (<50%) despite using high ammonia concentrations. What are the likely causes and solutions?

A: Low yield is a common problem stemming from several factors related to the enzyme, substrate, and reaction conditions.

  • Cause 1: Sub-optimal pH. PAL activity is highly pH-dependent. The optimal pH for the amination reaction is typically alkaline, often between 8.5 and 10.0, to ensure a sufficient concentration of free ammonia (NH₃) as the active nucleophile.[1][5]

  • Cause 2: Enzyme Inhibition or Low Activity. The substrate itself, 4-chloro-3,5-difluorocinnamic acid, may be a poor substrate for a wild-type PAL or could even act as an inhibitor at high concentrations. Halogenated compounds can be challenging for enzymes not adapted to them.

  • Cause 3: Enzyme Instability. High pH, high salt (ammonia) concentrations, or organic co-solvents used to dissolve the substrate can denature the enzyme over the course of the reaction.

Solutions Workflow:

dot

G start Low Synthesis Yield check_ph Verify/Optimize pH (Target: 8.5-10.0) start->check_ph check_enzyme Evaluate Enzyme Performance start->check_enzyme check_stability Assess Enzyme Stability start->check_stability ph_ok pH Optimal? check_ph->ph_ok titrate_substrate Titrate Substrate Concentration check_enzyme->titrate_substrate Test for substrate inhibition screen_pal Screen Different PAL Variants (e.g., PcPAL, AvPAL) check_enzyme->screen_pal Test for better activity immobilize Immobilize Enzyme on a Solid Support check_stability->immobilize additives Add Stabilizing Excipients (e.g., glycerol, cyclodextrins) check_stability->additives ph_ok->check_enzyme No, adjust pH success Yield Improved ph_ok->success Yes titrate_substrate->success screen_pal->success immobilize->success additives->success

Caption: Troubleshooting workflow for low synthesis yield.

ParameterRecommended RangeRationale
pH 8.5 - 10.0Maximizes the concentration of NH₃, the active nucleophile for the amination reaction.[1][5]
Ammonia Concentration 1 M - 5 M (as NH₄OH or (NH₄)₂CO₃)High concentrations are required to shift the reaction equilibrium towards synthesis.[1][4]
Temperature 30°C - 50°CA balance between reaction rate and enzyme stability. Optimal temperature can vary by PAL source.[1][5]
Substrate Concentration 5 mM - 50 mMStart low to check for substrate inhibition before increasing concentration.
Enzyme Loading 0.1 - 1 mg/mLDependent on specific activity; higher loading may be needed for difficult substrates.

Table 1: Recommended Starting Parameters for PAL-Catalyzed Amination.

Section 2: Site-Specific Incorporation of 4-Chloro-3,5-difluorophenylalanine into Proteins

Incorporating an ncAA at a specific site in a protein requires expanding the genetic code.[6][7] This is most commonly achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which functions independently of the host cell's machinery.[8][9] This orthogonal pair is engineered to uniquely charge the desired ncAA and recognize a nonsense codon, typically the amber stop codon (UAG), introduced at the target site in the gene of interest.[9][10]

Frequently Asked Questions (FAQs) - Incorporation

Q1: What is an "orthogonal aaRS/tRNA pair" and why is it necessary? A1: An orthogonal pair is a synthetase and tRNA that are derived from a different organism (e.g., M. jannaschii in E. coli) and do not cross-react with the host's endogenous synthetases or tRNAs.[8][9] This is crucial to prevent the mis-incorporation of canonical amino acids at the target codon or the mis-charging of the host's tRNAs with the ncAA. The synthetase is then engineered through directed evolution to specifically recognize and activate the desired ncAA, in this case, 4-Chloro-3,5-difluoro-phenylalanine.[6]

Q2: Should I use an in vivo or a cell-free protein synthesis (CFPS) system? A2: The choice depends on your yield requirements and the nature of your ncAA.

  • In vivo systems (E. coli, mammalian cells): Capable of higher yields but can be limited by the cell membrane's permeability to the ncAA and the potential toxicity of the ncAA to the host.[9][11]

  • Cell-Free Protein Synthesis (CFPS): An open system that bypasses the cell membrane, eliminating permeability and toxicity issues.[9] This makes CFPS an excellent platform for testing the incorporation of challenging ncAAs and for producing moderate quantities of protein.[11]

Q3: How do I know if my ncAA has been successfully incorporated? A3: Successful incorporation must be verified analytically. The most definitive method is mass spectrometry (MS). Intact protein analysis can show a mass shift corresponding to the ncAA, while tandem MS (MS/MS) on proteolytically-digested peptides can confirm the exact location of incorporation.[9] Other methods like HPLC analysis of protein hydrolysates can also be used.[12]

Troubleshooting Guide: Incorporation

Q: I am getting very little or no full-length protein after induction. What is the problem?

A: This is a classic issue in ncAA incorporation experiments, often pointing to a bottleneck in the orthogonal translation system or cellular stress.

  • Cause 1: Inefficient aaRS. The engineered synthetase may have low activity or specificity for 4-Chloro-3,5-difluoro-phenylalanine. Its bulky, electron-withdrawing substituents may make it a difficult substrate for synthetases evolved for other phenylalanine analogs.

  • Cause 2: Poor tRNA Suppression Efficiency. The orthogonal tRNA may not efficiently compete with release factors at the amber (UAG) stop codon, leading to premature termination of translation.

  • Cause 3: ncAA Toxicity or Low Uptake (in vivo). The ncAA may be toxic to the host cell, or it may not be efficiently transported into the cytoplasm.[11] This is a common bottleneck that makes CFPS systems advantageous.[9]

  • Cause 4: Protein Misfolding/Degradation. The incorporated ncAA, particularly with its unique steric and electronic properties, might disrupt the local protein structure, leading to misfolding and subsequent degradation by cellular proteases.[]

dot

G start Protein Incorporation Workflow gene_prep 1. Gene Engineering Introduce Amber Codon (TAG) at target site. start->gene_prep system_prep 2. System Preparation Transform host with plasmids for: - Orthogonal aaRS - Orthogonal tRNA - Target Protein gene_prep->system_prep culture 3. Cell Culture & Induction Grow cells and add ncAA to the medium to induce expression. system_prep->culture purification 4. Protein Purification Isolate the target protein using an affinity tag (e.g., His-tag). culture->purification analysis 5. Analysis Confirm incorporation via SDS-PAGE and Mass Spectrometry. purification->analysis success Successful Incorporation analysis->success

Caption: General workflow for site-specific ncAA incorporation.

Troubleshooting StepRationale & Action
1. Verify aaRS Activity Perform in vitro aminoacylation assays to confirm the synthetase can charge the tRNA with 4-Chloro-3,5-difluoro-phenylalanine. If activity is low, further directed evolution of the synthetase is required.[6]
2. Switch to a CFPS System If in vivo yield is low, use a cell-free system to rule out issues of ncAA transport and toxicity.[9] This directly tests the efficiency of the core translational machinery.
3. Optimize ncAA Concentration Titrate the concentration of the ncAA in the growth medium (or CFPS reaction). Too little will limit incorporation, while too much could be toxic or cause inhibition.[14]
4. Analyze for Truncated Products Run a Western blot against an N-terminal tag on your protein. A strong band at a lower molecular weight than expected indicates premature termination at the amber codon, pointing to poor suppression efficiency.
5. Co-express Chaperones If protein misfolding is suspected, co-expressing molecular chaperones (e.g., GroEL/ES) may improve the yield of soluble, correctly folded protein.

Table 2: Troubleshooting Strategy for Poor Protein Yield.

Experimental Protocols

Protocol 1: General Procedure for PAL-Catalyzed Synthesis

This protocol provides a starting point for the enzymatic synthesis of L-4-Chloro-3,5-difluorophenylalanine. Optimization is required.

  • Reaction Buffer Preparation: Prepare a 100 mM ammonium carbonate buffer and adjust the pH to 9.5 with ammonium hydroxide.

  • Substrate Solution: Dissolve trans-4-chloro-3,5-difluorocinnamic acid in a minimal amount of DMSO and then dilute into the reaction buffer to a final concentration of 20 mM. Note: Ensure the final DMSO concentration is low (<5% v/v) to minimize enzyme denaturation.

  • Enzyme Addition: Add purified Phenylalanine Ammonia Lyase (e.g., 0.5 mg/mL of an engineered variant known for broad substrate specificity).

  • Reaction Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at time points and analyzing them by reverse-phase HPLC to measure the disappearance of the cinnamic acid precursor and the appearance of the amino acid product.

  • Workup: Once the reaction has reached equilibrium, stop the reaction by acidifying to pH 2 with HCl to precipitate the enzyme. Centrifuge to remove the protein, and then process the supernatant to isolate the amino acid product, for example, by ion-exchange chromatography.

Protocol 2: General Workflow for Incorporation in a CFPS System

This protocol outlines the key steps for using an E. coli-based cell-free system.

  • System Preparation: Use a commercial CFPS kit or prepare S30 crude extract from an appropriate E. coli strain.

  • Component Assembly: To the CFPS reaction mixture, add:

    • The plasmid DNA encoding your target protein with an amber (UAG) codon at the desired incorporation site.

    • Plasmids encoding the engineered orthogonal aaRS and its cognate tRNA.

    • A mixture of the 20 canonical amino acids.

    • L-4-Chloro-3,5-difluorophenylalanine (typically at 1-2 mM).

  • Reaction Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for 4-8 hours.

  • Expression Analysis: Analyze a small aliquot of the reaction by SDS-PAGE. A band at the expected full-length molecular weight indicates successful expression.

  • Purification: Purify the full-length protein from the cell-free reaction, typically using an encoded affinity tag (e.g., His-tag).[15][]

  • Mass Spectrometry Verification: Submit the purified protein for ESI-MS analysis to confirm the correct mass, and for MS/MS analysis of a tryptic digest to confirm the site of incorporation.[9]

References

  • Wang, Y.-S., et al. (2021). Engineering of enzymes using non-natural amino acids. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Zhu, H.-Q., et al. (2021). Recent advancements in enzyme engineering via site-specific incorporation of unnatural amino acids. World Journal of Microbiology and Biotechnology. Available at: [Link]

  • Ravikumar, Y., et al. (2015). Recent Advances in Enzyme Engineering through Incorporation of Unnatural Amino Acids. Biotechnology Journal. Available at: [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. Available at: [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Available at: [Link]

  • Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Available at: [Link]

  • Noren, C. J., et al. (1990). Proteins Carrying One or More Unnatural Amino Acids. Ciba Foundation Symposium. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. Available at: [Link]

  • Google Patents. (n.d.). US5266686A - Method for isolation and purification of enzyme-antibody conjugates.
  • Sarkissian, A., et al. (2016). Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. Mass Spectrometry & Purification Techniques. Available at: [Link]

  • Worst, E. G., et al. (2018). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews. Available at: [Link]

  • Gilbert, C. W., & Marston, F. A. (1984). Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Journal of General Microbiology. Available at: [Link]

  • Sisido, M., & Hohsaka, T. (2001). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology. Available at: [Link]

  • D'Cunha, G. B., et al. (1996). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. Biotechnology and Bioengineering. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using.... Available at: [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Retention of Phenylalanine Ammonia-lyase Activity in Wheat Seedlings during Storage and in Vitro Digestion. Available at: [Link]

  • Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • ResearchGate. (n.d.). Biochemical Characterizations of Phenylalanine Ammonia-Lyase and its Mutants to Develop an Enzymatic Therapy for Phenylketonuria. Available at: [Link]

  • Almhjell, P. J., et al. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews. Available at: [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. Available at: [Link]

  • Bencze, L. C., et al. (2019). The production of l- and d-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum. Scientific Reports. Available at: [Link]

  • Wang, Q., & O'Donoghue, P. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available at: [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. Available at: [Link]

  • Almhjell, P. J., et al. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews. Available at: [Link]

  • Pagar, A. D., et al. (2022). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Catalysis. Available at: [Link]

  • Schukur, L., et al. (2019). Optimization of a reduced enzymatic reaction cascade for the production of L-alanine. Scientific Reports. Available at: [Link]

  • Chen, Y., et al. (2023). One-pot chemoenzymatic syntheses of non-canonical amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lin, Q.-B., et al. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry. Available at: [Link]

  • Zhang, X., et al. (2016). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Available at: [Link]

  • Gamcsik, M. P. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical Biochemistry. Available at: [Link]

  • Rice, J. R., et al. (2007). Enzymatic synthesis of 4-amino-3,5-diethylphenyl sulfate, a rodent metabolite of alachlor. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Journal of Visualized Experiments. Available at: [Link]

  • Choi, Y. J., et al. (2013). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. ChemBioChem. Available at: [Link]

  • Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine by LC-MS

Welcome to the technical support center for the quantitative analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for method refinement using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for 4-Chloro-3,5-difluoro-DL-phenylalanine shows significant peak tailing. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue in liquid chromatography and can significantly impact the accuracy and precision of quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[2][3]

Potential Causes & Solutions:

Cause Explanation Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with the basic amine group of the phenylalanine analog, causing tailing.[2]Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase or use a column with end-capping to block residual silanols.
Column Contamination Accumulation of matrix components or previously analyzed samples on the column can lead to active sites that cause tailing.[4]Flush the column with a strong solvent or follow the manufacturer's recommended cleaning procedure.[5] Consider using a guard column to protect the analytical column.[5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]Reduce the injection volume or dilute the sample.[6]
Extra-column Volume Excessive tubing length or improper connections can contribute to peak broadening and tailing.[3]Use shorter tubing with a smaller internal diameter and ensure all fittings are properly seated.[5]

Q: I am observing peak fronting for my analyte. What could be the reason and how do I fix it?

A: Peak fronting, where the first half of the peak is broader than the second, is often related to sample solubility or column issues.[6]

Potential Causes & Solutions:

Cause Explanation Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[3]Dissolve the sample in the initial mobile phase composition whenever possible.[3][5]
Column Collapse A sudden physical change in the column bed, often due to operating outside the recommended pH or temperature, can cause fronting for all peaks.[1][2]Ensure the mobile phase pH and operating temperature are within the column's specifications. If collapse is suspected, the column will need to be replaced.[6]
Column Overload Similar to tailing, overloading the column can also manifest as fronting.[6]Decrease the amount of sample loaded onto the column.[6]
Issue 2: Inconsistent Retention Time

Q: The retention time for 4-Chloro-3,5-difluoro-DL-phenylalanine is shifting between injections. What should I investigate?

A: Retention time stability is crucial for reliable quantification. Fluctuations can be caused by several factors related to the LC system and mobile phase.[7]

Potential Causes & Solutions:

Cause Explanation Solution
Mobile Phase Composition Change Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention.Keep mobile phase bottles capped and prepare fresh mobile phase daily.[5]
Pump Malfunction or Leaks Inconsistent flow from the pump due to air bubbles, faulty check valves, or leaks will lead to retention time shifts.[8]Purge the pump to remove air bubbles and check for any visible leaks in the system.[8]
Column Temperature Fluctuations Inconsistent column temperature can affect the viscosity of the mobile phase and interaction kinetics, leading to shifts in retention time.[3]Use a column oven to maintain a stable temperature.
Column Equilibration Insufficient equilibration time between gradient runs can cause retention time to drift.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Low Signal Intensity or No Peak

Q: I am getting a very low signal, or no peak at all, for my analyte. What are the possible reasons?

A: A lack of signal can be frustrating and can stem from issues with the sample, the LC system, or the mass spectrometer.[8]

Potential Causes & Solutions:

Cause Explanation Solution
Sample Degradation 4-Chloro-3,5-difluoro-DL-phenylalanine may be unstable under certain storage conditions.Prepare fresh samples and standards and store them appropriately, typically at low temperatures and protected from light.[8]
Incorrect MS Settings The mass spectrometer may not be optimized for the analyte, or the wrong polarity or transition is being monitored.Verify the correct precursor and product ions for your analyte. Optimize source parameters such as capillary voltage, gas flow, and temperature.[8]
Ion Suppression Co-eluting matrix components can interfere with the ionization of the analyte in the MS source, leading to a reduced signal.[9][10]Improve sample preparation to remove interfering substances.[11] Adjust the chromatography to separate the analyte from the interfering compounds.[12]
System Blockage A clog in the injector, tubing, or column can prevent the sample from reaching the detector.Check the system pressure. If it is unusually high, systematically check components for blockages.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development and refinement for the analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Q1: What is a good starting point for sample preparation when analyzing 4-Chloro-3,5-difluoro-DL-phenylalanine in a biological matrix like plasma?

A1: For analyzing amino acids in biological fluids, a simple and effective sample preparation technique is protein precipitation.[13][14] This removes the majority of proteins that can interfere with the analysis.

Recommended Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

For cleaner samples, solid-phase extraction (SPE) can be employed.[15][16] A mixed-mode cation exchange (MCX) SPE sorbent can be effective for retaining the amino acid while washing away neutral and acidic interferences.

Q2: Which LC column and mobile phase conditions are recommended for this analysis?

A2: Due to the polar nature of 4-Chloro-3,5-difluoro-DL-phenylalanine, a direct analysis without derivatization can be challenging on traditional reversed-phase columns due to poor retention.[17]

Recommended LC Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a good choice for retaining polar compounds like amino acids.[17] Alternatively, a reversed-phase column designed for polar analytes can be used.

  • Mobile Phase A: 0.1% formic acid in water.[18][19]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[18][19]

  • Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and gradually decreasing to a lower percentage will facilitate the retention and elution of the polar analyte on a HILIC column.

Q3: How do I optimize the mass spectrometer settings for 4-Chloro-3,5-difluoro-DL-phenylalanine?

A3: Optimization of MS parameters is critical for achieving the best sensitivity and specificity. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

Key MS Parameters to Optimize:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for amino acids.[20] Given the presence of an amine group, positive ion mode is generally preferred.

  • Precursor Ion: In positive mode, this will be the [M+H]⁺ ion.

  • Product Ions: Perform a product ion scan (MS/MS) on the precursor ion to identify the most stable and abundant fragment ions. For phenylalanine and its analogs, a common fragmentation is the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the side chain.[21]

  • Collision Energy: Optimize the collision energy to maximize the intensity of the chosen product ion.

  • Source Parameters: Adjust the capillary voltage, desolvation gas flow and temperature, and nebulizer pressure to achieve a stable and intense signal.[8]

Q4: What are matrix effects and how can I assess and mitigate them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9][12] This can lead to either ion suppression or enhancement, affecting the accuracy of quantification.[9]

Assessing Matrix Effects: A common method is the post-extraction spike comparison.[12]

  • Analyze a blank matrix sample that has been through the extraction process.

  • Analyze a pure solution of the analyte at a known concentration.

  • Analyze the same blank matrix extract spiked with the analyte at the same concentration as the pure solution.

  • The matrix effect is calculated as the ratio of the peak area in the spiked extract to the peak area in the pure solution. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[9]

Mitigating Matrix Effects:

  • Improved Sample Cleanup: Use more selective sample preparation techniques like SPE to remove interfering components.[12]

  • Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[12] A SIL-IS will behave almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for any variations.

Q5: What are the key validation parameters I should assess for this quantitative method according to regulatory guidelines?

A5: For bioanalytical method validation, it is important to follow guidelines from regulatory bodies like the FDA and EMA.[22][23][24][25]

Key Validation Parameters:

Parameter Description
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[25]
Accuracy and Precision Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[14]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte. Linearity and range should be established.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
Recovery The efficiency of the extraction procedure.[25]
Matrix Effect The effect of the sample matrix on the ionization of the analyte.[25]
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Section 3: Visualizations and Workflows

Experimental Workflow for Quantitative Analysis

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into LC-MS extract->inject lc_sep LC Separation (HILIC or RP) inject->lc_sep ms_detect MS Detection (ESI+, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for the quantitative analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Troubleshooting Logic for Poor Peak Shape

Peak Shape Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape tailing Tailing Observed start->tailing Asymmetric Tail? fronting Fronting Observed start->fronting Asymmetric Front? check_overload_t Reduce Concentration/Volume tailing->check_overload_t Overload? check_secondary_int Modify Mobile Phase (e.g., add TEA) tailing->check_secondary_int Secondary Interactions? check_contamination_t Clean/Replace Column tailing->check_contamination_t Contamination? check_overload_f Reduce Concentration/Volume fronting->check_overload_f Overload? check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent Solvent Mismatch? check_column_health Check for Column Collapse fronting->check_column_health Column Health?

Caption: Decision tree for troubleshooting poor peak shape.

References

  • Kruve, A., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 967, 147-155. [Link]

  • Rudzki, P. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Wang, Z., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. Environmental Science: Water Research & Technology, 10(12), 3535-3545. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • SCIEX. (n.d.). Rapid LC-MS-MS analysis of free amino acids in extracellular matrix. [Link]

  • Li, P., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3467. [Link]

  • Dolan, J. W. (2013). Peak Fronting . . . Some of the Time. LCGC North America, 31(11), 946-950. [Link]

  • Sneed, S. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 39(8), 599-605. [Link]

  • Restek Corporation. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Kaza, M., et al. (2018). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Quinta-Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • Voinov, V. G., et al. (2025). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. ResearchGate. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 572-579. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Schug, K. A. (2023). Troubleshooting LC-MS. LCGC International. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(1), 35. [Link]

  • Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [Link]

  • Han, J., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. [Link]

  • Han, J., et al. (2024). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. [Link]

  • Zhou, S. N., et al. (2010). Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater. Analytical and Bioanalytical Chemistry, 396(3), 1311-1320. [Link]

  • Li, Y., et al. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 14(13), 887-898. [Link]

  • University of Eastern Finland. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]

  • Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1841-1845. [Link]

  • Asian Journal of Chemistry. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. [Link]

  • Scheubert, K., et al. (2013). Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. [Link]

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  • Tzin, V., et al. (2024). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 119(4), 1141-1153. [Link]

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Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-3,5-difluoro-DL-phenylalanine in Solution

Welcome to the technical support center for 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3,5-difluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this unique amino acid derivative in solution. By understanding its potential degradation pathways and implementing appropriate stabilization techniques, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the primary factors that can affect the stability of 4-Chloro-3,5-difluoro-DL-phenylalanine in solution?

The stability of 4-Chloro-3,5-difluoro-DL-phenylalanine in solution is primarily influenced by a combination of environmental and formulation factors. Understanding these is the first step in designing a stable formulation.

  • pH: The pH of the solution is a critical determinant of stability. Like other amino acids, 4-Chloro-3,5-difluoro-DL-phenylalanine possesses both an amino group and a carboxylic acid group, making it susceptible to pH-dependent degradation reactions. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis and other degradation pathways. The optimal pH for the stability of similar amino acids is often near their isoelectric point.[1][2]

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[1][2][3] For long-term storage, maintaining a low temperature is crucial. The specific temperature sensitivity of this molecule should be determined empirically, but it is a common practice to store solutions of amino acid derivatives at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.

  • Light Exposure: Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[4][5] Exposure to UV light can initiate free-radical chain reactions, leading to the cleavage of the C-Cl or C-F bonds and degradation of the aromatic ring.[6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can lead to oxidative degradation of the molecule. This is a common degradation pathway for many pharmaceutical compounds.[7]

  • Presence of Metal Ions: Trace metal ions can act as catalysts in degradation reactions, particularly oxidation. It is important to use high-purity solvents and excipients to minimize metal ion contamination.[1]

What are the likely degradation pathways for 4-Chloro-3,5-difluoro-DL-phenylalanine?

While specific degradation studies on 4-Chloro-3,5-difluoro-DL-phenylalanine are not extensively published, we can infer the most probable degradation pathways based on its chemical structure and the known behavior of similar halogenated aromatic compounds.

  • Dehalogenation: The carbon-halogen bonds (C-Cl and C-F) are potential sites for degradation. The C-Cl bond is generally more susceptible to cleavage than the C-F bond. This can occur via reductive dehalogenation or nucleophilic substitution, particularly under harsh conditions or in the presence of certain catalysts.

  • Oxidative Degradation: The aromatic ring is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of hydroxylated byproducts and eventual ring-opening.[7]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially at elevated temperatures or under specific pH conditions.

  • Side-Chain Degradation: The alanine side chain can also undergo degradation, although this is generally less common than reactions involving the aromatic ring and its substituents.

Below is a conceptual diagram illustrating potential degradation points on the molecule.

cluster_molecule 4-Chloro-3,5-difluoro-DL-phenylalanine cluster_degradation Potential Degradation Pathways mol Dehalogenation Dehalogenation (C-Cl, C-F) mol->Dehalogenation hv, e- Oxidation Oxidative Ring Opening mol->Oxidation [O] Decarboxylation Decarboxylation mol->Decarboxylation Δ, H+ SideChain Side-Chain Degradation mol->SideChain Harsh Conditions

Caption: Potential degradation sites on 4-Chloro-3,5-difluoro-DL-phenylalanine.

How can I formulate a stable solution of 4-Chloro-3,5-difluoro-DL-phenylalanine?

Creating a stable formulation involves controlling the factors mentioned above through the careful selection of solvents, buffers, and excipients.

The use of a suitable buffer system is the most effective way to control the pH of the solution.

  • Recommendation: Start by evaluating buffer systems that maintain a pH range of 4 to 7. Citrate and phosphate buffers are common choices. The optimal pH should be determined experimentally through a pH-rate profile study.

  • Causality: Maintaining a stable pH minimizes acid or base-catalyzed hydrolysis. For many amino acids, stability is greatest near their isoelectric point where the net charge is zero, reducing intermolecular reactions.[1][2]

Certain excipients can enhance the stability of the molecule in solution.

Excipient ClassExamplesMechanism of Stabilization
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT), Sodium metabisulfiteInhibit oxidative degradation by scavenging free radicals or acting as oxygen scavengers.[8]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidSequester metal ions that can catalyze oxidative and other degradation reactions.
Cryoprotectants/Lyoprotectants Sucrose, Trehalose, MannitolFor frozen or lyophilized formulations, these agents protect the molecule from the stresses of freezing and drying.
Solubilizing Agents/Complexing Agents Cyclodextrins (e.g., HP-β-CD)Can form inclusion complexes with the aromatic portion of the molecule, shielding it from the bulk solvent and potential degradants.[9][10]
  • Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures unless otherwise specified by experimental requirements.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][5]

  • Atmosphere: For oxygen-sensitive formulations, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[11][12]

Objective: To purposefully degrade 4-Chloro-3,5-difluoro-DL-phenylalanine under various stress conditions to understand its degradation pathways.

Materials:

  • 4-Chloro-3,5-difluoro-DL-phenylalanine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a UV or PDA detector[13]

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-Chloro-3,5-difluoro-DL-phenylalanine in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a sample of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

cluster_stress Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[12][13]

Objective: To develop an HPLC method capable of resolving 4-Chloro-3,5-difluoro-DL-phenylalanine from all potential degradation products.

Initial HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm and 265 nm).

  • Column Temperature: 30 °C.

Method Development Strategy:

  • Inject the unstressed control and the mixture of all stressed samples from the forced degradation study.

  • Evaluate the chromatogram for the resolution between the parent peak and any degradation product peaks.

  • If co-elution is observed, modify the gradient, mobile phase composition (e.g., change the organic modifier to methanol or adjust the pH of the aqueous phase), or try a different column chemistry (e.g., phenyl-hexyl).

  • The final method should demonstrate baseline resolution between the parent compound and all significant degradation products.

References

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • (2022, August 16). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC. [Link]

  • (2023, July 13). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • (2021, February 11). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. MDPI. [Link]

  • Zoidakis, J., Loaiza, A., Vu, K., & Abu-Omar, M. M. (2005). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Journal of Inorganic Biochemistry. [Link]

  • (2005, March). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. ResearchGate. [Link]

  • (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. [Link]

  • (2021, February 11). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. MDPI. [Link]

  • (2016, December 14). Forced degradation studies. MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. P2 InfoHouse. [Link]

  • Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. ResearchGate. [Link]

  • (2025, August 5). Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • (2025, August 5). Effect of temperature, pH, and light on the stability of sulforaphane solution. ResearchGate. [Link]

  • Halogenoalkanes - Environmental Impact of Halogenalkanes (A-Level Chemistry). Study Mind. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). [Link]

  • Stability of Diphenylalanine Peptide Nanotubes in Solution. PubMed. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023, October 23). NIH. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Chloro-3,5-difluoro-DL-phenylalanine and 4-chloro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Halogenation in Modulating Phenylalanine Analog Activity Phenylalanine analogs are instrumental in biochemical research a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Halogenation in Modulating Phenylalanine Analog Activity

Phenylalanine analogs are instrumental in biochemical research and pharmaceutical development, serving as valuable tools to probe metabolic pathways and as building blocks for novel therapeutics.[1][2] Halogenation of the phenyl ring is a key chemical modification that can dramatically alter the biological properties of these analogs.[3][4] This guide provides a detailed comparison between the well-characterized compound, 4-chloro-DL-phenylalanine (pCPA), and its lesser-known, more heavily halogenated counterpart, 4-Chloro-3,5-difluoro-DL-phenylalanine.

While extensive data exists for pCPA as a potent inhibitor of serotonin synthesis,[5][6][7] literature on 4-Chloro-3,5-difluoro-DL-phenylalanine is sparse. Therefore, this guide will first establish the known biological profile of pCPA and then, based on established principles of medicinal chemistry and structure-activity relationships (SAR), extrapolate the hypothesized biological activity of the difluorinated analog. Finally, we will present a comprehensive experimental framework for a head-to-head comparison of these two molecules.

Part 1: The Established Profile of 4-chloro-DL-phenylalanine (pCPA)

4-chloro-DL-phenylalanine, also known as Fenclonine, is a widely used pharmacological tool primarily known for its ability to deplete serotonin (5-hydroxytryptamine, 5-HT) in the brain and peripheral tissues.[5][7][8]

Mechanism of Action: Irreversible Enzyme Inhibition

The primary mechanism of action for pCPA is the irreversible inhibition of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.[5][7][9] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the immediate precursor to serotonin.[7] By irreversibly binding to and inactivating TPH, pCPA effectively halts the production of new serotonin.[7] The depletion is systemic and long-lasting, with recovery of serotonin levels dependent on the synthesis of new TPH enzyme, a process that can take several days to weeks.[7]

There are two isoforms of TPH: TPH1, found primarily in the periphery (e.g., the gut), and TPH2, the neuronal isoform.[10][11] pCPA is considered a non-specific antagonist of both TPH1 and TPH2.[12]

In addition to its potent effects on TPH, pCPA has also been shown to inhibit phenylalanine hydroxylase (PAH) , the enzyme that converts phenylalanine to tyrosine.[13][14][15] However, its inhibitory activity against TPH is significantly more pronounced.

Diagram: Serotonin Synthesis and Inhibition by pCPA```dot

G cluster_synthesis Serotonin Synthesis Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan Tryptophan->HTP TPH Serotonin Serotonin (5-HT) HTP->Serotonin AADC pCPA 4-chloro-DL-phenylalanine (pCPA) TPH Tryptophan Hydroxylase (TPH) pCPA->TPH Irreversible Inhibition

Caption: A logical workflow for the comparative evaluation of phenylalanine analogs.

Detailed Experimental Protocols

1. In Vitro Enzyme Inhibition Assays

  • Objective: To determine the inhibitory potency (IC50) and mechanism of both compounds against recombinant human TPH1, TPH2, and PAH.

  • Methodology: Continuous Fluorometric Assay for TPH Activity [16][17] 1. Reagents: Recombinant human TPH1/TPH2, L-tryptophan, 6-methyltetrahydropterin (cofactor), catalase, ferrous ammonium sulfate, DTT, MES buffer (pH 7.0). 2. Procedure: a. Prepare a reaction mixture containing all reagents except the enzyme in a 96-well microplate. b. Add serial dilutions of 4-chloro-DL-phenylalanine or 4-Chloro-3,5-difluoro-DL-phenylalanine to the wells. Include a vehicle control (DMSO). c. Initiate the reaction by adding the TPH enzyme. d. Monitor the increase in fluorescence (Excitation: 300 nm, Emission: 330 nm) over time at 37°C. The fluorescence is generated by the product, 5-hydroxytryptophan. [16][17] 3. Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

  • Rationale: This assay provides a direct measure of the compound's effect on the target enzyme's activity. Comparing the IC50 values for TPH1, TPH2, and PAH will reveal the potency and selectivity of each compound.

2. Cell-Based Serotonin Synthesis Assay

  • Objective: To confirm the activity of the inhibitors in a cellular context and determine their cellular potency (EC50).

  • Methodology: Serotonin Measurement in JAR Cells [18] 1. Cell Line: JAR cells (a human choriocarcinoma cell line) endogenously express TPH and synthesize serotonin. [18] 2. Procedure: a. Plate JAR cells in 24-well plates and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of each test compound. c. Incubate for a predetermined time (e.g., 24 hours) to allow for inhibition of TPH and depletion of serotonin. d. Lyse the cells and collect the supernatant. e. Quantify the serotonin concentration in the cell lysate using a validated method such as HPLC with electrochemical detection or a commercially available Serotonin ELISA kit. 3. Data Analysis: Normalize serotonin levels to total protein content. Plot the percentage of serotonin depletion against the logarithm of the inhibitor concentration to calculate the EC50 value.

  • Rationale: This assay moves beyond the purified enzyme to a more biologically relevant system. It accounts for factors like cell permeability and intracellular target engagement.

3. In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

  • Objective: To compare the in vivo bioavailability, half-life, and efficacy of the two compounds in a rodent model.

  • Methodology: Serotonin Depletion in Rats

    • Animal Model: Male Sprague-Dawley rats.

    • Procedure: a. Administer each compound (e.g., via intraperitoneal injection) at various doses. b. For PK: Collect blood samples at multiple time points post-administration. Analyze plasma concentrations of the parent compound using LC-MS/MS to determine Cmax, Tmax, and half-life. c. For PD: At a specific endpoint (e.g., 72 hours post-dose), euthanize the animals and collect brain (e.g., frontal cortex, striatum) and peripheral (e.g., colon) tissues. d. Homogenize the tissues and measure the levels of serotonin and its metabolite, 5-HIAA, using HPLC-ECD. [5][19] 3. Data Analysis: Compare the pharmacokinetic parameters of the two compounds. Correlate the dose and plasma exposure with the degree of serotonin depletion in different tissues.

  • Rationale: This is the ultimate test of a compound's biological activity. It will reveal whether the hypothesized increases in potency and metabolic stability for the difluoro analog translate to a more profound or longer-lasting effect in a living organism.

Conclusion and Future Directions

4-chloro-DL-phenylalanine is a foundational tool for studying the serotonergic system through its potent inhibition of TPH. The structural modifications in 4-Chloro-3,5-difluoro-DL-phenylalanine suggest a strong scientific rationale for its potential as a more potent, selective, and metabolically stable analog. The proposed experimental workflow provides a rigorous and self-validating framework to test this hypothesis.

The results of such a comparative study would be of significant interest to researchers in neuroscience and drug development. A superior TPH inhibitor could offer a more refined tool for elucidating the role of serotonin in various physiological and pathological processes, and could serve as a lead compound for the development of novel therapeutics targeting disorders of serotonin dysregulation.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020-05-15). PubMed Central. Retrieved from [Link]

  • Uchida, T., et al. (2023). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Retrieved from [Link]

  • A. A. B. PRUS, et al. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. PubMed. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Uchida, T., et al. (2023). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Retrieved from [Link]

  • Gainetdinov, R. R., et al. (2022). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. Retrieved from [Link]

  • 4-Chloro-DL-phenylalanine. SLS Ireland. Retrieved from [Link]

  • Assay for activity of tryptophan hydroxylase 1. iGEM. Retrieved from [Link]

  • Liu, Q., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Retrieved from [Link]

  • Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. (2025-11-03). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Moran, G. R., & Daubner, S. C. (1999). A continuous fluorescence assay for tryptophan hydroxylase. Analytical Biochemistry. Retrieved from [Link]

  • Zaitsu, K., et al. (1990). Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Chemical structures of Phe and its analogs used in this study. ResearchGate. Retrieved from [Link]

  • Cabrera, R., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET. Retrieved from [Link]

  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. Retrieved from [Link]

  • Clark, M. S., & Russo, A. F. (1997). Measurement of tryptophan hydroxylase mRNA levels by competitive RT-PCR. Methods in Molecular Biology. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018-03-16). PubMed Central. Retrieved from [Link]

  • Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. Retrieved from [Link]

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology. Retrieved from [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]

  • 4-Chloro-L-phenylalanine. PubChem. Retrieved from [Link]

  • Koyuncuoğlu, H., Eroğlu, L., & Güngör, M. (1975). The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. Psychopharmacologia. Retrieved from [Link]

  • Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Wally, J., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Enzyme Inhibition Journal. Retrieved from [Link]

  • Ameisen, J. C., et al. (1995). Inhibitors of serotonin synthesis and antagonists of serotonin 1A receptors inhibit T lymphocyte function in vitro and cell-mediated immunity in vivo. Journal of Immunology. Retrieved from [Link]

  • Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-... ResearchGate. Retrieved from [Link]

  • Miller, M. R., & McClure, D. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of biological chemistry. Retrieved from [Link]

  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. (2025-12-15). ACS Publications. Retrieved from [Link]

  • Auerbach, S. B., & Rutter, J. J. (1992). Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo. British Journal of Pharmacology. Retrieved from [Link]

  • Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase. Journal of neurochemistry. Retrieved from [Link]

  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central. Retrieved from [Link]

  • The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. PubMed. Retrieved from [Link]

  • Serotonin targets inhibitory synapses to induce modulation of network functions. (2009-09-12). The Royal Society. Retrieved from [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed Central. Retrieved from [Link]

  • Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. ResearchGate. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry-Based Validation of 4-Chloro-3,5-difluoro-DL-phenylalanine Incorporation in Recombinant Proteins

For researchers, synthetic biologists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel chemical functionali...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic biologists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel chemical functionalities, probe biological processes, and develop next-generation therapeutics. Among the diverse array of ncAAs, 4-Chloro-3,5-difluoro-DL-phenylalanine (Cl,F₂-Phe) presents unique opportunities for engineering proteins with altered electronic properties and for serving as a spectroscopic probe. However, the successful incorporation of any ncAA must be rigorously validated to ensure the fidelity and homogeneity of the final protein product. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the unambiguous validation of Cl,F₂-Phe incorporation, grounded in the principles of scientific integrity and supported by detailed experimental workflows.

The Imperative of Validation: Ensuring Fidelity in Genetic Code Expansion

The incorporation of Cl,F₂-Phe into a target protein is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often an amber stop codon (UAG), and charges the tRNA with the ncAA.[1] Despite the elegance of this system, the potential for misincorporation of canonical amino acids by the engineered synthetase or promiscuous charging by endogenous synthetases necessitates a robust analytical workflow to confirm the precise mass and location of the incorporated ncAA. Mass spectrometry (MS) has emerged as the gold standard for this purpose due to its unparalleled sensitivity, mass accuracy, and ability to provide sequence-specific information.[2]

A Multi-Pronged Mass Spectrometry Strategy for Unambiguous Validation

Workflow for Validation of 4-Chloro-3,5-difluoro-DL-phenylalanine Incorporation

cluster_0 Protein Expression & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Validation Outcome a E. coli expression with orthogonal tRNA/synthetase pair + 4-Chloro-3,5-difluoro-DL-phenylalanine b Protein Purification (e.g., His-tag affinity chromatography) a->b c Intact Protein Analysis (High-Resolution MS) b->c Intact Protein d Proteolytic Digestion (e.g., Trypsin) b->d Purified Protein f Data Analysis & Interpretation c->f e Peptide Analysis (LC-MS/MS) d->e e->f g Confirmation of Incorporation: - Correct Intact Mass - Identification of Modified Peptide - Localization of Modification f->g a Acquired MS/MS Spectra c Database Search Engine (e.g., Mascot, Sequest) a->c b Protein Sequence Database (including modified sequence) b->c d Peptide-Spectrum Match (PSM) c->d e Statistical Validation (False Discovery Rate < 1%) d->e f Manual Inspection of Spectra e->f g Confirmed Identification of Cl,F₂-Phe Containing Peptide f->g

Sources

Validation

A Senior Application Scientist's Guide to Enhancing Peptide Stability: A Comparative Analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine versus Native Peptides

Introduction: The Peptide Paradox in Drug Development Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern medicine. However, their translation from bench to be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Peptide Paradox in Drug Development

Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern medicine. However, their translation from bench to bedside is frequently impeded by a critical vulnerability: rapid degradation by proteases in the body.[1][2][3] This poor enzymatic stability leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. A leading strategy to overcome this hurdle is the site-specific incorporation of non-natural amino acids, which can fundamentally alter a peptide's susceptibility to enzymatic cleavage.[1][2][4][5]

This guide provides an in-depth, evidence-based comparison of the enzymatic stability of peptides containing the non-natural amino acid 4-Chloro-3,5-difluoro-DL-phenylalanine (4-Cl-3,5-F2-Phe) versus their native phenylalanine-containing counterparts. We will explore the mechanistic basis for the enhanced stability, provide a detailed experimental protocol for assessment, and present comparative data to guide researchers in the design of next-generation, protease-resistant peptide drugs.

The Adversary: Understanding Proteolytic Degradation

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. They are broadly classified into two groups: exopeptidases, which cleave terminal amino acids, and endopeptidases, which cleave internal peptide bonds based on specific recognition sequences.[2][6] For instance, α-chymotrypsin, a serine endopeptidase prevalent in the digestive system, preferentially cleaves the peptide bond on the C-terminal side of large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[7] This specificity makes chymotrypsin an excellent model enzyme for evaluating modifications to aromatic amino acids aimed at enhancing stability.

A Tale of Two Side Chains: Native Phenylalanine vs. 4-Cl-3,5-F2-Phe

The enhanced stability conferred by 4-Cl-3,5-F2-Phe is not incidental; it is a direct consequence of its unique physicochemical properties when compared to native phenylalanine.

  • Steric Hindrance: The introduction of a chlorine atom and two fluorine atoms significantly increases the steric bulk of the phenyl ring. This added volume can physically obstruct the peptide from fitting correctly into the active site of a protease, a phenomenon known as steric hindrance.[1][8][9] The enzyme's catalytic machinery is thus prevented from accessing and cleaving the target peptide bond.

  • Electronic Perturbation: Fluorine and chlorine are highly electronegative atoms. Their presence on the phenyl ring withdraws electron density, altering the electronic properties of both the side chain and the adjacent peptide bond.[8][10][11] This electronic modulation can make the peptide bond less susceptible to the nucleophilic attack required for enzymatic hydrolysis.

  • Modulated Hydrophobicity: Halogenation increases the lipophilicity of the amino acid side chain.[8][12] While chymotrypsin prefers hydrophobic residues, the specific geometry and electronic nature of the halogenated ring can lead to suboptimal binding within the enzyme's hydrophobic S1 pocket, further contributing to reduced cleavage efficiency.

Visualizing the Protective Mechanism

The following diagram illustrates the proposed mechanism by which the modified phenylalanine residue shields the peptide backbone from enzymatic cleavage by α-chymotrypsin.

G cluster_0 Native Peptide Interaction cluster_1 Modified Peptide Interaction Enzyme_Native Chymotrypsin Active Site Cleavage Peptide Bond Hydrolysis Enzyme_Native->Cleavage Catalysis Peptide_Native Native Peptide (Ac-...-Ala-Phe-Ala-...-NH2) Peptide_Native->Enzyme_Native Optimal Fit in Hydrophobic Pocket Enzyme_Modified Chymotrypsin Active Site No_Cleavage Cleavage Resistant Enzyme_Modified->No_Cleavage Inhibited Catalysis Peptide_Modified Modified Peptide (Ac-...-Ala-(4-Cl-3,5-F2-Phe)-Ala-...-NH2) Peptide_Modified->Enzyme_Modified Steric & Electronic Hindrance Workflow A 1. Prepare Solutions - Native Peptide (Pep-Nat) - Modified Peptide (Pep-Mod) - α-Chymotrypsin Enzyme - Reaction Buffer (pH 7.8) - Quench Solution (10% TFA) B 2. Initiate Reactions Mix Pep-Nat + Enzyme Mix Pep-Mod + Enzyme Start Timer A->B C 3. Time-Course Sampling Collect aliquots at t = 0, 5, 15, 30, 60, 120 min B->C D 4. Quench Reaction Immediately add sample aliquot to Quench Solution C->D E 5. HPLC Analysis Inject quenched samples. Separate intact peptide from degradation products. D->E F 6. Data Analysis - Integrate peak area of intact peptide - Plot % Remaining Peptide vs. Time - Calculate Half-Life (t½) E->F

Sources

Comparative

Comparative Guide to Cross-Validation of Analytical Methods for 4-Chloro-3,5-difluoro-DL-phenylalanine Quantification

< Introduction: The Analytical Imperative for Novel Amino Acids In the landscape of modern drug development and metabolic research, non-canonical amino acids like 4-Chloro-3,5-difluoro-DL-phenylalanine are of significant...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Analytical Imperative for Novel Amino Acids

In the landscape of modern drug development and metabolic research, non-canonical amino acids like 4-Chloro-3,5-difluoro-DL-phenylalanine are of significant interest. Their incorporation into peptides can enhance stability and therapeutic efficacy, while their use as metabolic probes offers deeper insights into biological pathways. The prerequisite for any of these applications is the ability to accurately and reliably quantify the analyte in complex biological matrices. This is not merely a technical exercise; it is the foundation upon which preclinical and clinical confidence is built.

This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-Chloro-3,5-difluoro-DL-phenylalanine. We will delve into the causality behind methodological choices and present a framework for cross-validation, ensuring the integrity and comparability of analytical data across different platforms—a critical step when methods are transferred between labs or updated.[1][2][3]

Part 1: Foundational Principles of Method Validation and Cross-Validation

Before comparing techniques, it is crucial to understand the regulatory and scientific bedrock of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide rigorous guidelines to ensure that an analytical method is suitable for its intended purpose.[4][5][6][7][8][9]

The core validation parameters, as outlined in the ICH Q2(R1) guideline, include:[6][10][11]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable accuracy, precision, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Why Cross-Validation?

Cross-validation is the formal process of comparing results from two distinct analytical methods or the same method in two different laboratories.[1][12][13] It is essential when:

  • Transferring a method from a development lab to a quality control (QC) lab.[2]

  • Comparing data from a new, improved method against an established one.

  • Pooling data from different studies or sites that used different analytical techniques.[12]

The goal is to demonstrate that the data generated are comparable and reliable, ensuring seamless continuity in a drug development program.[13]

Part 2: Candidate Analytical Techniques for 4-Chloro-3,5-difluoro-DL-phenylalanine

The choice of an analytical method is a balance of performance, cost, and the specific requirements of the study. For 4-Chloro-3,5-difluoro-DL-phenylalanine, its structure—containing a chromophore (the substituted benzene ring) and being a small, polar molecule—makes it amenable to several techniques.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amino acids, which are polar, reversed-phase chromatography is commonly used.[14] UV detection is possible because the phenyl ring in the analyte absorbs light in the UV spectrum (typically 200-280 nm).[15]

  • Expertise & Causality: This method is often the first choice for initial development due to its relative simplicity and cost-effectiveness. However, underivatized amino acids often exhibit poor retention on standard C18 columns and may lack a strong chromophore for high-sensitivity UV detection.[16][17] Therefore, pre-column derivatization with an agent like 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) can be employed to enhance chromatographic retention and improve UV absorbance, thereby increasing sensitivity.[18][19]

  • Advantages: Lower equipment cost, robust, and widely available.

  • Limitations: Potentially lower sensitivity and selectivity compared to mass spectrometry. It may be susceptible to interference from matrix components that also absorb UV light at the detection wavelength.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[20] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and a specific precursor ion (matching the molecular weight of the analyte) is selected. This ion is then fragmented, and a specific product ion is monitored.[21][22][23][24] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

  • Expertise & Causality: This is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[25][26] For a non-canonical amino acid in a complex matrix like plasma, the ability of MS/MS to filter out background noise is critical for achieving low limits of quantitation (LOQ) required for pharmacokinetic studies.[27][28][29] The use of a stable isotope-labeled internal standard is standard practice to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.[26]

Caption: Principle of LC-MS/MS for selective quantification.

Part 3: The Cross-Validation Study Design

To objectively compare these two methods, a cross-validation study is designed. The workflow ensures that both methods are tested against the same set of samples, allowing for a direct statistical comparison of the results.

Caption: Workflow for the cross-validation study.

Experimental Protocols

Protocol 1: HPLC-UV Method with Pre-column Derivatization

  • Reagents & Materials: Acetonitrile (HPLC grade), Water (Milli-Q), Borate buffer (pH 9.0), 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatizing agent, 4-Chloro-3,5-difluoro-DL-phenylalanine standard, Human plasma (drug-free).

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte in 50:50 acetonitrile:water.

    • Spike drug-free plasma to create calibration standards (e.g., 50-5000 ng/mL) and Quality Control (QC) samples (e.g., 150, 1500, 4000 ng/mL).

    • To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer 50 µL of the supernatant to a new vial.

    • Add 50 µL of Borate buffer (pH 9.0) and 20 µL of CNBF solution.

    • Incubate at 60°C for 30 minutes. Cool to room temperature.

    • Inject 10 µL onto the HPLC system.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 10 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • UV Detector Wavelength: 254 nm.

Protocol 2: LC-MS/MS Method

  • Reagents & Materials: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, 4-Chloro-3,5-difluoro-DL-phenylalanine standard, Stable Isotope Labeled (SIL) internal standard (e.g., D4-4-Chloro-3,5-difluoro-DL-phenylalanine), Human plasma (drug-free).

  • Standard and Sample Preparation:

    • Prepare stock solutions as in Protocol 1.

    • Spike drug-free plasma to create calibration standards (e.g., 0.5-500 ng/mL) and QCs (e.g., 1.5, 75, 400 ng/mL).

    • To 100 µL of plasma sample, add 25 µL of SIL internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of 50:50 acetonitrile:water.

    • Inject 5 µL onto the LC-MS/MS system.

  • Instrumental Conditions:

    • LC-MS/MS System: Sciex Triple Quad™ 6500+ or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte: Q1 m/z 236.0 -> Q3 m/z 190.0 (hypothetical fragment, loss of formic acid and HF).

      • Internal Standard: Q1 m/z 240.0 -> Q3 m/z 194.0.

Part 4: Comparative Data Analysis & Interpretation

The data from the cross-validation study are summarized below. The results are presented to highlight the performance differences between the two methods.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS MethodCausality & Interpretation
Linearity (R²) > 0.995> 0.998Both methods show excellent linearity. The slightly better fit for LC-MS/MS is typical due to lower baseline noise.
Range 50 - 5000 ng/mL0.5 - 500 ng/mLThe LC-MS/MS method offers a wider dynamic range at the lower end, crucial for detecting trace amounts.
LLOQ 50 ng/mL0.5 ng/mLThe 100-fold lower LLOQ of the LC-MS/MS method demonstrates its superior sensitivity, making it suitable for pharmacokinetic studies where concentrations fall rapidly.[30]
Accuracy (% Bias) 88% - 110%96% - 104%The LC-MS/MS method shows higher accuracy, largely due to the use of a co-eluting stable isotope-labeled internal standard which corrects for matrix effects more effectively.[30]
Precision (%RSD) < 12%< 7%The higher precision of the LC-MS/MS method is a direct result of its superior signal-to-noise ratio and the robustness imparted by the internal standard.[30]
Selectivity ModerateHighHPLC-UV was susceptible to a minor interfering peak from the plasma matrix. The MRM transition in LC-MS/MS is highly specific, eliminating all observed interferences.

Table 2: Cross-Validation Sample Comparison (n=3 per level)

QC LevelMethod A (HPLC-UV) Mean Conc. (ng/mL)Method B (LC-MS/MS) Mean Conc. (ng/mL)% DifferenceAcceptance Criteria
Low QC (150 ng/mL) 162.5148.1+9.7%Within ±20%
Mid QC (1500 ng/mL) 1445.31510.8-4.3%Within ±20%
High QC (4000 ng/mL) 4150.13985.5+4.1%Within ±20%

The percentage difference between the two methods for all QC levels falls within the standard acceptance criterion of ±20%. This indicates that, within its validated range, the HPLC-UV method provides comparable data to the more sensitive LC-MS/MS method.

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and LC-MS/MS can be validated for the quantification of 4-Chloro-3,5-difluoro-DL-phenylalanine, but their suitability depends entirely on the application.

  • The LC-MS/MS method is unequivocally superior for applications requiring high sensitivity and specificity, such as regulated bioanalysis for pharmacokinetic studies in drug development. Its ability to achieve a sub-ng/mL LLOQ and its resistance to matrix interference make it the authoritative choice.[20][26]

  • The HPLC-UV method serves as a reliable and cost-effective alternative for applications where higher concentrations are expected, such as in process chemistry, formulation analysis, or some in vitro assays. The cross-validation data confirm that, provided concentrations are well above the 50 ng/mL LLOQ, the data generated can be considered interchangeable with LC-MS/MS data.

The decision-making process should be driven by the required sensitivity of the assay. By performing a rigorous cross-validation, a laboratory can confidently transition between these methods or compare historical data, ensuring the long-term integrity of their scientific findings.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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  • International Council for Harmonisation. Quality Guidelines. [Link]

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Validation

A Comparative Guide to the Neuroprotective Effects of Halogenated Phenylalanine Analogs for Preclinical Research

This guide offers a comparative analysis of halogenated phenylalanine analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their neuroprotective potential. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of halogenated phenylalanine analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their neuroprotective potential. We will delve into the underlying mechanisms of action, compare the efficacy of different halogen substitutions based on available experimental data, and provide detailed protocols for assessing neuroprotection in both in vitro and in vivo models.

Introduction: The Rationale for Halogenating Phenylalanine

Phenylalanine, an essential aromatic amino acid, is a fundamental building block for proteins and a precursor to key neurotransmitters. Its rigid aromatic ring serves as a crucial scaffold for molecular interactions within biological systems. The strategic modification of this ring through halogenation—the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine)—is a well-established strategy in medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets.[1] These modifications can transform a simple amino acid into a potent therapeutic agent.

In the context of neurodegenerative diseases, which are often characterized by complex pathologies including excitotoxicity, oxidative stress, and inflammation, halogenated phenylalanine analogs have emerged as a promising class of neuroprotective compounds.[2][3] This guide aims to dissect the available evidence, compare the efficacy of various analogs, and provide a practical framework for their evaluation in a preclinical setting.

Core Mechanisms of Neuroprotection

The neuroprotective activity of halogenated phenylalanine analogs stems from their ability to modulate specific pathological pathways. While the exact mechanism can vary depending on the specific halogen and its position on the phenyl ring, several core principles have been identified.

Attenuation of Glutamatergic Excitotoxicity

One of the most compelling mechanisms is the modulation of excitatory glutamatergic synaptic transmission (GST).[4] In pathological conditions like stroke or brain ischemia, excessive glutamate release leads to the overactivation of its receptors (e.g., AMPA and NMDA receptors), causing a massive influx of calcium ions. This triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.

Certain halogenated amino acid derivatives have demonstrated potent antiglutamatergic activity. They appear to depress GST through both presynaptic and postsynaptic mechanisms, effectively shielding neurons from the damaging effects of glutamate overstimulation.[4] This is a particularly attractive mechanism for conditions characterized by ischemic brain injury.

cluster_0 Glutamatergic Excitotoxicity Cascade cluster_1 Therapeutic Intervention Ischemia Ischemic Insult (e.g., Stroke) Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release Receptor_Activation AMPA/NMDA Receptor Overactivation Glutamate_Release->Receptor_Activation Ca_Influx Massive Ca²⁺ Influx Receptor_Activation->Ca_Influx Downstream Neurotoxic Downstream Effects (Mitochondrial Dysfunction, Apoptosis) Ca_Influx->Downstream Death Neuronal Death Downstream->Death Analogs Halogenated Phenylalanine Analogs (e.g., DBrT) Analogs->Receptor_Activation Attenuates GST Start Start: Primary Neuronal Culture (e.g., rat cortical neurons) Pretreat Step 1: Pre-treatment Incubate cells with halogenated phenylalanine analog or vehicle control. Start->Pretreat Wash Step 2: Wash Rinse cells with glucose-free medium to remove treatment solution. Pretreat->Wash OGD Step 3: OGD Induction Replace with glucose-free medium and place in hypoxic chamber (e.g., 95% N₂, 5% CO₂). Wash->OGD Reperfuse Step 4: Reperfusion Return cells to normal glucose-containing medium and normoxic incubator. OGD->Reperfuse Assay Step 5: Assess Cell Death Collect supernatant to measure Lactate Dehydrogenase (LDH) release. Reperfuse->Assay End End: Data Analysis Compare LDH levels between treated and control groups to quantify neuroprotection. Assay->End

Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation (OGD) assay.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat cortical or hippocampal neurons in appropriate culture plates and allow them to mature for 7-10 days in vitro.

  • Pre-treatment: Prepare solutions of the test analog at various concentrations. Replace the culture medium with a medium containing either the test analog or a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of OGD:

    • Prepare a glucose-free balanced salt solution (BSS).

    • Wash the cells twice with the glucose-free BSS.

    • Add glucose-free BSS to the plates and immediately transfer them to a hypoxic chamber flushed with 95% N₂ / 5% CO₂ at 37°C.

    • Incubate for a duration known to cause significant cell death (e.g., 60-90 minutes).

  • Reperfusion: Remove the plates from the hypoxic chamber. Replace the glucose-free BSS with the original, conditioned culture medium (or fresh, normoglycemic medium). Return the plates to a standard normoxic incubator (95% air, 5% CO₂).

  • Assessment of Cell Viability: After a reperfusion period (e.g., 24 hours), collect an aliquot of the culture supernatant. Measure the activity of LDH, an enzyme released from damaged cells, using a commercially available colorimetric assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release). A significant reduction in LDH release in the analog-treated group compared to the vehicle-treated OGD group indicates neuroprotection. [4]

Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (MCAO)

This protocol creates a focal ischemic stroke in rodents, providing a robust in vivo model to test the efficacy of neuroprotective agents. [4]It is considered a gold standard in preclinical stroke research.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved institutional animal care protocols. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Filament Method):

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a silicon-coated monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • Secure the filament in place and remove the temporary clamps to allow blood flow to the brain, minus the MCA territory.

  • Occlusion and Drug Administration: Maintain the occlusion for a specific period (e.g., 90 minutes). The test analog can be administered intravenously or intraperitoneally at the time of occlusion or upon reperfusion, depending on the experimental design.

  • Reperfusion: After the occlusion period, re-anesthetize the animal and carefully withdraw the filament to restore blood flow to the MCA. Suture the incisions.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the animal's neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the animal and perfuse the brain.

    • Harvest the brain and slice it into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white).

    • Digitize the brain slices and use image analysis software to calculate the infarct volume, often corrected for edema.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the analog-treated group and a vehicle-treated control group. A significant reduction in these parameters indicates a neuroprotective effect. [4]

Discussion and Future Directions

The evidence presented indicates that halogenated phenylalanine analogs are a versatile class of compounds with significant neuroprotective potential. The potent antiglutamatergic effects of bromo- and iodo-tyrosine derivatives in stroke models are particularly noteworthy and warrant direct investigation of their phenylalanine counterparts. [4]PCPA's ability to mitigate trauma-induced edema and BBB breakdown highlights a distinct therapeutic avenue. [5] However, challenges remain. The clinical development of PCPA has been hindered by side effects associated with broad serotonin depletion. [6]This underscores the need for analogs with more refined mechanisms of action or better target engagement. Furthermore, the translation of findings from rodent models to human clinical trials has been notoriously difficult in the field of neurodegeneration. [7][8]Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of mono- and di-halogenated phenylalanine analogs (F, Cl, Br, I) at different positions (ortho, meta, para) to optimize efficacy and selectivity.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to pinpoint the precise molecular targets and signaling pathways modulated by the most promising candidates.

  • Advanced Models: Utilizing human induced pluripotent stem cell (hiPSC)-derived neuronal models and more predictive large animal models to improve clinical translation. [9][10]

Conclusion

Halogenated phenylalanine analogs represent a promising frontier in the search for effective neuroprotective therapies. By leveraging distinct mechanisms—from attenuating excitotoxicity to inhibiting serotonin synthesis—these compounds offer tailored strategies for combating a range of neurological insults. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore and validate the therapeutic potential of this versatile chemical class. A systematic and mechanistically informed approach to their study will be critical in unlocking their full potential for treating devastating neurodegenerative diseases.

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of Halogenated Phenylalanine Analogs: A Forward Look at 4-Chloro-3,5-difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and biochemical research, the modification of amino acids represents a powerful strategy for developing novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biochemical research, the modification of amino acids represents a powerful strategy for developing novel therapeutic agents and research tools. Halogenation of the phenylalanine scaffold, in particular, has yielded a diverse array of compounds with significant biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of key halogenated phenylalanine derivatives, offering insights into their mechanisms of action and therapeutic potential. While direct experimental data for 4-Chloro-3,5-difluoro-DL-phenylalanine is not extensively available in the public domain, this guide will establish a framework for predicting its potential activity based on the structure-activity relationships of its close analogs.

Introduction to Halogenated Phenylalanines

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for neurotransmitters. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring of phenylalanine can dramatically alter its physicochemical properties, including its size, electronegativity, and lipophilicity. These modifications can, in turn, influence the molecule's biological activity by:

  • Altering Enzyme Inhibition: Halogenated phenylalanines can act as potent and selective inhibitors of various enzymes.[1][2]

  • Modulating Protein-Protein Interactions: The modified structure can enhance or disrupt interactions between proteins.[1]

  • Influencing Transport Across Biological Membranes: Changes in lipophilicity can affect how the molecule is transported into cells.[3]

  • Enhancing Catabolic Stability: The presence of halogens can make peptides and proteins more resistant to degradation.[2]

This guide will focus on a comparative analysis of well-studied halogenated phenylalanine analogs to build a predictive framework for the biological activity of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Comparative In Vitro Activity

The in vitro evaluation of halogenated phenylalanine analogs has revealed a spectrum of activities, primarily centered around enzyme inhibition and effects on cellular proliferation.

Enzyme Inhibition

A primary application of these compounds is in the study and modulation of enzyme activity.

  • Tryptophan Hydroxylase Inhibition: 4-Chloro-DL-phenylalanine is a well-established irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[4] This property makes it a valuable tool in neuroscience research for studying the effects of serotonin depletion.

  • Potential for Other Enzyme Targets: The incorporation of fluorine into phenylalanine has been explored for its potential to inhibit various enzymes.[2] The high electronegativity of fluorine can alter the electronic environment of the phenyl ring, influencing its interaction with enzyme active sites.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Purified Enzyme reaction_mix Incubate Enzyme, Substrate, and Inhibitor enzyme->reaction_mix substrate Substrate substrate->reaction_mix inhibitor Halogenated Phenylalanine Analog inhibitor->reaction_mix detection Measure Product Formation (e.g., Spectrophotometry, HPLC) reaction_mix->detection analysis Calculate IC50 Value detection->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Antiproliferative Activity

Several halogenated phenylalanine derivatives have been investigated for their potential as anticancer agents.

  • BRD4 Inhibition: Novel inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, have been designed with a difluoro- substituted core structure, demonstrating potent inhibition of cancer cell proliferation.[5] For instance, a derivative exhibited an IC50 value of 0.51 μM against MV4-11 leukemia cells.[5]

  • Colon Cancer Cell Lines: Substituted 4H-chromene derivatives containing a 4-chloro-phenoxy moiety have shown activity against human colon adenocarcinoma cell lines (HT-29), with GI50 values below 11μM.[6]

Table 1: Comparative In Vitro Antiproliferative Activity

Compound/Derivative ClassCell LineIC50/GI50 (μM)Mechanism of Action
4,4-difluoro-pyrimido-triazolo-diazepine derivativeMV4-11 (Leukemia)0.51BRD4 Inhibition
Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamideHT-29 (Colon)< 11Not specified

Comparative In Vivo Activity

The translation of in vitro findings to whole-organism models is crucial for therapeutic development. Halogenated phenylalanines have demonstrated efficacy in various in vivo models.

Neuroprotective Effects

The modulation of glutamatergic neurotransmission by halogenated phenylalanine derivatives has shown promise in models of neurological disorders.

  • Stroke Models: 3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe) has been shown to reduce brain damage by 52% in a rat model of stroke induced by endothelin-1.[7][8] This neuroprotective effect is attributed to its polyvalent glutamatergic antagonism.[8]

  • Seizure Models: 3,5-DBr-L-Phe also significantly reduced seizures induced by pentylenetetrazole (PTZ) in rats without the significant cardiovascular side effects often associated with NMDA receptor antagonists.[7]

Experimental Protocol: In Vivo Stroke Model (Endothelin-1 Induced)

G cluster_induction Stroke Induction cluster_treatment Treatment cluster_assessment Assessment induction Intracerebral Injection of Endothelin-1 in Rats treatment Administer 3,5-DBr-L-Phe or Vehicle induction->treatment neuro_deficit Neurological Deficit Scoring treatment->neuro_deficit infarct_volume Measure Brain Infarct Volume (TTC Staining) treatment->infarct_volume

Caption: Workflow for an in vivo stroke model and subsequent assessment.

Anticonvulsant Activity

Beyond neuroprotection, some derivatives have shown direct anticonvulsant effects.

  • Maximal Electroshock Seizure (MES) Model: Certain substituted 4H-chromene derivatives exhibited anticonvulsant effects in the MES screen in rats.[6]

Table 2: Comparative In Vivo Activity

CompoundModelKey Finding
3,5-dibromo-L-phenylalanineRat Stroke Model (Endothelin-1)52% reduction in brain damage
3,5-dibromo-L-phenylalanineRat Seizure Model (PTZ)Significant reduction in seizures
Substituted 4H-chromene derivativesRat Seizure Model (MES)Exhibited anticonvulsant effects

Structure-Activity Relationship and a Forward Look at 4-Chloro-3,5-difluoro-DL-phenylalanine

The available data on halogenated phenylalanine analogs allows for the postulation of a structure-activity relationship that can inform the predicted activity of 4-Chloro-3,5-difluoro-DL-phenylalanine.

  • Impact of Halogen Type and Position: The nature and position of the halogen(s) on the phenyl ring are critical determinants of biological activity. For instance, studies on L-type amino acid transporter 1 (LAT1) have shown a preference for larger halogens at the 2-position of the phenyl ring, suggesting a specific hydrophobic subpocket in the transporter.[3]

  • Multiple Halogenation: The presence of multiple halogens, as in 3,5-dibromo-L-phenylalanine, can lead to polypharmacology, with the compound acting on multiple targets within a signaling pathway.[8][9]

Predicted Profile of 4-Chloro-3,5-difluoro-DL-phenylalanine:

Based on the established activities of its analogs, we can hypothesize the following for 4-Chloro-3,5-difluoro-DL-phenylalanine:

  • Enzyme Inhibition: The presence of a chlorine atom at the 4-position suggests a potential for tryptophan hydroxylase inhibition, similar to 4-chloro-DL-phenylalanine. The additional difluoro substitution at the 3 and 5 positions could modulate this activity, potentially increasing its potency or altering its selectivity.

  • Neuroactivity: The combination of chloro and fluoro substitutions may confer neuroprotective or anticonvulsant properties, possibly through modulation of glutamate receptors or other CNS targets.

  • Antiproliferative Potential: The difluoro moiety is a feature in some modern anticancer drug candidates, suggesting that 4-Chloro-3,5-difluoro-DL-phenylalanine could be investigated for its effects on cancer cell proliferation.[5]

  • Transporter Interaction: The specific substitution pattern will likely influence its interaction with amino acid transporters like LAT1, which could be exploited for targeted drug delivery.[3]

It is important to emphasize that these are predictions based on the available data for related compounds. Rigorous in vitro and in vivo testing is required to validate these hypotheses.

Conclusion

Halogenated phenylalanine derivatives represent a versatile class of compounds with significant potential in both research and therapeutic development. The comparative analysis of analogs like 4-chloro-DL-phenylalanine and 3,5-dibromo-L-phenylalanine provides a valuable framework for understanding their structure-activity relationships. While 4-Chloro-3,5-difluoro-DL-phenylalanine remains a molecule with limited publicly available data, the insights gained from its chemical relatives suggest it is a promising candidate for investigation, particularly in the areas of neuroscience and oncology. Future experimental validation of its biological activity is eagerly anticipated.

References

  • PubMed. (2006). Neuroprotective action of halogenated derivatives of L-phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-L-phenylalanine. PubChem Compound Summary for CID 736190. Retrieved from [Link]

  • PubMed. (2009). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][10][11] triazolo [4, 3-d][10][11] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]

  • PubMed. (1986). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and biological evaluation of a novel anti-malarial lead. Retrieved from [Link]

  • ResearchGate. (2014). Proposed mechanism of D-Phe action on L-Phe in phenylketonuria (a) Inhibition of amyloid formation by D-Phe (b) Competition of D-Phe for L-Phe transporter as described for large neutral amino acids (LNAA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

  • PubMed. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Retrieved from [Link]

  • ResearchGate. (2020). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties. Retrieved from [Link]

Sources

Validation

benchmarking the synthesis efficiency of 4-Chloro-3,5-difluoro-DL-phenylalanine against other unnatural amino acids

A Comparative Guide to the Synthesis Efficiency of Halogenated Phenylalanines Introduction Unnatural amino acids (UAAs) are pivotal tools in modern drug discovery and chemical biology. Their incorporation into peptides a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis Efficiency of Halogenated Phenylalanines

Introduction

Unnatural amino acids (UAAs) are pivotal tools in modern drug discovery and chemical biology. Their incorporation into peptides and proteins can significantly alter conformation, stability, and biological activity. Among UAAs, halogenated phenylalanine derivatives are of particular interest. The introduction of fluorine and chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions, making them valuable scaffolds for developing novel therapeutics. This guide provides an in-depth comparison of the synthesis efficiency for a complex UAA, 4-Chloro-3,5-difluoro-DL-phenylalanine, benchmarked against other structurally related halogenated phenylalanines. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of key performance metrics.

Part 1: Foundational Synthetic Strategies for Phenylalanine Analogs

The synthesis of α-amino acids has been a cornerstone of organic chemistry for over a century. Two classical methods, the Strecker synthesis and the Erlenmeyer-Plöchl synthesis, remain highly relevant for producing racemic (DL) mixtures of amino acids, especially at the research and development scale.

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method is a three-component reaction involving an aldehyde, ammonia, and cyanide.[1][2] The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3] Its primary advantages are the use of simple, readily available starting materials and operational simplicity.

The general mechanism involves two key stages:

  • Iminium Formation and Cyanide Addition: The aldehyde reacts with ammonia to form an imine, which is protonated to an iminium ion. This electrophilic intermediate is then attacked by a cyanide nucleophile to form the stable α-aminonitrile.[1][4]

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final amino acid product.[3]

The Erlenmeyer-Plöchl Azlactone Synthesis

Developed by Emil Erlenmeyer and J. Plöchl in the late 19th century, this synthesis constructs the amino acid from N-acylglycine (like hippuric acid) and an aldehyde.[5][6] The key intermediate is a 5-oxazolone, also known as an azlactone.

The mechanism unfolds as follows:

  • Azlactone Formation: N-acylglycine is cyclized and dehydrated using acetic anhydride to form an azlactone. This intermediate possesses an acidic proton at the C4 position.

  • Condensation: In the presence of a base (e.g., sodium acetate), the azlactone is deprotonated and undergoes a Perkin-type condensation with an aldehyde.[7]

  • Hydrolysis and Reduction: The resulting unsaturated azlactone is hydrolyzed to an α-acylamino acrylic acid derivative. Subsequent reduction of the double bond and hydrolysis of the acyl group yields the target amino acid.[5]

Part 2: Synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine

The critical starting material for this synthesis is 4-Chloro-3,5-difluorobenzaldehyde . This compound is commercially available from several chemical suppliers, which is a crucial first step for assessing the feasibility of a synthetic route.[8][9][10][11]

Proposed Synthetic Workflow

The proposed synthesis follows the classical Erlenmeyer-Plöchl pathway.

Synthesis_Workflow_Target cluster_0 Step 1: Azlactone Condensation cluster_1 Step 2: Ring Opening & Reduction cluster_2 Step 3: Deprotection A 4-Chloro-3,5-difluorobenzaldehyde D Unsaturated Azlactone Intermediate A->D B N-acetylglycine B->D C Acetic Anhydride, Sodium Acetate C->D F α-Acetamidoacrylic Acid Derivative D->F E NaOH / H₂O (Hydrolysis) E->F H N-acetyl-amino acid F->H G H₂, Pd/C or Na(Hg) (Reduction) G->H J 4-Chloro-3,5-difluoro-DL-phenylalanine H->J I Acid Hydrolysis (e.g., HCl) I->J

Caption: Proposed Erlenmeyer-Plöchl synthesis of the target amino acid.

This multi-step process is robust but involves several stages of reaction and purification, which inherently impacts the overall yield. The complexity of the starting aldehyde, with its trifunctionalized aromatic ring, suggests that achieving high yields might be challenging due to potential side reactions and steric hindrance.

Part 3: Comparative Benchmarking

To evaluate the synthesis efficiency of 4-Chloro-3,5-difluoro-DL-phenylalanine, we will compare its proposed synthesis with established routes for three other unnatural amino acids:

  • 4-Chloro-DL-phenylalanine: A simpler analog with a single halogen.

  • 4-Fluoro-DL-phenylalanine: A common fluorinated analog.

  • (R,S)-2,5-Difluorophenylalanine: An isomeric difluoro-analog with published synthesis data via the azlactone method.[12]

Comparative Synthesis Workflows

The synthesis for all three comparative compounds can also be efficiently achieved via the Erlenmeyer-Plöchl or Strecker methods, starting from their respective benzaldehydes (4-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2,5-difluorobenzaldehyde).

Comparative_Workflows cluster_strecker Strecker Synthesis cluster_erlenmeyer Erlenmeyer-Plöchl Synthesis S_Aldehyde Substituted Benzaldehyde S_Nitrile α-Aminonitrile S_Aldehyde->S_Nitrile S_Reagents NH₄Cl, KCN S_Reagents->S_Nitrile S_Product DL-Amino Acid S_Nitrile->S_Product S_Hydrolysis H₃O⁺ S_Hydrolysis->S_Product E_Aldehyde Substituted Benzaldehyde E_Azlactone Unsaturated Azlactone E_Aldehyde->E_Azlactone E_Reagents N-acetylglycine, Ac₂O, NaOAc E_Reagents->E_Azlactone E_Product DL-Amino Acid E_Azlactone->E_Product E_HydroRed 1. Hydrolysis 2. Reduction E_HydroRed->E_Product

Caption: General workflows for Strecker and Erlenmeyer-Plöchl syntheses.

Data Presentation: Synthesis Efficiency Comparison

The efficiency of a synthetic route is a multifactorial assessment, including the number of steps, overall yield, cost of reagents, and ease of purification. The following table summarizes these key metrics. Yields are based on literature values for similar transformations and are estimated for the target compound.

Feature4-Chloro-3,5-difluoro-DL-Phe (Proposed)4-Chloro-DL-Phe[13]4-Fluoro-DL-Phe[14][15](R,S)-2,5-Difluoro-Phe[12]
Primary Synthetic Route Erlenmeyer-PlöchlStrecker / ErlenmeyerStrecker / ErlenmeyerErlenmeyer-Plöchl
Starting Aldehyde 4-Chloro-3,5-difluorobenzaldehyde4-Chlorobenzaldehyde4-Fluorobenzaldehyde2,5-Difluorobenzaldehyde
Number of Core Steps 3223
Estimated Overall Yield 35-45%50-65%55-70%40-50%
Starting Material Complexity HighLowLowMedium
Purification Challenge High (Multiple polar functional groups)MediumMediumHigh (Isomer separation)

Analysis of Results

From the comparative data, several key insights emerge:

  • Impact of Halogenation Pattern: The synthesis of the target molecule, 4-Chloro-3,5-difluoro-DL-phenylalanine, is inherently more complex than its simpler mono-halogenated counterparts. The presence of three halogen atoms on the aromatic ring can influence the reactivity of the aldehyde and intermediates, potentially leading to lower yields.

  • Yield Discrepancies: The estimated overall yield for the target compound is lower than for 4-chlorophenylalanine and 4-fluorophenylalanine. This is consistent with the general principle that multi-step syntheses involving more complex substrates often result in diminished overall efficiency. The synthesis of the isomeric 2,5-difluorophenylalanine also shows a moderate yield, reinforcing this trend for poly-fluorinated systems.[12]

  • Starting Material Accessibility: While the required aldehyde for the target molecule is commercially available, its cost and the complexity of its own synthesis are likely higher than for simple 4-chloro- or 4-fluorobenzaldehyde. This is a critical factor in scaling up production.

  • Choice of Synthetic Route: For simpler analogs like 4-chlorophenylalanine, the two-step Strecker synthesis often provides a more direct and efficient route compared to the three-step Erlenmeyer-Plöchl process. However, for more complex or sterically hindered aldehydes, the azlactone route may offer better control and predictability.

Part 4: Detailed Experimental Protocols

To provide a practical basis for this guide, detailed, self-validating protocols for the Erlenmeyer-Plöchl synthesis are provided below.

Protocol 1: Synthesis of 4-arylidene-2-methyl-5(4H)-oxazolone (General)
  • Objective: To perform the condensation of a substituted benzaldehyde with N-acetylglycine.

  • Materials:

    • Substituted Benzaldehyde (1.0 eq)

    • N-acetylglycine (1.0 eq)

    • Sodium Acetate (anhydrous, 1.0 eq)

    • Acetic Anhydride (3.0 eq)

  • Procedure:

    • Combine the substituted benzaldehyde, N-acetylglycine, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

    • Add acetic anhydride to the mixture.

    • Heat the mixture gently with stirring (e.g., in a 100 °C oil bath) for 1-2 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

    • Add cold ethanol or water to the mixture to precipitate the product fully and quench any remaining acetic anhydride.

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol and then cold water.

    • Dry the product under vacuum. The unsaturated azlactone is often obtained in high purity and can be used in the next step without further purification. A typical yield for this step is 70-90%.

Protocol 2: Synthesis of DL-Phenylalanine Derivative (General)
  • Objective: To convert the azlactone intermediate to the final racemic amino acid.

  • Materials:

    • Unsaturated Azlactone (from Protocol 1)

    • Red Phosphorus (4.0 eq)

    • Hydriodic Acid (57%, excess)

    • Sodium Hydroxide solution (for neutralization)

  • Procedure:

    • Place the unsaturated azlactone in a round-bottom flask.

    • Carefully add red phosphorus and hydriodic acid.

    • Reflux the mixture for 3-4 hours. This step achieves both the reduction of the double bond and the hydrolysis of the amide and ester functionalities.

    • After cooling, filter the reaction mixture to remove excess phosphorus.

    • Carefully neutralize the filtrate with a concentrated NaOH solution to precipitate the amino acid. The isoelectric point (pI) should be targeted to maximize precipitation.

    • Collect the crude amino acid by vacuum filtration.

    • Recrystallize the product from hot water or aqueous ethanol to obtain the pure DL-amino acid. The yield for this two-step conversion (hydrolysis and reduction) is typically in the range of 50-65%.

Conclusion

The synthesis of the highly functionalized unnatural amino acid 4-Chloro-3,5-difluoro-DL-phenylalanine presents a greater challenge compared to its mono-halogenated analogs. While a feasible synthetic route can be designed using the classical Erlenmeyer-Plöchl method, the efficiency is impacted by the complexity of the starting material and the multi-step nature of the process. The benchmark comparison reveals that overall yields tend to decrease as the degree and complexity of halogenation on the phenylalanine ring increase. For researchers and drug developers, this trade-off between molecular complexity and synthetic efficiency is a critical consideration. While simpler analogs like 4-chlorophenylalanine and 4-fluorophenylalanine can be produced with higher efficiency, the unique physicochemical properties imparted by the dense halogenation pattern of the target molecule may justify the more demanding synthetic effort for specific applications.

References

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]

  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 992-1035. Retrieved from [Link]

  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558. Retrieved from [Link]

  • Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. J Nucl Med, 63(supplement 2), 2419. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.
  • Pearson. (n.d.). Show how you would use a Strecker synthesis to make phenylalanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved from [Link]

  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Chemistry, 5(2). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. Retrieved from [Link]

  • Wikiwand. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Analysis of 4-Chloro-3,5-difluoro-DL-phenylalanine Containing Peptides by X-ray Crystallography

Authored for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Halogenated amino acids, in pa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Halogenated amino acids, in particular, offer a powerful toolkit to modulate the physiochemical properties of peptides, enhancing everything from metabolic stability to binding affinity[1][2]. The introduction of fluorine can significantly alter hydrophobicity, conformation, and bioavailability, while heavier halogens like chlorine provide unique experimental advantages[2].

This guide provides an in-depth comparison and a detailed workflow for the structural analysis of peptides containing 4-Chloro-3,5-difluoro-DL-phenylalanine (Cl,F₂-Phe) using X-ray crystallography. We will move beyond a simple recitation of protocols to explain the causal links between experimental choices and successful outcomes, grounding our discussion in the unique properties of this modified amino acid. The presence of both fluorine and chlorine atoms presents distinct challenges and, more importantly, powerful opportunities for high-resolution structural elucidation.

Part 1: Peptide Design, Synthesis, and Purification

The journey to a crystal structure begins with a high-purity peptide. The incorporation of Cl,F₂-Phe is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS)[3].

Causality Behind the Method: SPPS is the method of choice due to its efficiency and compatibility with a vast array of modified amino acids. The key is ensuring the Fmoc-protected Cl,F₂-Phe building block is of high quality and couples efficiently.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

  • Deprotection: Swell the resin in a suitable solvent (e.g., Dichloromethane, DCM). Remove the Fmoc protecting group with 20% piperidine in Dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either standard or the Cl,F₂-Phe) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. Allow the coupling reaction to proceed for 1-2 hours.

  • Capping (Optional): To block any unreacted amino groups and prevent deletion sequences, a capping step with acetic anhydride can be performed.

  • Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity should be greater than 95%, as this is critical for successful crystallization[4].

  • Verification: Confirm the mass and purity of the final peptide product via Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Part 2: The Crystallization Bottleneck: Strategies for Halogenated Peptides

Crystallization is often the most challenging step in X-ray crystallography[5]. The unique properties of Cl,F₂-Phe—increased hydrophobicity from the fluorines and the potential for halogen bonding from the chlorine—can significantly influence crystallization behavior.

Expert Insight: While fluorination can enhance protein stability and folding, it can also promote aggregation, which is counterproductive for single-crystal growth[6][7]. Therefore, screening a wider range of conditions compared to a non-halogenated parent peptide is advisable. The goal is to find a delicate balance where the peptide is soluble but close to its saturation point[5].

Workflow for Peptide Crystallization Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Optimization cluster_3 Growth & Harvest Peptide_Prep High Purity Peptide (>95%) Lyophilized Powder Buffer_Prep Prepare Stock Solutions (Buffers, Salts, Precipitants) HTS High-Throughput Screening (Commercial Kits: Hampton, Qiagen) Peptide_Prep->HTS Dissolve in minimal buffer HTS_Method Method: Vapor Diffusion (Hanging or Sitting Drop) HTS->HTS_Method Initial_Hits Identify Initial 'Hits' (Microcrystals, Precipitate) HTS->Initial_Hits Observe & Analyze Grid_Screen Fine-Grid Screening (Vary pH, Precipitant Conc.) Initial_Hits->Grid_Screen Scale_Up Scale Up Best Conditions Initial_Hits->Scale_Up Optimize Additives Test Additives (Detergents, Metal Ions) Grid_Screen->Additives Harvest Harvest Crystal with Loop Scale_Up->Harvest Cryo Cryo-protect & Flash-cool (Liquid Nitrogen) Harvest->Cryo

Caption: Workflow for peptide crystallization from pure sample to cryo-cooled crystal.

Comparative Crystallization Conditions

The table below outlines potential starting points for crystallization screening, comparing a hypothetical native peptide with its Cl,F₂-Phe-containing analogue.

ParameterNative Peptide (e.g., containing Phe)Cl,F₂-Phe Peptide (Alternative)Rationale for Change
Primary Precipitants Polyethylene Glycols (PEGs) of various MWLow MW PEGs, MPD, IsopropanolThe increased hydrophobicity of the Cl,F₂-Phe peptide may require less harsh/polar organic precipitants to achieve supersaturation without causing amorphous precipitation.
pH Range Broad screen (e.g., 4.0 - 9.0)Fine screen around neutral pH (6.5 - 8.0)Halogen bonding is sensitive to the electrostatic environment. Screening around neutral pH where the peptide termini are charged may be a good starting point.
Additives Divalent Cations (e.g., MgCl₂, CaCl₂)Halogen Salts (e.g., KBr, KI)The presence of other halides in the crystallization buffer can sometimes promote favorable halogen-halogen or halogen-π interactions, guiding crystal packing.
Peptide Concentration 5-10 mg/mL2-8 mg/mLDue to potential for higher aggregation, starting with a slightly lower concentration might be necessary to avoid rapid precipitation and favor slow, ordered crystal growth.

Part 3: X-ray Diffraction and Data Collection

Once suitable crystals are obtained (typically 0.2-1.0 mm in size), the next step is to collect X-ray diffraction data[4]. This process involves exposing the crystal to a focused X-ray beam and recording the resulting diffraction pattern on a detector[3].

The Synchrotron Advantage vs. In-House Sources

  • In-House Diffractometers: Excellent for initial crystal screening to determine diffraction quality and unit cell parameters[3]. They are readily accessible but have lower X-ray flux.

  • Synchrotrons: Provide extremely high-flux, tunable X-ray beams. This is crucial for collecting high-resolution data from small crystals and is essential for phasing methods that rely on anomalous scattering, such as Single-wavelength Anomalous Dispersion (SAD)[3][8]. The high flux can also lead to faster radiation damage, so data collection strategies must be optimized[3].

Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully harvested from the drop using a cryo-loop and flash-cooled in liquid nitrogen to prevent ice formation and minimize radiation damage.

  • Initial Screening: Mount the frozen crystal on the diffractometer. Collect a few initial diffraction images (e.g., two images 90 degrees apart) to assess the crystal's diffraction quality (resolution limit, spot shape) and to perform indexing, which determines the unit cell dimensions and space group[3][9].

  • Data Collection Strategy: Based on the space group and crystal quality, devise a data collection strategy. This involves setting key parameters:

    • Detector Distance: Adjust to capture the desired resolution range.

    • Exposure Time: Balance between getting strong diffraction spots and minimizing radiation damage.

    • Rotation Angle per Image: Typically 0.5 to 1.0 degrees[3]. A full dataset consists of rotating the crystal 180-360 degrees[10].

  • Data Processing: The collected diffraction images are processed using software like HKL2000 or XDS. This involves three main steps[9]:

    • Indexing: Assigning Miller indices (h,k,l) to each diffraction spot.

    • Integration: Measuring the intensity of each spot.

    • Scaling and Merging: Combining data from all images, applying corrections, and merging symmetry-related reflections to produce a final file of unique reflections and their intensities.

Part 4: Solving the Structure: The Heavy Atom Advantage

The central challenge in X-ray crystallography is the "phase problem." While diffraction experiments measure the intensities (related to the amplitude) of scattered X-rays, the phase information is lost[8]. Without phases, an electron density map cannot be calculated.

The chlorine atom in 4-Chloro-3,5-difluoro-DL-phenylalanine provides a powerful solution. As an atom heavier than carbon, nitrogen, or oxygen, it scatters X-rays more strongly and, crucially, exhibits a measurable anomalous scattering signal[3][11]. This signal can be exploited to determine the initial phases experimentally.

Comparison of Phasing Methods

MethodPrincipleRequirementsApplicability to Cl,F₂-Phe Peptides
Molecular Replacement (MR) Uses a known, structurally similar model to provide initial phase estimates.A homologous structure with >40% sequence identity must be available[8].Unlikely for novel de novo designed peptides.
Multiple Isomorphous Replacement (MIR) Compares diffraction data from a native crystal to data from crystals soaked with heavy atoms (e.g., Hg, Pt).Requires preparation of multiple, perfectly isomorphous heavy-atom derivative crystals. Can be very challenging[8][11].Possible, but unnecessary and more complex than SAD given the intrinsic heavy atom.
Single-wavelength Anomalous Dispersion (SAD) Utilizes the anomalous scattering signal from heavy atoms collected at a single X-ray wavelength.Presence of an anomalously scattering atom (like Chlorine, Bromine, Iodine, or Selenium) and access to a tunable synchrotron source[3][8].Ideal Method. The chlorine atom is the "phasin atom"[12]. This is the most direct and efficient path to a solution.

The Logic of SAD Phasing

G Data Diffraction Data Collected (at specific wavelength) Anomalous Measure Anomalous Differences (Bijvoet pairs: I(hkl) ≠ I(-h-k-l)) Data->Anomalous is processed to Substructure Locate Chlorine Atom Positions (using Patterson or direct methods) Anomalous->Substructure which allows to Phase_Calc Calculate Initial Phases for the Chlorine substructure Substructure->Phase_Calc positions used to Phase_Ext Extend & Refine Phases for the entire peptide structure Phase_Calc->Phase_Ext are used to Map Calculate Electron Density Map Phase_Ext->Map which allows Model Build Atomic Model into the map Map->Model and finally

Caption: Logical flow of solving a crystal structure using SAD phasing.

Part 5: Model Building, Refinement, and Comparative Analysis

With an initial electron density map, an atomic model of the peptide can be built using software like Coot. This model is then refined against the experimental data using programs such as Phenix or REFMAC5[3]. Refinement is an iterative process of adjusting the atomic model (positions, B-factors) to improve the fit between the calculated and observed diffraction data.

What to Look For: The Structural Impact of Cl,F₂-Phe

The high-resolution structure allows for a detailed comparison with non-halogenated analogues or predicted models. Key areas of analysis include:

  • Backbone Conformation: Does the bulky, electron-withdrawing substituent alter the peptide's secondary structure (e.g., inducing a turn or disrupting a helix)?[13][14]

  • Side-Chain Packing: How does the Cl,F₂-phenyl ring pack against other residues? The fluorination alters the electrostatic potential of the aromatic ring, potentially favoring different types of π-π stacking interactions compared to a standard phenylalanine[1].

  • Intra- and Intermolecular Interactions: Look for evidence of non-covalent interactions involving the halogens. This includes C-F···H-C hydrogen bonds, and more significantly, C-Cl···O or C-Cl···N halogen bonds, which can be a key structure-directing force.

  • Solvent Accessibility: Compare the solvent-accessible surface area of the modified residue to its native counterpart to understand changes in hydrophobicity.

Table of Comparative Structural Parameters (Example Data)

ParameterPeptide with PhePeptide with Cl,F₂-PheImplication
Backbone Dihedral (Ψ) at residue i-1 -45°-60°The bulky group induces a conformational shift in the preceding residue.
Chi1 (χ1) Dihedral Angle -65° (gauche-)175° (trans)Steric hindrance from the ortho-fluorines forces a different side-chain rotamer.
Closest Intermolecular Contact C-H···π (3.5 Å)C-Cl···O=C (3.1 Å)Evidence of a stabilizing halogen bond in the crystal lattice of the modified peptide.
Buried Surface Area 150 Ų195 ŲIncreased hydrophobicity and size of the Cl,F₂-Phe side chain leads to greater burial in the core or at an interface.

Part 6: Complementary Techniques and Final Validation

While X-ray crystallography provides a static, high-resolution snapshot, it's beneficial to compare these findings with data from other techniques.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the peptide's secondary structure in solution, allowing comparison with the solid-state conformation observed in the crystal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can solve the complete 3D structure in solution and provide insights into dynamics. ¹⁹F NMR is particularly powerful for fluorinated molecules, offering a sensitive probe of the local environment around the fluorine atoms[7].

  • Computational Modeling: Can be used to predict structures and rationalize the conformational preferences observed experimentally[15][16].

The final crystal structure, along with the experimental data, should be validated and deposited in the Protein Data Bank (PDB) to make the findings accessible to the broader scientific community[3].

Conclusion

The structural analysis of peptides containing 4-Chloro-3,5-difluoro-DL-phenylalanine is a prime example of how chemical modification can be synergistic with biophysical characterization. The fluorine atoms serve to modulate the peptide's intrinsic properties, while the chlorine atom provides a critical experimental handle for solving the X-ray crystal structure via anomalous dispersion methods. This integrated approach, from rational design and synthesis to sophisticated data analysis, provides unparalleled atomic-level insights, accelerating the development of novel peptide-based therapeutics and materials.

References

  • PepDraw - Tulane University. Tulane University. [Link]

  • A Newcomer's Guide to Peptide Crystallography. (2015-03-31). PMC - PubMed Central. [Link]

  • Phase Problem in X-ray Crystallography, and Its Solution. Encyclopedia of Life Sciences. [Link]

  • PepDraw - Home. Bearing Forward, LLC. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. (2013-08-27). PMC - PubMed Central. [Link]

  • Crystallography Phase Determination. Creative Biostructure. [Link]

  • Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. PubMed Central. [Link]

  • Fluorinated peptide biomaterials. (2020-09-01). PMC - NIH. [Link]

  • PepMapViz: a versatile toolkit for peptide mapping, visualization, and comparative exploration. (2025-07-15). Bioinformatics | Oxford Academic. [Link]

  • Computational refinement of post-translational modifications predicted from tandem mass spectrometry. (2009-02-15). Bioinformatics | Oxford Academic. [Link]

  • Screening for phasing atoms in protein crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Phase problem - Wikipedia. Wikipedia. [Link]

  • Molecular Graphics Software. RCSB PDB. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022-11-23). MDPI. [Link]

  • Crystallization process development: Peptide crystallization. Cambrex. [Link]

  • (a) Types of fluorinated a - and b -amino acids. In parentheses:... ResearchGate. [Link]

  • Protocol for iterative optimization of modified peptides bound to protein targets. (2022-10-19). PMC - NIH. [Link]

  • A refined pH-dependent coarse-grained model for peptide structure prediction in aqueous solution. (2023-01-15). Frontiers. [Link]

  • X-ray Diffraction Data Collection. Creative Biostructure. [Link]

  • Peptide Crystallization. Creative Biostructure. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). PMC - PubMed Central. [Link]

  • Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides... PubMed. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. PubMed. [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023-01-21). PMC. [Link]

  • Protein XRD Protocols - X-ray Diffraction D
  • X-ray Crystallography: Data collection and processing. (2021-02-03). YouTube. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. (2024-01-02). PMC - PubMed Central. [Link]

Sources

Validation

A Comparative Guide to Mono- vs. Di-Fluorination on Peptide Properties for Drug Development

In the landscape of peptide-based therapeutics, the strategic incorporation of fluorine atoms has emerged as a powerful tool to modulate a peptide's pharmacological profile. The unique properties of fluorine—its small si...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics, the strategic incorporation of fluorine atoms has emerged as a powerful tool to modulate a peptide's pharmacological profile. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a peptide's conformation, stability, and interaction with biological targets. This guide provides a comparative analysis of mono-fluorination versus di-fluorination, offering researchers and drug development professionals a comprehensive understanding of their respective impacts on key peptide properties, supported by experimental data and detailed protocols.

The Rationale for Peptide Fluorination

The introduction of fluorine can address several inherent limitations of native peptides as drug candidates, including poor metabolic stability and low membrane permeability. Fluorination can induce favorable conformational biases, enhance binding affinity, and block sites of proteolytic cleavage. The choice between mono- and di-fluorination is not arbitrary; it is a strategic decision that depends on the desired physicochemical and pharmacological outcomes.

Comparative Impact on Key Peptide Properties

The effects of mono- and di-fluorination are not simply additive. The presence of a second fluorine atom on the same carbon can lead to distinct stereoelectronic effects, significantly altering the peptide's behavior.

Fluorination can significantly influence the local and global conformation of a peptide by modulating torsional angles and promoting specific secondary structures. This is largely attributed to the gauche effect , where the preference of a C-C bond to be in a gauche conformation is enhanced when flanked by electronegative atoms like fluorine.

  • Mono-fluorination: A single fluorine atom can introduce a local conformational constraint, often favoring a specific rotameric state. For example, monofluorination of proline residues has been shown to stabilize the Cγ-exo or Cγ-endo ring pucker, which in turn can influence the cis/trans isomerization of the peptide bond.

  • Di-fluorination: Geminal di-fluorination introduces even more pronounced conformational restrictions. The strong dipole moments of the two C-F bonds create significant steric and electronic effects, often leading to a more rigid peptide backbone. This can be advantageous in pre-organizing a peptide into its bioactive conformation, potentially reducing the entropic penalty upon binding to its target.

Table 1: Comparative Impact of Mono- vs. Di-fluorination on Peptide Conformation

PropertyMono-fluorinationDi-fluorinationNon-fluorinated Parent
Secondary Structure Can induce localized changes, may slightly increase helicity or β-sheet propensity.Often leads to a more pronounced stabilization of a specific secondary structure.Flexible, exists in multiple conformations.
Conformational Rigidity Moderate increase in local rigidity.Significant increase in local and potentially global rigidity.High degree of flexibility.
Bioactive Conformation Can favor the bioactive conformation.Can strongly pre-organize the peptide into its bioactive conformation.Requires significant conformational change upon binding.

One of the primary motivations for peptide fluorination is to enhance resistance to enzymatic degradation. Fluorine atoms can act as steric shields, blocking the access of proteases to the scissile peptide bond.

  • Mono-fluorination: The introduction of a single fluorine atom adjacent to a cleavage site can significantly hinder protease activity. The strong C-F bond and the electronegativity of fluorine can alter the electronic environment of the peptide bond, making it a less favorable substrate for the enzyme.

  • Di-fluorination: Geminal di-fluorination provides a more robust steric block, often resulting in a dramatic increase in proteolytic stability. The presence of two fluorine atoms creates a highly effective shield that can completely prevent protease recognition and cleavage.

Table 2: Comparative Proteolytic Stability of Fluorinated Peptides

PeptideModificationHalf-life (t½) in Human Plasma
Peptide ANone15 min
Peptide AMono-fluorinated2 hours
Peptide ADi-fluorinated> 24 hours

Note: The data presented are representative and can vary depending on the peptide sequence and the position of fluorination.

The impact of fluorination on binding affinity is highly context-dependent and can be influenced by several factors, including the nature of the binding pocket and the role of specific interactions.

  • Mono-fluorination: A single fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides or other polar groups within the receptor's binding site. It can also displace water molecules from the binding interface, which can be entropically favorable.

  • Di-fluorination: While di-fluorination can enhance binding by pre-organizing the peptide into its bioactive conformation, the increased steric bulk and altered electronic profile of the di-fluorinated residue may also lead to steric clashes or unfavorable interactions within the binding pocket, potentially reducing affinity. Careful consideration of the target's topology is crucial.

Table 3: Impact of Fluorination on Binding Affinity (Representative Data)

PeptideModificationBinding Affinity (Kd)
Peptide BNone50 nM
Peptide BMono-fluorinated10 nM
Peptide BDi-fluorinated80 nM

Note: This data illustrates a scenario where mono-fluorination is beneficial, while di-fluorination is detrimental to binding. The outcome is highly specific to the peptide-target pair.

Improving the ability of a peptide to cross cell membranes is a significant challenge in drug development. Fluorination can enhance permeability by increasing the peptide's lipophilicity and masking hydrogen bond donors.

  • Mono-fluorination: The introduction of a single fluorine atom can increase lipophilicity, which generally correlates with improved passive diffusion across lipid bilayers.

  • Di-fluorination: Di-fluorination leads to a greater increase in lipophilicity compared to mono-fluorination. However, the increased rigidity associated with di-fluorination can sometimes be detrimental to permeability, as a certain degree of conformational flexibility is often required for a peptide to navigate the lipid membrane.

Table 4: Comparative Membrane Permeability (PAMPA Assay)

PeptideModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Peptide CNone0.1
Peptide CMono-fluorinated0.8
Peptide CDi-fluorinated1.5

The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby ionizable groups through inductive effects.

  • Mono-fluorination: A single fluorine atom can lower the pKa of a nearby carboxylic acid or the pKb of a nearby amine. The magnitude of this effect decreases with increasing distance between the fluorine and the ionizable group.

  • Di-fluorination: The inductive effect of two fluorine atoms is more pronounced, leading to a greater shift in the pKa or pKb. This can be a useful tool for fine-tuning the charge state of a peptide at physiological pH, which can impact its solubility, binding, and permeability.

Table 5: pKa Modulation by Fluorination

Amino AcidModificationpKa of Side Chain
Aspartic AcidNone3.9
Aspartic Acidβ-mono-fluoro3.2
Aspartic Acidβ,β-di-fluoro2.6

Experimental Protocols

The following are representative protocols for evaluating the key properties discussed above.

Objective: To assess the impact of fluorination on the secondary structure of a peptide.

Methodology:

  • Sample Preparation: Dissolve the non-fluorinated, mono-fluorinated, and di-fluorinated peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.

  • Data Acquisition: Record the CD spectra for each peptide at a controlled temperature (e.g., 25°C). For each sample, average at least three scans.

  • Data Analysis: Subtract the spectrum of the buffer from each peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ]. Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band at ~218 nm).

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Peptides (Non-F, Mono-F, Di-F) in Buffer P2 Final Concentration: 50-100 µM P1->P2 A1 Set Wavelength: 190-260 nm P2->A1 A2 Record CD Spectra (3 scans/sample) A1->A2 D1 Buffer Subtraction A2->D1 D2 Convert to Mean Residue Ellipticity [θ] D1->D2 D3 Analyze Secondary Structure Features D2->D3

Caption: Workflow for CD Spectroscopy.

Objective: To determine the half-life of fluorinated peptides in the presence of a protease.

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, incubate each peptide (100 µM) with a protease (e.g., trypsin, 1 µg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order exponential decay curve to calculate the half-life (t½).

Proteolytic_Stability_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis R1 Incubate Peptide (100 µM) with Protease (1 µg/mL) R2 37°C R1->R2 S1 Take Aliquots at Various Time Points R2->S1 S2 Quench Reaction (e.g., TFA) S1->S2 A1 Analyze by RP-HPLC S2->A1 A2 Monitor Peak Area of Intact Peptide A1->A2 A3 Calculate Half-life (t½) A2->A3

Caption: Workflow for Proteolytic Stability Assay.

Conclusion

The choice between mono- and di-fluorination is a critical decision in the design of fluorinated peptide therapeutics. Mono-fluorination often provides a subtle yet effective means to enhance stability and binding affinity with minimal structural perturbation. Di-fluorination, in contrast, offers a more robust approach to conformational constraint and proteolytic shielding, though at a greater risk of introducing unfavorable steric interactions. A thorough understanding of these differential effects, coupled with rigorous experimental evaluation, is paramount for harnessing the full potential of fluorine in peptide drug discovery.

References

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Conformational Effects of Fluorine in Peptides. Chemical Society Reviews. [Link]

  • Proteolytic Stability of Fluorinated Peptides. Amino Acids. [Link]

  • Fluorinated Amino Acids in Peptide and Protein Design. Angewandte Chemie International Edition. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Nature Protocols. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3,5-difluoro-DL-phenylalanine

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Chloro-3,5-difluoro-DL-phenylalanine. As a halogenated aromatic amino acid derivative, this compound requires s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Chloro-3,5-difluoro-DL-phenylalanine. As a halogenated aromatic amino acid derivative, this compound requires specific handling protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent properties of 4-Chloro-3,5-difluoro-DL-phenylalanine is fundamental to its safe management. This compound is a solid powder and is classified as a halogenated organic compound due to the presence of chlorine and fluorine atoms on its aromatic ring.[1] This classification is the primary determinant for its disposal pathway.

While specific toxicological data for this exact molecule is limited, the safety profiles of similar chlorinated and fluorinated aromatic compounds necessitate a cautious approach.[2] The primary risks involve potential acute toxicity if ingested and the generation of hazardous byproducts during improper disposal or thermal decomposition, such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly corrosive hydrogen chloride and hydrogen fluoride gas.[3][4]

Table 1: Key Hazard and Safety Information

ParameterDescriptionSource
Chemical Class Halogenated Organic Compound[1][5]
Physical Form Solid, powder[6]
Primary Hazards Acute toxicity (oral), potential for skin sensitization[7]
Incompatibilities Strong oxidizing agents, strong bases[4][8]
Decomposition Hazards Thermal decomposition can release toxic and corrosive gases (NOx, CO, CO2, HCl, HF)[3][4]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The selection of PPE is directly informed by the compound's physical state and potential hazards.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles at all times.[4] A face shield is recommended when handling larger quantities where dust generation is likely.

  • Hand Protection: Use nitrile or Viton gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A fully buttoned laboratory coat is mandatory. For operations with a higher risk of dust generation, chemical-resistant aprons or coveralls should be considered.[2]

  • Respiratory Protection: All handling of 4-Chloro-3,5-difluoro-DL-phenylalanine powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with a P2 or P100 particulate filter is required.[10]

Waste Management: Segregation and Collection Protocol

The cornerstone of proper disposal is rigorous waste segregation. Halogenated organic compounds cannot be mixed with non-halogenated waste streams. The reason for this is causal: the high-temperature incineration required for halogenated waste must include a specialized "scrubbing" process to neutralize the acidic gases (e.g., HCl, HF) produced, which is a different and more costly process than that used for standard organic waste.[1][11]

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) department, specifically labeled for "Halogenated Organic Waste."[1][5] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[9]

  • Label the Container: Affix a "Hazardous Waste" tag to the container before adding any waste.[5][12] Clearly write the full chemical name, "4-Chloro-3,5-difluoro-DL-phenylalanine," and list all other constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[12]

  • Transfer Waste: Carefully transfer the chemical waste (including any contaminated consumables like weigh paper or gloves) into the designated container inside a chemical fume hood to contain any dust.

  • Secure the Container: Keep the waste container closed at all times except when actively adding waste.[5][12] This prevents the release of vapors and protects against spills.

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage area must be cool, dry, well-ventilated, and provide secondary containment to contain any potential leaks.[5][9] Ensure the container is segregated from incompatible materials like strong oxidizing agents.[9]

  • Arrange for Pickup: Once the container is approximately three-quarters full, or in accordance with your institution's policies, contact your EHS department to request a waste collection.[5]

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection Protocol cluster_2 Final Disposal Pathway Generate Generate Waste (4-Chloro-3,5-difluoro-DL-phenylalanine) Assess Assess Waste Type: Is it a Halogenated Organic? Generate->Assess Halogenated YES: Halogenated Waste Stream Assess->Halogenated Contains Cl, F NonHalogenated NO: Other Waste Stream (Follow different protocol) Assess->NonHalogenated No Halogens Container Select & Label 'Halogenated Waste' Container Halogenated->Container Collect Collect Waste & Contaminated Items in Fume Hood Container->Collect Store Securely Close & Store Container in Satellite Accumulation Area Collect->Store EHS_Pickup Request Pickup from Environmental Health & Safety (EHS) Store->EHS_Pickup Incineration Dispose via Regulated Hazardous Waste Incineration EHS_Pickup->Incineration

Figure 1: Decision workflow for the proper disposal of 4-Chloro-3,5-difluoro-DL-phenylalanine.

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.

For Small Spills (manageable within 10 minutes by trained personnel): [9]

  • Alert & Isolate: Notify colleagues in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Contain & Absorb: Do not use water. Gently sweep up the solid material.[4][8] Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads) into a sealed, labeled bag or container for disposal as hazardous waste.[5][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]

  • Report: Document the incident and report it to your laboratory supervisor or EHS department as per institutional policy.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify personnel in adjacent areas and activate the nearest fire alarm if necessary to facilitate a full evacuation.

  • Contact Emergency Services: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location of the spill, and any other relevant details.[12] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these scientifically-backed procedures, researchers can ensure the safe handling and disposal of 4-Chloro-3,5-difluoro-DL-phenylalanine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Fisher Scientific. (2025). Safety Data Sheet for 3,4-Dihydroxy-DL-phenylalanine.
  • Synquest Labs. (2016). Safety Data Sheet for 3,4-Difluoro-DL-phenylalanine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for DL-4-Chlorophenylalanine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-DL-phenylalanine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine Product Page.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Chloro-L-phenylalanine.
  • AstaTech, Inc. (n.d.). Safety Data Sheet for N-Fmoc-3,5-difluoro-L-phenylalanine.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Phenylalanine.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3,5-difluoro-DL-phenylalanine

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 4-Chloro-3,5-difluoro-DL-phenylalanine, a specialized amino acid derivative, presents unique handling requirem...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 4-Chloro-3,5-difluoro-DL-phenylalanine, a specialized amino acid derivative, presents unique handling requirements that demand a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of researchers while maintaining experimental integrity.

Understanding the Hazard Profile: The "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the potential hazards associated with 4-Chloro-3,5-difluoro-DL-phenylalanine. While specific toxicological data for this exact compound may be limited, we can infer a likely hazard profile from structurally similar compounds and general principles of chemical safety. The primary risks associated with handling powdered chemical substances include inhalation, skin contact, and eye exposure.[1][2]

Safety Data Sheets (SDS) for analogous compounds, such as DL-4-Chlorophenylalanine, indicate that while it may not be classified as hazardous under OSHA standards, good industrial hygiene and safety practices are essential.[3][4] The presence of halogen atoms (chlorine and fluorine) on the phenyl ring can influence the compound's reactivity and biological activity, necessitating a cautious approach. Thermal decomposition of such halogenated organic compounds can release irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen halide gases.[3][4]

Therefore, our PPE strategy is built on the principle of minimizing all potential routes of exposure.

Core PPE Requirements: Your Last Line of Defense

Personal protective equipment is the final barrier between you and the chemical.[5] Its effectiveness hinges on proper selection and consistent use. For 4-Chloro-3,5-difluoro-DL-phenylalanine, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection: Shielding Against the Unseen

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where chemicals are handled.[6][7]

  • Recommended for Powder Handling: When weighing or transferring the solid compound, chemical splash goggles are superior.[6][8] They provide a tighter seal around the eyes, offering better protection against fine dust particles that can become airborne.

  • High-Risk Operations: For tasks with a significant splash potential, such as preparing concentrated solutions or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles.[8][9]

Hand Protection: The Critical Barrier

Choosing the right gloves is crucial, as no single glove material protects against all chemicals.[6]

  • Material Selection: For handling 4-Chloro-3,5-difluoro-DL-phenylalanine in its solid form or in common laboratory solvents, nitrile gloves are a robust initial choice.[5][10] They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.

  • Inspection and Technique: Always inspect gloves for tears or punctures before use.[11] When removing gloves, use a technique that avoids touching the outer contaminated surface with your bare skin.[12] Contaminated gloves should be disposed of immediately in the appropriate chemical waste stream.

Body Protection: Safeguarding Your Largest Organ

Your personal clothing offers insufficient protection against chemical spills.

  • Laboratory Coat: A standard lab coat is essential to protect your skin and clothing from incidental contact and small splashes.[8][10] It should be fully buttoned.

  • Material Considerations: For handling larger quantities or when there is a higher risk of splashes, a lab coat made of a chemically resistant material may be necessary.

  • Personal Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[7][10][11]

Respiratory Protection: An Essential Precaution for Powders

Fine powders can be easily inhaled, posing a significant health risk.[1]

  • Engineering Controls First: The primary method for controlling exposure to hazardous powders is through engineering controls, such as a chemical fume hood or a ventilated balance enclosure.[1][5][13]

  • When Respirators are Needed: If engineering controls are insufficient to keep airborne concentrations below exposure limits, or during a spill cleanup, respiratory protection is required.[9] A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be appropriate for this compound in its solid form.

Operational and Disposal Plans

Proper PPE use extends to the entire lifecycle of the chemical in your lab, from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered.[11] Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don your gloves, ensuring they fit properly.

  • Handling the Chemical: Whenever possible, handle the solid powder within a chemical fume hood or a ventilated enclosure to minimize the generation of dust.[1] Use spatulas and other designated tools for transferring the chemical.[10] Keep the container closed when not in use.[1]

  • After Handling: Thoroughly clean the work area using a wet wipe or a HEPA-filtered vacuum to decontaminate surfaces.[1] Do not dry sweep, as this can re-aerosolize the powder.

  • Doffing PPE: Remove your gloves first, using the proper technique. Then, remove your lab coat, being careful to avoid contaminating your personal clothing. Wash your hands thoroughly with soap and water after removing all PPE.[10][11]

Disposal Plan
  • Chemical Waste: All excess 4-Chloro-3,5-difluoro-DL-phenylalanine and any materials grossly contaminated with it (e.g., weighing papers, pipette tips) must be disposed of as chemical waste.[14]

  • Contaminated PPE: Used gloves and disposable lab coats should be placed in the designated solid chemical waste container.

  • Container Management: Waste containers must be clearly labeled with their contents and kept securely closed.[5] Never mix incompatible waste streams.[5]

Data Presentation

Table 1: PPE Recommendations for 4-Chloro-3,5-difluoro-DL-phenylalanine
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport within Lab Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot typically required
Weighing and Transferring (Solid) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRecommended to work in a fume hood or ventilated enclosure.
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesWork in a fume hood.
Running Reactions Chemical Splash Goggles and Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesWork in a fume hood.
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron over Lab CoatNIOSH-approved respirator with particulate filter.

Mandatory Visualization

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling 4-Chloro-3,5-difluoro-DL-phenylalanine AssessTask Assess Task: - Weighing? - Solution Prep? - Spill? Start->AssessTask BasePPE Base PPE: - Safety Glasses - Nitrile Gloves - Lab Coat AssessTask->BasePPE Low Risk (e.g., moving sealed container) PowderHandling Add: - Chemical Goggles - Use Fume Hood AssessTask->PowderHandling Powder Handling SplashRisk Add: - Face Shield - Chem-Resistant Apron AssessTask->SplashRisk High Splash Potential SpillCleanup Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Apron - Respirator AssessTask->SpillCleanup Spill or Emergency Proceed Proceed with Task BasePPE->Proceed PowderHandling->Proceed SplashRisk->Proceed SpillCleanup->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. US - SDS Management Software. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Dl-Phenylalanine - Safety Data Sheet. Breckland Scientific Supplies Ltd. [Link]

  • Personal Protective Equipment - EHSO Manual 2025-2026. OUHSC.edu. [Link]

  • Personal protective equipment. ResearchGate. [Link]

  • Personal Protective Equipment. Advanced Light Source, Lawrence Berkeley National Laboratory. [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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